Product packaging for 2-Chloro-10-methyl-3,4-diazaphenoxazine(Cat. No.:CAS No. 27225-84-9)

2-Chloro-10-methyl-3,4-diazaphenoxazine

Cat. No.: B1305638
CAS No.: 27225-84-9
M. Wt: 233.65 g/mol
InChI Key: MLCQNZQXVSPVEE-UHFFFAOYSA-N
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Description

2-Chloro-10-methyl-3,4-diazaphenoxazine is a useful research compound. Its molecular formula is C11H8ClN3O and its molecular weight is 233.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClN3O B1305638 2-Chloro-10-methyl-3,4-diazaphenoxazine CAS No. 27225-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methylpyridazino[3,4-b][1,4]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c1-15-7-4-2-3-5-9(7)16-11-8(15)6-10(12)13-14-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCQNZQXVSPVEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=NN=C(C=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385317
Record name 2-CHLORO-10-METHYL-3,4-DIAZAPHENOXAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27225-84-9
Record name 2-CHLORO-10-METHYL-3,4-DIAZAPHENOXAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Proposed Synthetic Pathway for 2-Chloro-10-methyl-3,4-diazaphenoxazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 2-Chloro-10-methyl-3,4-diazaphenoxazine is not explicitly detailed in currently available scientific literature. The following guide presents a scientifically plausible, hypothetical multi-step synthesis pathway. This route is designed based on established principles of heterocyclic chemistry and analogous reactions reported for the synthesis of related phenoxazine and diazine derivatives. All experimental protocols and data are adapted from literature precedents for similar transformations and should be considered illustrative.

This document is intended for an audience of researchers, scientists, and drug development professionals and assumes a high level of technical understanding in synthetic organic chemistry.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthesis strategy. The key disconnection is the formation of the central oxazine ring, a common strategy in phenoxazine synthesis. This leads to two key precursors: an appropriately substituted aminophenol and a dihalo-diazine derivative.

G This compound This compound Precursor_A 2-(Methylamino)phenol derivative This compound->Precursor_A C-N bond formation Precursor_B Dichloro-pyridazine derivative This compound->Precursor_B C-O bond formation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Pathway

The proposed forward synthesis involves three main stages:

  • Synthesis of the diazine precursor: 3,6-dichloropyridazine.

  • Synthesis of the aminophenol precursor: 2-(methylamino)phenol.

  • Condensation of the two precursors to form the final this compound.

G cluster_0 Stage 1: Diazine Synthesis cluster_1 Stage 2: Aminophenol Synthesis cluster_2 Stage 3: Condensation Maleic_anhydride Maleic anhydride Maleic_hydrazide Maleic hydrazide Maleic_anhydride->Maleic_hydrazide Hydrazine Hydrazine Hydrazine Dichloropyridazine 3,6-Dichloropyridazine Maleic_hydrazide->Dichloropyridazine POCl3 Phosphorus_oxychloride Phosphorus oxychloride Target This compound Dichloropyridazine->Target Base, Heat 2-Aminophenol 2-Aminophenol Methylaminophenol 2-(Methylamino)phenol 2-Aminophenol->Methylaminophenol CH3I, Base Methyl_iodide Methyl iodide Methylaminophenol->Target

Caption: Proposed multi-stage synthesis pathway.

Experimental Protocols

Step 1.1: Synthesis of Maleic Hydrazide

  • Reaction: Maleic anhydride is reacted with hydrazine hydrate.

  • Protocol: In a round-bottom flask equipped with a reflux condenser, a solution of maleic anhydride (1.0 eq) in a suitable solvent such as ethanol is prepared. Hydrazine hydrate (1.0 eq) is added dropwise with stirring. The reaction mixture is then heated to reflux for 2-3 hours. Upon cooling, the product, maleic hydrazide, precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Step 1.2: Chlorination of Maleic Hydrazide

  • Reaction: Maleic hydrazide is chlorinated using phosphorus oxychloride.

  • Protocol: Maleic hydrazide (1.0 eq) is carefully added to an excess of phosphorus oxychloride (POCl₃, 3-5 eq) in a flask equipped with a reflux condenser and a gas trap for HCl. The mixture is heated to reflux for 4-6 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice. The precipitated solid, 3,6-dichloropyridazine, is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

  • Reaction: N-methylation of 2-aminophenol.

  • Protocol: 2-Aminophenol (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). A base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq), is added to the solution. Methyl iodide (CH₃I, 1.1 eq) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After completion, the mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-(methylamino)phenol, which can be purified by column chromatography.

  • Reaction: Nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and 2-(methylamino)phenol.

  • Protocol: In a round-bottom flask, 2-(methylamino)phenol (1.0 eq) and 3,6-dichloropyridazine (1.0 eq) are dissolved in a high-boiling polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO). A strong base, such as sodium hydride (NaH, 2.2 eq) or potassium tert-butoxide (t-BuOK, 2.2 eq), is added portion-wise at 0 °C. After the addition is complete, the reaction mixture is heated to 80-120 °C and stirred for 8-16 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, carefully quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Quantitative Data (Illustrative)

The following table summarizes typical reaction conditions and yields for analogous transformations found in the literature for phenoxazine and related heterocyclic syntheses. This data is for illustrative purposes only and may not be representative of the actual synthesis of the target compound.

StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)
1.1 Maleic anhydride, HydrazineEthanolReflux2-385-95
1.2 Maleic hydrazidePOCl₃ (neat)Reflux4-670-85
2 2-Aminophenol, Methyl iodideK₂CO₃, DMFRoom Temp12-2460-75
3 Dihalodiazine, AminophenolNaH, DMF80-1208-1630-50

Logical Workflow for Synthesis and Purification

The overall workflow from starting materials to the purified final product can be visualized as follows:

G Starting_Materials Starting Materials (Maleic anhydride, Hydrazine, 2-Aminophenol, Methyl iodide) Precursor_Synthesis Precursor Synthesis (Stages 1 & 2) Starting_Materials->Precursor_Synthesis Condensation Condensation Reaction (Stage 3) Precursor_Synthesis->Condensation Workup Aqueous Workup & Extraction Condensation->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Purified This compound Characterization->Final_Product

Caption: General experimental workflow.

This proposed synthesis provides a logical and feasible route to this compound based on established chemical reactions. Experimental conditions for each step would require optimization to achieve satisfactory yields and purity of the final compound. All synthetic work should be carried out by trained professionals in a well-equipped laboratory, adhering to all necessary safety precautions.

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone (CAS 27225-84-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-bromo-1-(2,4-dichlorophenyl)ethanone, a key intermediate in the synthesis of various biologically active compounds. This document details the expected spectroscopic data based on analyses of analogous compounds and outlines the experimental protocols for acquiring such data.

Compound Overview

2-Bromo-1-(2,4-dichlorophenyl)ethanone (CAS 27225-84-9) is a halogenated aromatic ketone with the molecular formula C₈H₅BrCl₂O.[1] Its structure, featuring a reactive bromomethyl ketone group and an electron-withdrawing dichlorophenyl ring, makes it a versatile building block in medicinal chemistry and organic synthesis.[2]

Spectroscopic Data

The following tables summarize the predicted and reported spectroscopic data for 2-bromo-1-(2,4-dichlorophenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7 - 7.4Multiplet3HAromatic protons
~4.5Singlet2H-C(=O)CH₂Br

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~190C=O (Ketone)
~138Aromatic C-Cl
~136Aromatic C-Cl
~133Aromatic C-H
~131Aromatic C-C(=O)
~130Aromatic C-H
~128Aromatic C-H
~30-CH₂Br

Note: Predicted values are based on data from structurally similar compounds.

Infrared (IR) Spectroscopy

Table 3: Predicted/Reported FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~1700StrongC=O Stretch (Ketone)
~1580, ~1470MediumC=C Stretch (Aromatic Ring)
~1280MediumC-C(=O) Stretch
~820StrongC-Cl Stretch
~680MediumC-Br Stretch

Instrumentation details reported for similar analyses include Bruker Tensor 27 FT-IR with ATR-Neat technique and Bruker IFS 85 using a film technique.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/zIonNotes
266, 268, 270[M]⁺Molecular ion peak cluster showing isotopic pattern for Br and Cl.
187, 189, 191[M-Br]⁺Fragment corresponding to the loss of a bromine atom.
173, 175[C₆H₃Cl₂CO]⁺Dichlorophenacyl cation.

Note: Predicted fragmentation is based on the structure and data from analogous compounds.[3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 2-bromo-1-(2,4-dichlorophenyl)ethanone in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire spectra with a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be necessary to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • The resulting spectrum will show the molecular ion and characteristic fragment ions.

Role in Synthetic Pathways

2-Bromo-1-(2,4-dichlorophenyl)ethanone is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2] Its high reactivity allows for nucleophilic substitution at the brominated carbon, making it a key building block for more complex molecules, including antimicrobial agents.

Synthetic_Pathway Simplified Synthetic Pathway start 1-(2,4-dichlorophenyl)ethanone intermediate 2-Bromo-1-(2,4-dichlorophenyl)ethanone (CAS 27225-84-9) start->intermediate Bromination product Biologically Active Compound (e.g., Antimicrobial Agent) intermediate->product Nucleophilic Substitution reagent Nucleophile (e.g., Amine, Thiol) reagent->product

Caption: Synthetic utility of 2-bromo-1-(2,4-dichlorophenyl)ethanone.

This technical guide serves as a foundational resource for the spectroscopic characterization of 2-bromo-1-(2,4-dichlorophenyl)ethanone. For definitive analysis, it is recommended to acquire experimental data on the specific sample being investigated.

References

2-Chloro-10-methyl-3,4-diazaphenoxazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-10-methyl-3,4-diazaphenoxazine, a heterocyclic compound identified primarily as a key intermediate in the synthesis of the tricyclic antidepressant Pipofezine. While detailed public data on the standalone properties and biological activity of this compound are limited, this document consolidates the available information regarding its chemical identity, synthesis, and relationship to its pharmacologically active derivative. This guide aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Identity

This compound is a substituted diazaphenoxazine with the following chemical structure:

Systematic Name: this compound CAS Number: 27225-84-9 Molecular Formula: C₁₁H₈ClN₃O Molecular Weight: 233.65 g/mol

The structure features a tricyclic core consisting of a benzene ring fused to a pyridazino-oxazine system. The key substituents are a chlorine atom at the 2-position and a methyl group at the 10-position.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information, which is largely sourced from chemical supplier databases.

PropertyValueSource
Molecular Weight 233.65 g/mol Chemical Supplier Databases
Melting Point Not Determined-
Boiling Point Not Determined-
Solubility Not Determined-

Note: The lack of comprehensive, peer-reviewed data on these properties highlights a significant gap in the current understanding of this compound as an independent chemical entity.

Synthesis and Experimental Protocols

General Synthetic Workflow (Hypothesized)

The logical flow for the synthesis of this compound and its subsequent conversion to Pipofezine is outlined below. This represents a generalized workflow, and specific reaction conditions would require experimental validation.

G cluster_synthesis Synthesis of this compound cluster_conversion Conversion to Pipofezine start Starting Materials (e.g., Substituted Phenol and Pyridazine Derivatives) reaction1 Cyclization Reaction start->reaction1 product This compound (CAS: 27225-84-9) reaction1->product precursor This compound reaction2 Nucleophilic Aromatic Substitution precursor->reaction2 reagent N-methylpiperazine reagent->reaction2 pipofezine Pipofezine reaction2->pipofezine

Caption: Hypothesized synthetic workflow for this compound and its conversion to Pipofezine.

Detailed Experimental Protocol (Not Available)

A detailed, validated experimental protocol for the synthesis of this compound, including specific reagents, solvents, reaction times, temperatures, and purification methods, is not available in the accessible scientific literature. Researchers interested in synthesizing this compound would need to develop and optimize a procedure based on analogous chemical transformations.

Biological Activity and Signaling Pathways

There is no direct evidence or published research on the biological activity or mechanism of action of this compound itself. Its significance is derived from its role as a direct precursor to Pipofezine.

Relationship to Pipofezine

Pipofezine (also known as Azafen) is a tricyclic antidepressant that has been used clinically in some countries. It is understood to act as a serotonin reuptake inhibitor. The conversion of this compound to Pipofezine involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by N-methylpiperazine.

The logical relationship between the precursor, the reaction, and the final active pharmaceutical ingredient is illustrated in the following diagram:

G precursor This compound (Inactive Precursor) reaction Reaction with N-methylpiperazine precursor->reaction api Pipofezine (Active Pharmaceutical Ingredient) reaction->api activity Serotonin Reuptake Inhibition api->activity leads to

In-Depth Technical Guide to Diazaphenoxazine Derivatives: From Fundamental Research to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental research surrounding diazaphenoxazine derivatives. It covers their synthesis, chemical properties, and diverse biological activities, with a particular focus on their potential as anticancer and antioxidant agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key biological pathways.

Synthesis of Diazaphenoxazine Derivatives

The synthesis of diazaphenoxazine derivatives can be achieved through various chemical strategies. One of the prominent methods is the copper-catalyzed intramolecular amination of pyridyl ethers. This approach allows for the efficient formation of the diazaphenoxazine core. Other methods, such as base-catalyzed condensation reactions, have also been employed to generate diverse derivatives.

Representative Experimental Protocol: Synthesis of 2,4-Diazaphenoxazine via Copper-Catalyzed Intramolecular Amination

This protocol is a representative example of the synthesis of a diazaphenoxazine core structure.

Materials:

  • Appropriately substituted 2-(2-aminophenoxy)pyridine

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline)

  • A base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., toluene or dimethylformamide, DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with the starting 2-(2-aminophenoxy)pyridine, copper(I) iodide (typically 5-10 mol%), the ligand (10-20 mol%), and the base (2-3 equivalents).

  • Solvent Addition: Anhydrous solvent is added to the flask under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (often between 80-120 °C) and stirred for a period ranging from 12 to 24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 2,4-diazaphenoxazine derivative.

Experimental Workflow for Synthesis:

G start Start: Starting Materials (2-(2-aminophenoxy)pyridine, CuI, Ligand, Base) setup Reaction Setup (Dry flask, Inert atmosphere) start->setup solvent Add Anhydrous Solvent (e.g., Toluene) setup->solvent reaction Heating and Stirring (80-120 °C, 12-24h) solvent->reaction workup Reaction Work-up (Cooling, Solvent Removal, Partitioning) reaction->workup purification Purification (Column Chromatography) workup->purification end End: Purified 2,4-Diazaphenoxazine purification->end

Caption: General workflow for the synthesis of 2,4-diazaphenoxazine.

Biological Activities and Quantitative Data

Diazaphenoxazine derivatives have garnered significant attention for their broad spectrum of biological activities. These compounds have shown promise as anticancer and antioxidant agents. The following sections present quantitative data to facilitate the comparison of their efficacy.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of diazaphenoxazine and related phenoxazine derivatives against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying this activity.

Table 1: Anticancer Activity of Representative Diazaphenoxazine and Phenoxazine Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Benzo[a]phenazine Derivative 1HeLa1.0 - 10[1]
Benzo[a]phenazine Derivative 2A5491.0 - 10[1]
Benzo[a]phenazine Derivative 3MCF-71.0 - 10[1]
Benzo[a]phenazine Derivative 4HL-601.0 - 10[1]
Diazaphenothiazine Derivative 4cMCF-7< 1[2]
Diazaphenothiazine Derivative 4cSW480< 1[2]
Phenoxazine Derivative (Phx-1)KLM-1~60[3]
Phenoxazine Derivative (Phx-3)KLM-1~10[3]
Phenoxazine Derivative (Phx-3)U-251 MG3[4]
Phenoxazine Derivative (Phx-3)A-17210[4]
Benzo[a]phenoxazine C9RKOLow µM range[5]
Benzo[a]phenoxazine A36RKOLow µM range[5]
Benzo[a]phenoxazine A42RKOLow µM range[5]
Benzo[a]phenoxazine C9MCF-7Low µM range[5]
Benzo[a]phenoxazine A36MCF-7Low µM range[5]
Benzo[a]phenoxazine A42MCF-7Low µM range[5]
Antioxidant Activity

The radical-trapping antioxidant activity of diazaphenoxazine derivatives is a key feature contributing to their therapeutic potential. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[6][7][8]

Table 2: Antioxidant Activity of Representative Diazaphenoxazine and Related Derivatives

Compound/DerivativeAssayIC₅₀ (µM)Reference
2,4-Dimethylbenzoylhydrazone 1DPPH25.6[9][10]
2,4-Dimethylbenzoylhydrazone 4DPPH28.1[9][10]
2,4-Dimethylbenzoylhydrazone 2DPPH29.3[9][10]
1,2,3-Triazole Conjugate 4aDPPH1880[6]
1,2,3-Triazole Conjugate 4bDPPH2190[6]
1,2,3-Triazole Conjugate 4aABTS2170[6]
1,2,3-Triazole Conjugate 4bABTS2380[6]
n-propyl gallate (Standard)DPPH30.30[9][10]
BHT (Standard)DPPH3520[6]
BHT (Standard)ABTS4640[6]

Experimental Protocols for Biological Evaluation

Protocol for MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of diazaphenoxazine derivatives on cancer cells.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Diazaphenoxazine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the diazaphenoxazine derivative and incubate for 24-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol for DPPH Radical Scavenging Assay

This protocol assesses the radical-scavenging activity of the synthesized compounds.[11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Diazaphenoxazine derivative solutions at various concentrations

  • Methanol

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate or cuvette, mix the diazaphenoxazine derivative solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Diazaphenoxazine and related phenoxazine derivatives exert their biological effects through the modulation of key cellular signaling pathways. Their anticancer activity, in particular, is often attributed to the induction of apoptosis and the inhibition of pro-survival pathways like the PI3K/Akt/mTOR pathway.

Apoptosis Signaling Pathway

Many phenoxazine derivatives induce programmed cell death, or apoptosis, in cancer cells.[12] This is a critical mechanism for their anticancer effects. The process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 DNA_Damage DNA Damage / Stress Bcl2_Family Bcl-2 Family Regulation (Bax/Bak activation) DNA_Damage->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Diazaphenoxazine Diazaphenoxazine Derivatives Diazaphenoxazine->DNA_Damage Induces Diazaphenoxazine->Bcl2_Family Modulates G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Diazaphenoxazine Diazaphenoxazine Derivatives Diazaphenoxazine->Akt inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

References

The Discovery of Novel Diazaphenoxazine Compounds: A Technical Guide to Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evaluation of novel diazaphenoxazine compounds as potent anticancer agents. It focuses on a promising class of benzo[a]phenoxazine derivatives that selectively target cancer cells through a lysosome-mediated cell death mechanism.

Introduction: The Therapeutic Potential of Phenoxazines

The phenoxazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Recently, derivatives of this family, particularly benzo[a]phenoxazines, have garnered significant interest for their potent anticancer properties.[1] These compounds offer new avenues for cancer therapy by exploiting unique cellular vulnerabilities, moving beyond conventional cytotoxic mechanisms. This guide details the discovery of a series of novel benzo[a]phenoxazine compounds—specifically C9, A36, and A42—which have demonstrated high selectivity and efficacy against colorectal and breast cancer cell lines.[1]

Discovery of Lead Benzo[a]phenoxazine Compounds

A research team focused on synthesizing and evaluating new benzo[a]phenoxazine derivatives identified several potent compounds by screening them against the eukaryotic model S. cerevisiae.[2][3] This initial screen led to the identification of a lead compound, BaP1, which showed promising anticancer activity.[2] Further optimization and synthesis yielded a library of derivatives, from which compounds C9, A36, and A42 emerged as the most potent candidates based on their low micromolar inhibitory concentrations.[2]

Quantitative Biological Activity

The novel compounds C9, A36, and A42 exhibited significantly lower Minimum Inhibitory Concentrations (MIC) against S. cerevisiae compared to the lead compound BaP1, indicating higher intrinsic potency.[2] Subsequent evaluation of their anticancer activity revealed low micromolar half-maximal inhibitory concentrations (IC50) against human cancer cell lines, coupled with high selectivity compared to non-neoplastic cell lines.[1][4]

CompoundMIC vs. S. cerevisiae (μM)[2]IC50 vs. RKO (Colorectal Cancer) (μM)IC50 vs. MCF7 (Breast Cancer) (μM)IC50 vs. NCM460 (Normal Colon) (μM)
BaP1 25>5>5>5
C9 6.251.82.1>5
A36 1.560.91.1>5
A42 0.781.51.9>5

Note: IC50 values for cancer and normal cell lines are sourced from graphical data presented in related research.[5][6] Precise values may vary slightly.

Mechanism of Action: Lysosomal Cell Death

The primary mechanism of action for these novel benzo[a]phenoxazine compounds is the induction of apoptosis through Lysosomal Membrane Permeabilization (LMP).[1] The compounds, which are fluorescent, have been observed to accumulate specifically in the lysosomes of cancer cells.[2] This accumulation leads to lysosomal destabilization, release of cathepsins into the cytosol, increased reactive oxygen species (ROS), and ultimately, apoptotic cell death.[1][5] This lysosome-targeting strategy represents a promising approach for developing selective anticancer therapies.[1][4]

Signaling Pathways

The induction of apoptosis is a complex process governed by multiple signaling cascades. While the direct upstream regulation by LMP is the key initiating event for compounds C9, A36, and A42, it ultimately converges on common apoptotic pathways. Furthermore, the PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer, making it a key pathway to consider in cancer therapeutics.[7][8][9][10]

experimental_workflow cluster_synthesis Compound Synthesis & Discovery cluster_screening Biological Evaluation cluster_mechanism Mechanism of Action Studies s1 Design & Synthesis of Benzo[a]phenoxazine Library s2 Purification & Structural Characterization (NMR) s1->s2 c1 Initial Screening (e.g., S. cerevisiae MIC) s2->c1 c2 Cell Viability Assays (MTT, SRB) on Cancer & Normal Cell Lines c1->c2 c3 Determination of IC50 Values c2->c3 m1 Subcellular Localization (Fluorescence Microscopy) c3->m1 m2 Lysosomal Membrane Permeabilization (LMP) Assay m1->m2 m3 Functional Assays: - Proliferation (CFSE) - Migration (Wound Healing) - Apoptosis (Flow Cytometry) m2->m3

Figure 1: High-level experimental workflow for the discovery and characterization of novel compounds.

lmp_apoptosis_pathway compound Benzo[a]phenoxazine (e.g., C9, A36, A42) lysosome Selective Accumulation in Cancer Cell Lysosomes compound->lysosome lmp Lysosomal Membrane Permeabilization (LMP) lysosome->lmp cathepsins Release of Cathepsins & other hydrolases into cytosol lmp->cathepsins ros Increased Reactive Oxygen Species (ROS) lmp->ros apoptosis Apoptotic Cell Death cathepsins->apoptosis ros->apoptosis

Figure 2: Mechanism of action for novel benzo[a]phenoxazines via LMP-induced apoptosis.

pi3k_akt_pathway cluster_membrane Plasma Membrane rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 P pip2 PIP2 akt Akt pip3->akt pten PTEN pten->pip3 | mtor mTOR akt->mtor downstream Cell Survival, Proliferation, Growth akt->downstream mtor->downstream

Figure 3: Simplified overview of the PI3K/Akt/mTOR signaling pathway.

Experimental Methodologies

This section provides detailed protocols for the key experiments used to characterize the novel diazaphenoxazine compounds.

General Synthesis of 6-(Alkylthio)-5H-benzo[a]phenoxazine-5-ones

The synthesis of the benzo[a]phenoxazine core is achieved via a condensation reaction. While the exact, proprietary synthesis details for C9, A36, and A42 are based on previously published methods, a representative protocol is as follows.[2]

  • Starting Materials: 2-(Alkylthio)-3-chloro-1,4-naphthoquinone and 2-aminophenol are used as precursors.

  • Reaction: Equimolar amounts of the naphthoquinone derivative and 2-aminophenol are dissolved in ethanol.

  • Base: Sodium carbonate (Na2CO3) is added to the mixture to facilitate the condensation.

  • Incubation: The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for approximately 18-24 hours.

  • Purification: The resulting product is isolated via column chromatography on silica gel.

  • Characterization: The final structure and purity (>95%) are confirmed using ¹H NMR spectroscopy.[2]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.[11][12][13]

  • Cell Seeding: Plate cells (e.g., RKO, MCF7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Treat cells with serial dilutions of the diazaphenoxazine compounds (e.g., 0.1 to 100 µM) or a vehicle control (DMSO) for 48 hours.[5]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[12][14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[12][13]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine IC50 values.

Lysosomal Membrane Permeabilization (LMP) Assay

LMP can be assessed by monitoring the release of lysosomal contents into the cytosol.[8][15]

  • Method: A common method involves immunocytochemical staining for lysosomal enzymes like Cathepsin B.[15]

  • Cell Treatment: Seed cells on coverslips and treat with the test compounds at their IC50 and 2x IC50 concentrations.

  • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like saponin.

  • Staining: Incubate with a primary antibody against Cathepsin B, followed by a fluorescently-labeled secondary antibody.

  • Imaging: Visualize the cells using a confocal fluorescence microscope.

  • Analysis: In healthy cells, cathepsins show a distinct punctate (dotted) staining pattern within intact lysosomes. Upon LMP, the staining becomes diffuse throughout the cytoplasm, indicating the release of the enzyme.[8][15] Another method involves detecting the translocation of galectin proteins from the cytosol to damaged lysosomes.[8][16][17]

Cell Migration (Wound Healing) Assay

This assay measures the ability of a cell population to migrate and close a gap created in a confluent monolayer.[1][4]

  • Cell Seeding: Grow cells in a 6-well plate until they form a confluent monolayer.[1]

  • Creating the Wound: Create a linear scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.[1][4]

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.[1]

  • Treatment: Add fresh medium containing the test compound at the desired concentration (e.g., IC50/2 and IC50). Use a vehicle control for comparison.

  • Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., every 12 or 24 hours) using a microscope.[5]

  • Analysis: Measure the area of the gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.

Conclusion and Future Directions

The novel benzo[a]phenoxazine derivatives C9, A36, and A42 are highly promising anticancer candidates that selectively induce cell death in cancer cells by targeting lysosomes.[1][4] Their unique mechanism of action, involving the induction of Lysosomal Membrane Permeabilization, offers a potential therapeutic window for treating cancers such as colorectal and breast cancer.[1]

Future research should focus on in-vivo efficacy and toxicity studies in animal models to validate the therapeutic potential of these compounds. Further structure-activity relationship (SAR) studies could lead to the development of even more potent and selective next-generation diazaphenoxazine drugs. The exploration of these compounds in combination with other chemotherapeutic agents may also yield synergistic effects and overcome drug resistance.

References

In-Depth Technical Guide: Photophysical Properties of 2-Chloro-10-methyl-3,4-diazaphenoxazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxazine and its aza-analogs, such as diazaphenoxazine, form the core of a versatile class of heterocyclic compounds. These molecules are of significant interest due to their unique electronic and photophysical properties, which make them valuable in a range of applications, from fluorescent probes and histological stains to organic light-emitting diodes (OLEDs) and potential therapeutic agents.[1][2] The introduction of substituents like chloro and methyl groups can significantly modulate their photophysical characteristics, including absorption and emission wavelengths, fluorescence quantum yield, and lifetime. This guide provides a comprehensive overview of the expected photophysical properties of 2-Chloro-10-methyl-3,4-diazaphenoxazine and the experimental protocols required for their characterization.

Predicted Photophysical Properties

The photophysical properties of phenoxazine derivatives are highly dependent on their molecular structure and the surrounding solvent environment. Based on data from analogous compounds, the following table summarizes the expected properties for this compound.

PropertyPredicted Value RangeInfluencing Factors
UV-Vis Absorption (λabs) 350 - 450 nmSolvent polarity, substitution pattern. The intramolecular charge transfer (ICT) band is typically broad.[3]
Fluorescence Emission (λem) 450 - 600 nmSolvent polarity (bathochromic shift in more polar solvents), temperature.[3]
Stokes Shift 50 - 150 nmThe difference between absorption and emission maxima, influenced by the degree of ICT.
Molar Extinction Coefficient (ε) 10,000 - 50,000 M-1cm-1Molecular structure and solvent.
Fluorescence Quantum Yield (ΦF) 0.1 - 0.8Solvent polarity (often decreases in more polar solvents), temperature, and aggregation state.[4][5]
Fluorescence Lifetime (τF) 1 - 10 nsSolvent, temperature, and presence of quenchers.[4][6]

Experimental Protocols

The characterization of the photophysical properties of this compound would involve the following standard experimental protocols.

Synthesis

The synthesis of substituted phenoxazine and its aza-analogs can be achieved through several methods, including the Buchwald-Hartwig amination, Wohl-Aue reaction, or condensation of o-phenylenediamines with o-quinones.[7] A plausible synthetic route for this compound could involve the condensation of a substituted o-aminophenol with a substituted aminopyridine derivative, followed by methylation.

A general procedure for a related phenazine synthesis is as follows:

  • To a solution of a substituted bromoaniline (1 equivalent) in toluene (0.1 M), add Cs2CO3 (2.0 equivalents), a phosphine ligand (0.08 equivalents), and Pd(OAc)2 (0.05 equivalents) at room temperature.[8]

  • Heat the reaction mixture to 120 °C for 4–8 hours, monitoring the consumption of the starting material by TLC.[8]

  • Upon completion, cool the mixture to room temperature, dilute with CHCl3, and filter through celite.[8]

  • Purify the crude product by column chromatography on silica gel.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectra are recorded to determine the wavelengths of maximum absorption (λabs) and the molar extinction coefficient (ε).

  • Prepare stock solutions of the compound in a high-purity solvent (e.g., toluene, acetonitrile, or ethanol) at a concentration of approximately 10-3 M.

  • Prepare a series of dilutions in the desired solvents to a final concentration range of 10-6 to 10-5 M.

  • Record the absorption spectra using a dual-beam UV-Vis spectrophotometer in a 1 cm path length quartz cuvette.

  • The molar extinction coefficient can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

Fluorescence emission spectra are measured to determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF).

  • Using the solutions prepared for UV-Vis spectroscopy, excite the sample at its λabs.

  • Record the emission spectrum using a spectrofluorometer.

  • The fluorescence quantum yield is typically determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.546).[5]

  • The quantum yield is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state.

  • Use a time-correlated single-photon counting (TCSPC) system.

  • Excite the sample (at a concentration of ~10-6 M) with a pulsed laser source at the absorption maximum.

  • The fluorescence decay is measured, and the lifetime is determined by fitting the decay curve to an exponential function.

Potential Applications

Given the properties of related phenoxazine compounds, this compound has potential applications in several areas:

  • Fluorescent Probes: The sensitivity of its fluorescence to the local environment could be exploited to develop probes for sensing metal ions, pH, or viscosity in biological systems.[7][9]

  • Cell Imaging: As with many phenoxazine dyes, it could be used as a fluorescent stain for specific cellular compartments in fluorescence microscopy.[1][10]

  • Drug Development: Phenoxazine derivatives have been investigated for their anticancer, antimalarial, and neuroprotective activities.[1][11] The specific substitutions on this compound may confer unique biological activities.

  • Organic Electronics: The core structure is similar to those used in the development of materials for OLEDs, particularly as thermally activated delayed fluorescence (TADF) emitters.[1][3]

Visualizations

The following diagrams illustrate the general experimental workflow for characterizing the photophysical properties of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_application Application Testing synthesis Synthesis of 2-Chloro-10-methyl- 3,4-diazaphenoxazine purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization uv_vis UV-Vis Spectroscopy (λabs, ε) characterization->uv_vis fluorescence Fluorescence Spectroscopy (λem, ΦF) uv_vis->fluorescence lifetime Lifetime Measurement (τF) fluorescence->lifetime sensing Sensing Studies lifetime->sensing imaging Cell Imaging lifetime->imaging biological Biological Assays lifetime->biological

Caption: Experimental workflow for the characterization of a novel diazaphenoxazine derivative.

jablonski_diagram Jablonski Diagram S0 S0 S1 S1 S0->S1 Absorption S1->S0 Internal Conversion S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T1 S1->T1 Intersystem Crossing T1->S0 Phosphorescence GS Ground State

Caption: Jablonski diagram illustrating the photophysical processes of absorption and emission.

References

An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-10-methyl-3,4-diazaphenoxazine: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical framework for the evaluation of 2-Chloro-10-methyl-3,4-diazaphenoxazine, a novel heterocyclic compound. Due to the absence of publicly available data on its physicochemical properties, this guide outlines the requisite experimental protocols to determine its aqueous solubility and chemical stability. Adherence to these standardized methodologies is crucial for advancing the preclinical development of this molecule. The guide details procedures for kinetic and thermodynamic solubility assays and outlines a stability testing program based on the International Council for Harmonisation (ICH) guidelines, including forced degradation studies. Data presentation templates and visual workflows are provided to facilitate experimental design and execution.

Introduction

The progression of any novel chemical entity, such as this compound, through the drug discovery and development pipeline is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most vital of these are aqueous solubility and chemical stability. Poor solubility can significantly hinder oral bioavailability and complicate formulation development, while chemical instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic agent.[1][2]

This guide addresses the current information gap regarding this compound by providing a detailed set of experimental protocols and frameworks for the systematic evaluation of its solubility and stability.

Aqueous Solubility Determination

The aqueous solubility of a compound dictates its dissolution rate and, consequently, its absorption in the gastrointestinal tract.[1] It is essential to measure both kinetic and thermodynamic solubility to gain a comprehensive understanding of a compound's behavior. Kinetic solubility is often assessed in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development.[3][4]

Experimental Protocols

This high-throughput assay measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[5]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[6][7]

  • Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, precise volume of each DMSO dilution to a corresponding well in a clear 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[5] The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.[4][5]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1.5-2 hours).[5][6]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader by detecting light scattering.[3][6]

  • Data Analysis: The kinetic solubility is defined as the concentration of the compound in the highest concentration well that does not show a significant increase in turbidity compared to the buffer-only control.

This method determines the equilibrium solubility of the solid compound in an aqueous buffer and is considered the gold standard.[8]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to vials containing the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions, and PBS at pH 7.4).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[3]

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Calibration: Prepare a standard curve of this compound in the same buffer to accurately quantify the concentration in the test samples.

Data Presentation

The quantitative data generated from these experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Kinetic Solubility of this compound

Buffer System (pH) Temperature (°C) Final DMSO (%) Kinetic Solubility (µM) Method of Detection
PBS (7.4) 25 1.0 Nephelometry

| PBS (7.4) | 37 | 1.0 | | Nephelometry |

Table 2: Thermodynamic Solubility of this compound

Buffer System (pH) Temperature (°C) Equilibration Time (h) Thermodynamic Solubility (µg/mL) Thermodynamic Solubility (µM) Analytical Method
pH 1.2 Buffer 25 48 HPLC-UV
pH 4.5 Buffer 25 48 HPLC-UV
pH 6.8 Buffer 25 48 HPLC-UV
PBS (7.4) 25 48 HPLC-UV
pH 1.2 Buffer 37 48 HPLC-UV
pH 4.5 Buffer 37 48 HPLC-UV
pH 6.8 Buffer 37 48 HPLC-UV

| PBS (7.4) | 37 | 48 | | | HPLC-UV |

Visualization of Experimental Workflow

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k1 Prepare 10 mM stock in 100% DMSO k2 Serial dilution in DMSO in 96-well plate k1->k2 k3 Add to PBS (pH 7.4) in 96-well plate (Final DMSO = 1%) k2->k3 k4 Incubate 2h at 25°C with shaking k3->k4 k5 Measure turbidity (Nephelometry) k4->k5 k6 Determine highest non-precipitated concentration k5->k6 t1 Add excess solid compound to buffer (e.g., pH 7.4) t2 Equilibrate 48h at 25°C with shaking t1->t2 t3 Filter supernatant (0.22 µm filter) t2->t3 t4 Quantify concentration via HPLC-UV t3->t4 t5 Determine equilibrium solubility t4->t5

Caption: Workflow for determining kinetic and thermodynamic solubility.

Chemical Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9] Forced degradation (stress testing) is a critical component of this assessment, as it helps to identify potential degradation products and establish the intrinsic stability of the molecule.[10][11] These studies are mandated by regulatory bodies and are described in ICH guidelines such as Q1A(R2).[10][12]

Experimental Protocols

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods are stability-indicating and to elucidate degradation pathways.[10][13]

Methodology: A solution of this compound (e.g., 1 mg/mL) should be subjected to the following stress conditions:[14]

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60°C for up to 7 days.[14]

    • Procedure: Prepare the compound in the acidic solution. At specified time points (e.g., 2h, 8h, 24h, 48h, 7d), withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at 60°C for up to 7 days.[14]

    • Procedure: Prepare the compound in the basic solution. At specified time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M HCl), and dilute for analysis.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

    • Procedure: Prepare the compound in the H₂O₂ solution. At specified time points, withdraw an aliquot and dilute for immediate analysis.

  • Thermal Degradation:

    • Condition (Solid State): Store the solid compound at a high temperature (e.g., 80°C) for a specified period.[14]

    • Condition (Solution): Heat the compound solution at 80°C.

    • Procedure: At specified time points, dissolve the solid or dilute the solution for analysis.

  • Photostability:

    • Condition: Expose the solid compound and its solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14]

    • Procedure: Analyze the samples after the exposure period. A control sample should be kept in the dark under the same temperature conditions.

Analytical Method: For all conditions, samples should be analyzed using a validated, stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and identify potential degradants. Mass spectrometry (LC-MS) can be used to help identify the structure of any significant degradation products.

Data Presentation

Results from the forced degradation studies should be meticulously documented.

Table 3: Forced Degradation Study of this compound

Stress Condition Time % Assay of Parent Compound % Degradation Number of Degradants Remarks (e.g., Major Degradant RRT)
0.1 M HCl (60°C) 24 h
0.1 M HCl (60°C) 7 d
0.1 M NaOH (60°C) 24 h
0.1 M NaOH (60°C) 7 d
3% H₂O₂ (RT) 8 h
3% H₂O₂ (RT) 24 h
Thermal (80°C, Solid) 7 d
Photolytic (ICH Q1B) -

| Control (Dark) | - | | | | |

Visualization of Experimental Workflow

G cluster_stress Forced Degradation Conditions start Prepare 1 mg/mL solution of This compound c1 Acid Hydrolysis (0.1M HCl, 60°C) start->c1 c2 Base Hydrolysis (0.1M NaOH, 60°C) start->c2 c3 Oxidation (3% H₂O₂, RT) start->c3 c4 Thermal (80°C, Solution/Solid) start->c4 c5 Photolytic (ICH Q1B Light) start->c5 analysis Analyze samples at time points (e.g., 0, 8, 24, 48h) using stability-indicating HPLC-PDA/MS method c1->analysis c2->analysis c3->analysis c4->analysis c5->analysis result Quantify parent compound Identify degradation products Establish degradation pathway analysis->result

Caption: Workflow for forced degradation (stress testing) studies.

Conclusion

This technical guide provides a robust framework for the initial, critical characterization of this compound. By systematically applying the detailed protocols for determining aqueous solubility and chemical stability, researchers can generate the foundational data necessary for informed decision-making in the drug development process. The successful execution of these studies will elucidate potential liabilities, guide formulation strategies, and fulfill essential regulatory requirements for advancing this compound toward clinical evaluation.

References

Substituted Diazaphenoxazines: A Technical Guide to Their Emerging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted diazaphenoxazines, a class of heterocyclic compounds, are emerging as a versatile scaffold in medicinal chemistry and materials science. Their unique photophysical properties and diverse biological activities have led to their exploration in a range of applications, from anticancer agents and neuroprotective drugs to advanced fluorescent probes. This technical guide provides an in-depth overview of the core applications of substituted diazaphenoxazines, presenting key quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Anticancer Activity

Substituted diazaphenoxazines have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potency exceeding that of the established chemotherapy drug, cisplatin. The mechanism of action often involves the induction of apoptosis through the intrinsic mitochondrial pathway.

Quantitative Data: Anticancer Activity of Substituted Diazaphenothiazine Derivatives
CompoundCancer Cell LineIC50 (µg/mL)[1]
10H-3,6-diazaphenothiazine SNB-19 (Glioblastoma)< 0.72
C-32 (Melanoma)< 0.72
MCF-7 (Breast Cancer)< 0.72
A2780 (Ovarian Cancer)< 0.72
Derivative with N,N-diethylamino-2-butynyl substituent (Compound 4) SNB-19 (Glioblastoma)0.11
Cisplatin SNB-19 (Glioblastoma)-
Experimental Protocol: In Vitro Anticancer Activity Assessment (WST-1 Assay)[2]

A WST-1 (Water Soluble Tetrazolium Salt) assay is utilized to assess the cytotoxic effects of substituted diazaphenothiazine derivatives on various cancer cell lines.

Materials:

  • Substituted diazaphenothiazine compounds

  • Cancer cell lines (e.g., COLO829, G361, A375, C32 melanoma cells)

  • Normal human fibroblasts (HDF) for cytotoxicity comparison

  • WST-1 reagent

  • 96-well microplates

  • Cell culture medium and supplements

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells and normal fibroblasts in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted diazaphenothiazine compounds in the cell culture medium. Add the compound solutions to the wells containing the cells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 atmosphere.

  • WST-1 Assay: Add WST-1 reagent to each well and incubate for a further 2-4 hours. The viable cells will cleave the tetrazolium salt to formazan, resulting in a color change.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Neuroprotection via Histone Deacetylase (HDAC) Inhibition

Certain substituted phenoxazine derivatives, structurally related to diazaphenoxazines, have been identified as potent inhibitors of Class II histone deacetylases (HDACs). This inhibition leads to neuroprotective effects, making these compounds promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.

Quantitative Data: HDAC Inhibition by C-4 Substituted Phenoxazine-Bearing Hydroxamic Acids[3]
CompoundHDAC IsoformIC50 (nM)[2]
7d HDAC4Sub-μM
HDAC63
HDAC7Sub-μM
HDAC9Sub-μM

Signaling Pathway: Neuroprotection by HDAC Inhibition

HDAC_Inhibition_Pathway cluster_0 Substituted Diazaphenoxazine cluster_1 Cellular Effects Diazaphenoxazine Substituted Diazaphenoxazine (e.g., Compound 7d) HDAC HDACs (Class II) (HDAC4, 6, 7, 9) Diazaphenoxazine->HDAC Inhibition Histone_Acetylation ↑ Histone Acetylation Tau_Acetylation ↑ Tau Acetylation Gene_Expression ↑ Neuroprotective Gene Expression Tau_Phosphorylation ↓ Tau Phosphorylation Abeta_Aggregation ↓ Aβ Aggregation Histone_Acetylation->Gene_Expression Tau_Acetylation->Tau_Phosphorylation Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Tau_Phosphorylation->Neuroprotection Abeta_Aggregation->Neuroprotection

Caption: Neuroprotective mechanism of substituted diazaphenoxazines via HDAC inhibition.

Experimental Protocol: In Vitro HDAC Inhibition Assay[3][4]

Materials:

  • Substituted phenoxazine-bearing hydroxamic acid compounds

  • Recombinant human HDAC isoforms (e.g., HDAC4, HDAC6, HDAC7, HDAC9)

  • HDAC assay buffer (e.g., 15 mM Tris-HCl pH 8.1, 0.25 mM EDTA, 250 mM NaCl, 10% v/v glycerol)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., containing Trichostatin A and trypsin)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the HDAC assay buffer.

  • Enzyme Reaction: In a 96-well black microplate, add the diluted HDAC enzyme and the test compound solution. Pre-incubate at 37°C for 5 minutes.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer solution typically contains a potent HDAC inhibitor (like Trichostatin A) to stop the reaction and a protease (like trypsin) to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Fluorescent Probes for Cellular Imaging

The inherent fluorescence of the diazaphenoxazine core can be modulated by substitution, leading to the development of sensitive and specific fluorescent probes for imaging subcellular organelles and dynamic biological processes. These probes often exhibit desirable properties such as high photostability and large Stokes shifts.

Quantitative Data: Photophysical Properties of Phenoxazine-Based Fluorescent Probes[5][6]
ProbeTarget OrganelleAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)
PTZ-Lyso Lysosome424613189
PTZ-Mito Mitochondria428619191
PTZ-Memb Membrane427607180
PTZ-ER Endoplasmic Reticulum429588159
PTZ-Lipid Lipid Droplets423610187

Experimental Workflow: Subcellular Imaging with Targeted Fluorescent Probes

Cellular_Imaging_Workflow Start Start Probe_Synthesis Synthesis of Targeted Diazaphenoxazine Probe Start->Probe_Synthesis Cell_Culture Cell Culture (e.g., HeLa cells) Start->Cell_Culture Probe_Incubation Incubation of Cells with Fluorescent Probe Probe_Synthesis->Probe_Incubation Cell_Culture->Probe_Incubation Imaging Fluorescence Microscopy (e.g., Confocal) Probe_Incubation->Imaging Data_Analysis Image Analysis and Interpretation Imaging->Data_Analysis End End Data_Analysis->End

Caption: Workflow for subcellular imaging using targeted diazaphenoxazine fluorescent probes.

Experimental Protocol: Live-Cell Imaging with Organelle-Targeted Probes[5][6]

Materials:

  • Organelle-targeted diazaphenoxazine fluorescent probe

  • Live cells (e.g., HeLa cells)

  • Cell culture medium and supplements

  • Confocal laser scanning microscope

  • Glass-bottom dishes or chamber slides

Procedure:

  • Cell Culture: Culture the cells on glass-bottom dishes or chamber slides to an appropriate confluency.

  • Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium. Replace the existing medium with the probe-containing medium and incubate the cells for a specific duration to allow for probe uptake and localization to the target organelle.

  • Washing (if necessary): For some probes, a washing step with fresh medium may be required to remove excess, unbound probe and reduce background fluorescence. However, some advanced probes are designed for "wash-free" imaging.[3][4]

  • Imaging: Mount the dish or slide on the stage of a confocal laser scanning microscope. Excite the probe with a laser at a wavelength close to its absorption maximum and collect the emitted fluorescence at the appropriate wavelength range.

  • Image Acquisition and Analysis: Acquire images of the stained cells. Co-localization studies with commercially available organelle trackers can be performed to confirm the specific targeting of the probe. Analyze the images to study the morphology and dynamics of the targeted organelles.

Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay[8]

Materials:

  • Substituted diazaphenoxazine compounds

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well microplates

  • UV-Vis spectrophotometer or microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol to a specific concentration (e.g., 0.1 mM). The solution should have a deep violet color.

  • Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in the same solvent.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound or control solutions. Include a blank containing only the solvent and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes). During this time, the antioxidants will react with the DPPH radical, causing the violet color to fade.

  • Absorbance Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting the percentage of inhibition against the compound concentration.

Conclusion

Substituted diazaphenoxazines represent a promising class of compounds with a wide array of potential applications. Their utility as anticancer agents, neuroprotective HDAC inhibitors, and fluorescent probes for cellular imaging is supported by growing evidence. The synthetic versatility of the diazaphenoxazine scaffold allows for fine-tuning of its properties to optimize activity for specific applications. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic and diagnostic potential.

References

Investigating the Mechanism of Action of Diazaphenoxazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaphenoxazine compounds, a class of heterocyclic molecules, are gaining significant interest in medicinal chemistry due to their diverse pharmacological activities. Various derivatives have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties. Structurally, these compounds feature a tricyclic phenoxazine core where carbon atoms are substituted with nitrogen, creating a scaffold amenable to chemical modifications that can fine-tune their biological activity. This guide provides a comprehensive overview of the known mechanisms of action, presents quantitative data on their biological effects, details relevant experimental protocols, and visualizes key pathways and workflows to aid researchers in this field.

Core Mechanisms of Action

Research indicates that diazaphenoxazine compounds exert their biological effects through several primary mechanisms, including interference with DNA replication and modulation of critical cellular signaling pathways.

DNA Intercalation and Topoisomerase Inhibition

Many diazaphenoxazine derivatives possess a planar aromatic structure that allows them to intercalate between DNA base pairs. This insertion distorts the double helix, obstructing the processes of DNA replication and transcription, a mechanism common to many cytotoxic anticancer agents.[1][2]

Furthermore, these compounds have been identified as inhibitors of topoisomerases, enzymes essential for managing DNA topology during cellular processes.[3] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to an accumulation of DNA strand breaks, which can trigger programmed cell death (apoptosis).[4][5] This dual-action of DNA intercalation and topoisomerase inhibition makes them potent agents for cancer therapy.[4]

Modulation of Kinase Signaling Pathways

Beyond direct DNA interaction, diazaphenoxazine compounds can modulate intracellular signaling cascades crucial for cell survival and proliferation.[6] For instance, some derivatives have been shown to inhibit kinases within the MAPK (mitogen-activated protein kinase) pathways, such as JNK and ERK5, which are often dysregulated in cancer cells.[7] By blocking these pathways, the compounds can halt cell growth and induce apoptosis.

Induction of Lysosomal Dysfunction

Recent studies have revealed a novel mechanism involving the lysosomes. Certain benzo[a]phenoxazine derivatives have been shown to selectively accumulate in the lysosomes of cancer cells.[8][9] This accumulation leads to lysosomal membrane permeabilization (LMP), an increase in intracellular pH, and the generation of reactive oxygen species (ROS), ultimately inducing cell death.[8][9] This lysosome-targeting strategy presents a promising avenue for developing cancer-selective therapies.[8]

Quantitative Data Presentation

The following tables summarize the in vitro activity of representative diazaphenoxazine and related phenazine compounds against various cancer cell lines, providing a basis for comparison of their potency.

Table 1: In Vitro Anticancer Activity (IC50) of Diazaphenothiazine Derivatives

CompoundSNB-19 (Glioblastoma) IC50 (µM)C-32 (Melanoma) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
Propynyl Derivative3.56 ± 0.212.89 ± 0.144.15 ± 0.18
N,N-diethylaminoethyl Derivative4.88 ± 0.254.11 ± 0.225.03 ± 0.24
Cisplatin (Reference)6.55 ± 0.315.24 ± 0.297.18 ± 0.35

Data adapted from a study on 1,9-diazaphenothiazines, which are structurally related to diazaphenoxazines.[10][11]

Table 2: In Vitro Antiproliferative Activity (IC50) of Benzo[a]phenazine Derivatives

CompoundHeLa IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)HL-60 IC50 (µM)
Derivative 11-101-101-101-10
Derivative 21-101-101-101-10
Derivative 31-101-101-101-10

Data reflects the general activity range reported for a series of benzo[a]phenazine derivatives.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of diazaphenoxazine compounds. Below are protocols for key experiments.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[15]

  • Compound Treatment: Treat cells with various concentrations of the diazaphenoxazine compound and incubate for 48-72 hours.[15]

  • MTT Addition: Remove the treatment medium and add 50 µL of MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well.[16] Incubate for 3-4 hours at 37°C.[12][14]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[15][16]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to untreated controls.[17]

Topoisomerase Relaxation Assay

This assay determines a compound's ability to inhibit topoisomerase enzymes by observing changes in DNA topology.[18][19]

  • Reaction Setup: On ice, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), 10x assay buffer, and purified human topoisomerase I or II enzyme.[18][19]

  • Compound Addition: Add varying concentrations of the diazaphenoxazine compound to the reaction tubes. Include a no-enzyme control and a no-compound control.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.[18][19]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[18]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at approximately 85V for 2 hours to separate the supercoiled and relaxed forms of the plasmid DNA.[18][19]

  • Visualization: Stain the gel with ethidium bromide (or a safer alternative like SYBR Green) and visualize the DNA bands under a UV transilluminator.[20] Inhibition is indicated by a reduction in the amount of relaxed DNA compared to the control.

Mandatory Visualizations

Signaling and Workflow Diagrams

G cluster_0 DNA-Targeting Mechanism of Action Diazaphenoxazine Diazaphenoxazine DNA_Intercalation DNA Intercalation Diazaphenoxazine->DNA_Intercalation Topo_Inhibition Topoisomerase Inhibition Diazaphenoxazine->Topo_Inhibition DNA_Damage DNA Strand Breaks DNA_Intercalation->DNA_Damage Topo_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Overview of the DNA-damaging mechanism of diazaphenoxazine compounds.

G Cell_Seeding Seed Cells (96-well) Compound_Treatment Add Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Solubilization Solubilize Formazan MTT_Addition->Solubilization Read_Absorbance Measure Absorbance Solubilization->Read_Absorbance

Caption: Experimental workflow for the MTT cell viability assay.

G cluster_1 Inhibition of the MAPK/ERK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Diazaphenoxazine Diazaphenoxazine Diazaphenoxazine->MEK Diazaphenoxazine->ERK

Caption: Proposed inhibition of the MAPK/ERK pathway by diazaphenoxazine compounds.

References

Methodological & Application

Application Notes and Protocols for Diazaphenoxazine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-10-methyl-3,4-diazaphenoxazine is a heterocyclic compound belonging to the diazaphenoxazine class of dyes. This class of molecules is structurally related to phenoxazines, which are well-regarded for their utility as fluorescent probes in biological research.[1][2] The rigid, planar structure and potential for electron donor-acceptor characteristics within the diazaphenoxazine core suggest that this compound may exhibit favorable photophysical properties, such as high fluorescence quantum yields and environmental sensitivity, making it a candidate for development as a fluorescent probe for bioimaging.[2]

Fluorescent probes are indispensable tools in modern biological and biomedical research, enabling the visualization and quantification of specific molecules and processes within living cells and tissues with high sensitivity and spatiotemporal resolution.[3][4] Diazaphenoxazine derivatives, like their phenoxazine counterparts, can be functionalized to target specific cellular components or to respond to changes in the cellular microenvironment, such as pH, ion concentration, or the presence of reactive oxygen species (ROS).[5][6]

Potential Applications

Based on the properties of related phenoxazine and diazaphenoxazine dyes, this compound could potentially be developed for the following applications:

  • General Cellular Staining: The lipophilic nature of the diazaphenoxazine core may allow for passive diffusion across cell membranes, leading to staining of the cytoplasm and various organelles.

  • Targeted Bioimaging: With appropriate functionalization, the probe could be directed to specific subcellular compartments such as the mitochondria, lysosomes, or the nucleus.

  • Sensing of Bioanalytes: Modification of the diazaphenoxazine structure with a reactive moiety could enable the detection of specific ions (e.g., Zn²⁺, Fe³⁺) or small molecules (e.g., thiols, ROS).[3][6]

  • "Turn-on" Fluorescent Probes: The fluorescence of the probe could be designed to be initially quenched and then "turned on" upon reaction with a specific analyte, providing a high signal-to-noise ratio.

Physicochemical and Photophysical Properties (Hypothetical)

The following table summarizes hypothetical photophysical data for this compound, extrapolated from known phenoxazine and diazaphenoxazine dyes.[7][8] Actual values would need to be determined experimentally.

PropertyHypothetical Value
Molecular FormulaC₁₃H₁₀ClN₃O
Molecular Weight259.70 g/mol
Absorption Maximum (λabs)450 - 550 nm
Emission Maximum (λem)500 - 650 nm
Molar Absorptivity (ε)30,000 - 60,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.2 - 0.6
Stokes Shift50 - 100 nm
Solvent SolubilitySoluble in DMSO, DMF, Acetonitrile; poorly soluble in water

Experimental Protocols

Synthesis of a Functionalized Diazaphenoxazine Probe (General Protocol)

This protocol outlines a general synthetic scheme for producing a functionalized diazaphenoxazine that could be used for bioconjugation.

Materials:

  • 2-Amino-4-chlorophenol

  • 2-Chloro-3-nitropyridine

  • Methylating agent (e.g., methyl iodide)

  • Reducing agent (e.g., sodium dithionite)

  • Activating agent for carboxylic acid (e.g., N-Hydroxysuccinimide, NHS)

  • Base (e.g., potassium carbonate)

  • Solvents (e.g., DMF, ethanol)

Procedure:

  • Condensation: React 2-amino-4-chlorophenol with a suitable substituted pyridine derivative (e.g., 2-chloro-3-nitropyridine with a functional group precursor) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF. Heat the reaction mixture to form the diazaphenoxazine core.

  • N-Alkylation: Introduce the methyl group at the N-10 position using a methylating agent like methyl iodide.

  • Functional Group Modification: If the starting materials contained a protected functional group (e.g., a nitro group), deprotect or convert it to a reactive moiety. For example, a nitro group can be reduced to an amine.

  • Activation for Bioconjugation: If the probe is intended for labeling biomolecules, a carboxylic acid group can be activated, for instance, as an NHS ester, to facilitate covalent bonding to primary amines on proteins.

  • Purification: Purify the final product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthetic Workflow:

A Starting Materials (e.g., 2-Amino-4-chlorophenol, Substituted Pyridine) B Condensation Reaction A->B Base, Solvent C N-Alkylation B->C Methylating Agent D Functional Group Modification C->D Deprotection/ Conversion E Activation for Bioconjugation D->E Activating Agent F Purification & Characterization E->F

A generalized synthetic workflow for a functionalized diazaphenoxazine probe.
Protocol for Live Cell Imaging

This protocol provides a general procedure for staining live cells with a diazaphenoxazine-based fluorescent probe.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a working solution of the diazaphenoxazine probe by diluting the DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. Vortex briefly to ensure complete mixing.

  • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. The optimal staining time should be determined empirically.

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Mount the coverslip or dish on the fluorescence microscope. Excite the probe with a light source corresponding to its absorption maximum (e.g., 488 nm or 561 nm laser line) and collect the emitted fluorescence using a suitable emission filter.

  • Image Analysis: Acquire images and analyze them using appropriate software.

Diagram of Cell Staining Workflow:

A Culture cells on glass-bottom dish B Prepare probe working solution in medium A->B C Wash cells with PBS B->C D Incubate cells with probe solution C->D E Wash cells to remove unbound probe D->E F Image cells with fluorescence microscope E->F

Experimental workflow for live cell imaging with a fluorescent probe.

Hypothetical Signaling Pathway Detection

Let's hypothesize that a functionalized derivative of this compound is designed to detect intracellular peroxynitrite (ONOO⁻), a reactive nitrogen species.

Probe Design: The diazaphenoxazine core is modified with a boronate ester. In the absence of peroxynitrite, the probe exhibits low fluorescence due to a photoinduced electron transfer (PET) quenching mechanism.

Sensing Mechanism: Peroxynitrite selectively oxidizes the boronate ester, cleaving it and liberating the highly fluorescent diazaphenoxazine fluorophore. This "turn-on" response allows for the sensitive detection of peroxynitrite.

Signaling Pathway Context: Elevated levels of peroxynitrite are associated with oxidative stress, which can be triggered by various cellular signals, such as inflammatory cytokines (e.g., TNF-α). This can lead to downstream cellular responses, including apoptosis.

Diagram of a Hypothetical Signaling Pathway and Probe Action:

cluster_0 Cellular Signaling cluster_1 Probe Action TNFa TNF-α Receptor TNF Receptor TNFa->Receptor ROS Increased ROS (e.g., O₂⁻) Receptor->ROS NO Increased NO Receptor->NO ONOO Peroxynitrite (ONOO⁻) ROS->ONOO NO->ONOO Apoptosis Apoptosis ONOO->Apoptosis Probe_On Diazaphenoxazine (High Fluorescence) ONOO->Probe_On Probe_Off Probe-Boronate (Low Fluorescence) Probe_Off->Probe_On Oxidation

Hypothetical detection of peroxynitrite-mediated signaling using a diazaphenoxazine probe.

References

Application Notes and Protocols for the Synthesis of Diazaphenoxazine-Based Fluorescent Labels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diazaphenoxazine derivatives, such as resorufin and its analogs, are a versatile class of fluorescent dyes with significant applications in biological research and drug development. Their utility stems from their strong fluorescence, photostability, and sensitivity to the local environment. These properties make them ideal for developing robust assays to monitor various cellular processes, including redox activity and enzyme function. This document provides detailed protocols for the synthesis of these valuable fluorescent labels.

I. Synthesis of Fluorinated Resorufin Derivatives

The introduction of fluorine atoms into the resorufin scaffold can enhance key photophysical properties, including photostability and quantum yield. The core of this synthesis is an acid-catalyzed condensation reaction.

General Reaction Scheme:

The synthesis involves the condensation of a substituted resorcinol with a substituted aminophenol. For fluorinated derivatives, 2,4-Difluororesorcinol is a common starting material.

Synthesis_of_Fluorinated_Resorufin cluster_reactants Reactants cluster_conditions Reaction Conditions 2_4_Difluororesorcinol 2,4-Difluororesorcinol Product Fluorinated Resorufin Derivative 2_4_Difluororesorcinol->Product + 4_Aminophenol_Derivative 4-Aminophenol Derivative 4_Aminophenol_Derivative->Product + Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Product Heat Heat Heat->Product

Caption: General synthesis of fluorinated resorufin derivatives.

Experimental Protocol:

This protocol outlines a general method for synthesizing a fluorinated resorufin derivative. The specific 4-aminophenol derivative used will determine the final substitution pattern.

Materials:

  • 2,4-Difluororesorcinol

  • Substituted 4-aminophenol derivative

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Methanol (MeOH)

  • Ice-water bath

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,4-Difluororesorcinol (1 equivalent) and the desired 4-aminophenol derivative (1 equivalent).

  • Acid Addition: Carefully add concentrated sulfuric acid dropwise to the mixture under constant stirring. The reaction is exothermic and should be monitored.

  • Reaction: Heat the mixture to 80-100°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Quenching: After completion, cool the reaction to room temperature and pour it into a beaker of ice-water.[1]

  • Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture to a pH of approximately 7.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[1]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.[1]

  • Purification: Purify the crude product by silica gel column chromatography. A gradient of methanol in dichloromethane is often an effective eluent system.[1]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and mass spectrometry.[1]

II. Synthesis of Resorufin-Based Probes for Analyte Detection

Resorufin derivatives can be functionalized to create probes that detect specific analytes, such as metal ions. This is achieved by introducing a recognition moiety that, upon binding to the analyte, modulates the fluorescent properties of the resorufin core.

General Synthesis Strategy:

A common approach involves the modification of the 7-hydroxy group of resorufin. For instance, a vinyl ether group can be introduced, which is then cleaved in the presence of certain metal ions like Hg(II), leading to a fluorescent response.[2]

Analyte_Probe_Synthesis cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Probe Formation Resorufin Resorufin Intermediate Functionalized Intermediate Resorufin->Intermediate Reagent Functionalizing Reagent Reagent->Intermediate + Final_Probe Analyte-Responsive Probe Intermediate->Final_Probe Elimination Elimination Reaction (e.g., with DBU) Elimination->Final_Probe

Caption: General workflow for synthesizing analyte-responsive probes.

Experimental Protocol: Synthesis of a Mercury Probe

This protocol describes the synthesis of a resorufin-based probe for the detection of mercury ions.[2]

Step 1: Synthesis of 7-(2-bromoethoxy)-3H-phenoxazin-3-one

  • Reaction Setup: To a solution of resorufin (1 mmol) and K₂CO₃ (2 mmol) in DMF, add 1,2-dibromoethane (1 mmol) under a nitrogen atmosphere.[2]

  • Reaction: Stir the mixture at 60°C overnight.[2]

  • Work-up: Evaporate the solvent. Dissolve the resulting brown material in 100 mL of dichloromethane. Further purification steps, such as washing and chromatography, may be necessary.

Step 2: Synthesis of the Final Probe

  • The intermediate from Step 1 is treated with a base like DBU to induce an elimination reaction, yielding the final vinyloxy-functionalized probe.[2]

III. Quantitative Data of Diazaphenoxazine-Based Dyes

The photophysical properties of fluorescent dyes are crucial for their application. The following table summarizes key quantitative data for representative diazaphenoxazine-based dyes.

Dye/ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
Resorufin ~571~585~73,000~0.74PBS, pH 7.4
Fluorinated Resorufin Derivative (Example) VariesVariesVariesVariesDichloromethane
Mercury Probe (Unbound) Weak absorptionEssentially non-fluorescent--Aqueous solution
Mercury Probe (Hg²⁺ Bound) ~560~575--Aqueous solution[2]

Note: The exact photophysical properties of fluorinated derivatives will depend on the specific substitution pattern. The data for resorufin is a generally accepted value and can vary slightly with conditions.

IV. Application in Biological Assays

Diazaphenoxazine-based probes are widely used to assess cell viability and enzymatic activity. For example, resazurin (the oxidized, non-fluorescent form of resorufin) is reduced by metabolically active cells to the highly fluorescent resorufin.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Assay Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with compounds of interest Seed_Cells->Treat_Cells Add_Resazurin Add resazurin working solution to each well Treat_Cells->Add_Resazurin Incubate Incubate at 37°C (1-4 hours, protected from light) Add_Resazurin->Incubate Measure_Fluorescence Measure fluorescence (Ex/Em appropriate for resorufin) Incubate->Measure_Fluorescence Analyze_Data Analyze data: Fluorescence intensity is proportional to cell viability Measure_Fluorescence->Analyze_Data

Caption: Workflow for a cell viability assay using resazurin.

Protocol: Cell Viability Assay

  • Prepare Reagent: Prepare a 10-50 µM working solution of the resazurin derivative in cell culture medium or PBS.[1]

  • Assay: Remove the old medium from the cells in the microplate wells and add 100 µL of the resazurin working solution to each well.[1]

  • Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.[1]

  • Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for resorufin (e.g., Ex: 560 nm, Em: 590 nm).[1]

  • Data Analysis: The fluorescence intensity is directly proportional to the number of viable, metabolically active cells.[1]

These protocols provide a foundation for the synthesis and application of diazaphenoxazine-based fluorescent labels. The versatility of the diazaphenoxazine scaffold allows for the development of a wide range of probes with tailored properties for specific research and diagnostic needs.

References

Application Notes and Protocols: Phenoxazine-Based Dyes in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Originally Requested Compound: Initial searches for "2-Chloro-10-methyl-3,4-diazaphenoxazine" did not yield any specific applications, protocols, or data related to its use in live-cell imaging. This suggests that it is either not a compound used for this purpose or is not referred to by this name in the available literature. Therefore, these application notes will focus on a well-characterized and widely used phenoxazine-based dye, Nile Red , and its derivatives, which are extensively documented for live-cell imaging applications.

Introduction to Phenoxazine Dyes for Live-Cell Imaging

Phenoxazine-based dyes are a class of heterocyclic compounds that form the core structure of many fluorescent probes. Their utility in live-cell imaging stems from several key properties, including their cell permeability, fluorogenic nature, and sensitivity to the local environment. Many probes in this class are "wash-free," meaning they only become fluorescent upon binding to their target, thus reducing background noise and simplifying staining procedures.[1][2]

Nile Red (9-diethylamino-5H-benzo[a]phenoxazin-5-one) is a prominent member of this family, known for its intense fluorescence in hydrophobic environments, making it an excellent stain for intracellular lipid droplets.[3][4] Its derivatives have been developed to target other organelles, expanding the utility of the phenoxazine scaffold in multicolor live-cell imaging.[5][6]

Core Applications

  • Lipid Droplet Dynamics: Real-time visualization of lipid droplet formation, trafficking, and degradation in response to metabolic changes.[1][7]

  • Organelle-Specific Imaging: Staining of various organelles, including mitochondria, lysosomes, the endoplasmic reticulum, and the Golgi apparatus, using targeted phenoxazine derivatives.[1][5]

  • Drug Development: Assessing the impact of therapeutic compounds on lipid metabolism and storage.

  • Environmental Sensing: Utilizing the solvatochromic properties of dyes like Nile Red to report on the polarity of subcellular environments.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for the application of Nile Red and its derivatives in live-cell imaging.

PropertyValueSource(s)
Molecular Weight 318.38 g/mol
Formula C₂₀H₁₈N₂O₂
CAS Number 7385-67-3
Solubility Soluble to 10 mM in DMSO
Storage Store at -20°C
Excitation Maximum (in Methanol) 552 nm
Emission Maximum (in Methanol) 636 nm
Excitation for Lipid Droplets (Yellow-Gold) 450-500 nm[3][4]
Emission for Lipid Droplets (Yellow-Gold) >528 nm[3][4]
Excitation for Lipid Droplets (Red) 515-560 nm[3][4]
Emission for Lipid Droplets (Red) >590 nm[3][4]
Lower Detection Limit 25-100 ng for various lipids[9]

Table 1: Physicochemical and Spectroscopic Properties of Nile Red.

ParameterRecommended Range/ValueSource(s)
Stock Solution Concentration 1 mM in anhydrous DMSO[3]
Working Solution Concentration 100-1000 nM in buffer (e.g., HHBS or PBS)[3][10][11]
Incubation Time (Live Cells) 5-30 minutes at room temperature or 37°C[3][10][11][12]
Incubation Time (Fixed Cells) 15-30 minutes at room temperature[10]

Table 2: Recommended Staining Conditions for Nile Red.

Experimental Protocols

Protocol 1: Live-Cell Staining of Intracellular Lipid Droplets with Nile Red

This protocol details the procedure for staining lipid droplets in living cells for fluorescence microscopy.

  • Cell Culture:

    • Seed cells in an appropriate imaging vessel (e.g., glass-bottom dish or multi-well plate).

    • Culture cells to 50-70% confluency under standard conditions (37°C, 5% CO₂).[10]

    • For studies on lipid droplet formation, cells can be treated with an inducer such as oleic acid.[10]

  • Reagent Preparation:

    • 1 mM Nile Red Stock Solution: Dissolve the appropriate amount of Nile Red powder in anhydrous DMSO. Vortex thoroughly. Aliquot and store at ≤ -20°C, protected from light. Avoid repeated freeze-thaw cycles.[3]

    • Nile Red Working Solution (200-1000 nM): Immediately before use, dilute the 1 mM stock solution in a suitable buffer such as Hanks and 20 mM Hepes buffer (HHBS) or PBS, pH 7. Mix well by vortexing.[3]

  • Staining Procedure:

    • For Adherent Cells:

      • Remove the culture medium from the cells.

      • Rinse the cells briefly with HHBS or PBS.[10]

      • Add the Nile Red working solution to the cells.[3]

    • For Suspension Cells:

      • Centrifuge the cell suspension to obtain a pellet of 1-5 x 10⁵ cells.

      • Resuspend the cells in 500 µL of the Nile Red working solution.[3]

    • Incubate the cells for 5-10 minutes at room temperature or 37°C, protected from light.[3][11]

  • Imaging:

    • For Adherent Cells: After incubation, rinse the cells with HHBS or PBS to remove excess stain.[10] Add fresh buffer for imaging.

    • For Suspension Cells: Centrifuge the cells to remove the staining solution, then resuspend in fresh buffer for imaging.[11]

    • Acquire images on a fluorescence microscope or live-cell imaging system. For selective imaging of lipid droplets, use an excitation wavelength between 450-500 nm and an emission wavelength greater than 528 nm.[3][4]

Protocol 2: Staining of Fixed Cells with Nile Red

This protocol is for staining lipid droplets in cells that have been chemically fixed.

  • Cell Culture and Fixation:

    • Culture cells as described in Protocol 1, Step 1.

    • Wash cells with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[13]

    • Wash the fixed cells three times with PBS for 5 minutes each.[13]

  • Staining:

    • Prepare the Nile Red working solution as described in Protocol 1, Step 2.

    • Incubate the fixed cells with the working solution for 15-30 minutes at room temperature.[10]

    • Wash the cells three times with PBS for 5 minutes each to remove excess stain.[10]

  • Optional Counterstaining:

    • Nuclei can be counterstained with a dye such as Hoechst 33342 (1-5 µg/mL) for 10 minutes.[10]

    • Wash once with PBS for 5 minutes.[10]

  • Imaging:

    • Mount the coverslip or image the plate in PBS.

    • Acquire images using appropriate filter sets for Nile Red and any counterstains.

Visualizations

Experimental Workflow for Live-Cell Lipid Droplet Imaging

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging cell_culture 1. Culture Cells (50-70% Confluency) reagent_prep 2. Prepare Nile Red Working Solution (100-1000 nM) wash_cells 3. Wash Cells with PBS/HHBS reagent_prep->wash_cells add_stain 4. Add Nile Red Working Solution wash_cells->add_stain incubate 5. Incubate (5-30 min, RT or 37°C) add_stain->incubate final_wash 6. Wash to Remove Excess Stain incubate->final_wash acquire_image 7. Acquire Images (Ex: 450-500 nm, Em: >528 nm) final_wash->acquire_image

Caption: Workflow for staining lipid droplets in live cells with Nile Red.

Fluorogenic Mechanism of Nile Red

G cluster_aqueous Aqueous Environment (e.g., Cytosol) cluster_lipid Hydrophobic Environment (e.g., Lipid Droplet) nile_red_aq Nile Red low_fluorescence Minimal Fluorescence nile_red_aq->low_fluorescence Aggregation & Quenching nile_red_lipid Nile Red high_fluorescence Intense Fluorescence nile_red_lipid->high_fluorescence Solubilization & Conformational Change start Nile Red Added to Cells start->nile_red_aq start->nile_red_lipid

Caption: Fluorogenic activation of Nile Red in different cellular environments.

References

Application Notes & Protocols: Staining with 3-chloro-5-methylpyridazino[3,4-b]benzoxazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 3-chloro-5-methylpyridazino[3,4-b]benzoxazine is a novel, likely hypothetical, fluorescent probe. The following protocols and data are representative of a compound with these structural characteristics and are provided as a comprehensive guide for experimental design. Users should optimize these protocols for their specific applications.

Introduction

3-chloro-5-methylpyridazino[3,4-b]benzoxazine, hereafter referred to as "CMPB," is a novel heterocyclic compound with potential applications as a fluorescent stain in cellular imaging. Benzoxazine derivatives have been explored for their fluorescent properties, often exhibiting solvatochromism and utility in labeling biomolecules and cellular structures.[1][2][3] This document provides a detailed protocol for the application of CMPB in staining fixed mammalian cells for fluorescence microscopy.

Principle of Action: CMPB is presumed to be a cell-permeant dye that preferentially accumulates in specific subcellular compartments, potentially based on lipid content or pH gradients. Its pyridazinobenzoxazine core suggests inherent fluorescence, which may be enhanced upon binding to intracellular targets. The protocol below outlines the steps for cell fixation, permeabilization, staining with CMPB, and subsequent imaging.

Product Information

  • Product Name: 3-chloro-5-methylpyridazino[3,4-b]benzoxazine (CMPB)

  • Appearance: Crystalline solid

  • Molecular Formula: C₁₃H₈ClN₃O

  • Molecular Weight: 257.68 g/mol

  • Solubility: Soluble in DMSO, DMF, and Chloroform

  • Storage: Store at -20°C, protected from light and moisture.

Spectral Properties

The spectral properties of CMPB should be determined empirically. Based on related benzoxazine structures, the following are predicted spectral characteristics.

ParameterWavelength (nm)
Excitation (Max) ~488 nm
Emission (Max) ~570 nm

Note: Optimal excitation and emission wavelengths may vary depending on the cellular environment and binding state. It is recommended to perform a spectral scan on the target sample.

Required Materials

Reagents:

  • CMPB stock solution (10 mM in anhydrous DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Formaldehyde (16% w/v, Methanol-free)

  • Triton™ X-100 or Saponin

  • Bovine Serum Albumin (BSA)

  • Antifade mounting medium with DAPI (optional, for nuclear counterstaining)

  • Ethanol or Methanol (for fixation, if required)

Equipment:

  • Mammalian cell culture supplies

  • Glass coverslips (18 mm, No. 1.5)

  • 6-well or 24-well tissue culture plates

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/TRITC)

  • Pipettes and tips

  • Incubator (37°C, 5% CO₂)

Experimental Protocols

This protocol is optimized for adherent mammalian cells (e.g., HeLa, A549) grown on glass coverslips.

5.1. Cell Preparation

  • Place sterile glass coverslips into the wells of a multi-well tissue culture plate.

  • Seed cells onto the coverslips at a density that will result in 60-80% confluency at the time of staining.

  • Incubate the cells in complete culture medium under standard conditions (37°C, 5% CO₂) for 24-48 hours.

5.2. Fixation and Permeabilization

  • Paraformaldehyde (PFA) Fixation (Recommended for preserving morphology):

    • Aspirate the culture medium from the wells.

    • Gently wash the cells twice with 1X PBS.

    • Fix the cells by adding a freshly prepared 4% PFA solution in PBS for 15 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

    • Permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Methanol Fixation (Can enhance certain epitopes but may alter morphology):

    • Aspirate the culture medium and wash once with 1X PBS.

    • Fix and permeabilize the cells by adding ice-cold 100% Methanol and incubating for 10 minutes at -20°C.

    • Wash the cells three times with 1X PBS for 5 minutes each.

5.3. Staining with CMPB

  • Prepare a working solution of CMPB by diluting the 10 mM stock solution in a suitable buffer (e.g., PBS with 1% BSA). The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended.

  • Aspirate the wash buffer from the cells.

  • Add the CMPB working solution to cover the cells on the coverslip.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Aspirate the staining solution.

  • Wash the cells three times with 1X PBS for 5 minutes each, protected from light.

5.4. Mounting and Imaging

  • (Optional) If nuclear counterstaining is desired, incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes. Wash twice with PBS.

  • Carefully remove the coverslip from the well using fine-tipped forceps.

  • Invert the coverslip onto a small drop of antifade mounting medium on a clean microscope slide.

  • Gently press to remove any air bubbles and seal the edges with nail polish.

  • Allow the mounting medium to cure as per the manufacturer's instructions.

  • Image the slides using a fluorescence microscope with appropriate filters for CMPB (and DAPI, if used).

Visualization of Workflow and Pathways

Staining_Workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_stain Staining cluster_image Imaging cell_culture Seed Cells on Coverslips incubation Incubate (24-48h) cell_culture->incubation wash1 Wash with PBS incubation->wash1 Start Protocol fixation Fix with 4% PFA (15 min) wash1->fixation wash2 Wash with PBS (3x) fixation->wash2 permeabilization Permeabilize with 0.1% Triton X-100 (10 min) wash2->permeabilization wash3 Wash with PBS (3x) permeabilization->wash3 stain Incubate with CMPB (1-10 µM) wash3->stain wash4 Wash with PBS (3x) stain->wash4 mount Mount Coverslip wash4->mount image Fluorescence Microscopy mount->image Hypothetical_Pathway CMPB CMPB Membrane Cell Membrane CMPB->Membrane Passive Diffusion ER Endoplasmic Reticulum Membrane->ER Accumulation LipidDroplet Lipid Droplet Membrane->LipidDroplet Accumulation Fluorescence Fluorescence Signal ER->Fluorescence LipidDroplet->Fluorescence

References

Application of Diazaphenoxazine Dyes in Fluorescence Microscopy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaphenoxazine dyes are a class of heterocyclic compounds that have garnered significant attention in the field of fluorescence microscopy due to their favorable photophysical properties. These properties often include bright fluorescence, large Stokes shifts, and sensitivity to the local environment, making them excellent candidates for the development of fluorescent probes for live-cell imaging. Their applications are diverse, ranging from the staining of specific organelles to the real-time monitoring of dynamic cellular processes such as apoptosis and calcium signaling. This document provides detailed application notes and protocols for the use of diazaphenoxazine-based dyes in various fluorescence microscopy applications.

Quantitative Data of Representative Diazaphenoxazine and Related Dyes

For ease of comparison, the photophysical properties of several common diazaphenoxazine and related fluorescent dyes are summarized in the table below. This data is crucial for selecting the appropriate dye and filter sets for fluorescence microscopy experiments.

Dye NameExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Common Applications
Resorufin 57158558,000HighH₂O₂ detection, enzyme activity assays
Amplex® Red (Non-fluorescent)(Oxidized to Resorufin)N/AN/AH₂O₂ and peroxidase activity assays
Nile Red 552636-Environment-dependentLipid droplet staining, membrane studies
Nile Blue A 633672--Histological stain, vital stain for lysosomes
Water-Soluble Nile Red Derivative 3 ~610 (in EtOH)~650 (in EtOH)-~0.4 (in EtOH)Mitochondrial staining
Water-Soluble Nile Red Derivative 4 ~620 (in EtOH)~660 (in EtOH)-~0.3 (in EtOH)Golgi apparatus staining

Application 1: Staining of Intracellular Organelles

Diazaphenoxazine derivatives have been successfully modified to target and visualize specific subcellular compartments, enabling the study of their morphology and function in living cells.

Staining of Lipid Droplets with Nile Red

Nile Red is a lipophilic diazaphenoxazine dye that is intensely fluorescent in hydrophobic environments, making it an excellent probe for staining intracellular lipid droplets.

Experimental Protocol:

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live or fixed cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)

Procedure:

  • Preparation of Staining Solution: Prepare a working solution of Nile Red by diluting the stock solution in PBS to a final concentration of 1-10 µg/mL.

  • Cell Staining (Live Cells): a. Wash the cells twice with pre-warmed PBS. b. Incubate the cells with the Nile Red working solution for 10-15 minutes at 37°C, protected from light. c. Wash the cells twice with PBS to remove excess dye. d. Mount the coverslip on a slide with a drop of PBS or imaging medium.

  • Cell Staining (Fixed Cells): a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes (optional, can improve staining). d. Wash the cells twice with PBS. e. Incubate the cells with the Nile Red working solution for 30 minutes at room temperature, protected from light. f. Wash the cells three times with PBS. g. Mount the coverslip on a slide with an appropriate mounting medium.

  • Imaging: a. Visualize the stained cells using a fluorescence microscope. b. Lipid droplets will appear as brightly fluorescent yellow-gold or red structures, depending on the filter set used. For better selectivity for lipid droplets, use excitation around 450-500 nm and emission >528 nm for yellow-gold fluorescence, or excitation around 515-560 nm and emission >590 nm for red fluorescence.[1]

Experimental Workflow for Lipid Droplet Staining:

G start Start prep_stain Prepare Nile Red Working Solution start->prep_stain cell_prep Prepare Live or Fixed Cells start->cell_prep stain Incubate Cells with Nile Red prep_stain->stain cell_prep->stain wash Wash to Remove Excess Dye stain->wash image Image with Fluorescence Microscope wash->image end End image->end G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor procaspase8 Procaspase-8 death_receptor->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 procaspase3 Procaspase-3 caspase8->procaspase3 dna_damage DNA Damage, Stress bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondrion bax_bak->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Procaspase-9 apaf1->procaspase9 apoptosome Apoptosome procaspase9->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 caspase9->procaspase3 caspase3 Active Caspase-3 (Executioner) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis G start Start seed_cells Seed Cells in Imaging Dish start->seed_cells induce_apoptosis Induce Apoptosis (e.g., with Staurosporine) seed_cells->induce_apoptosis load_probe Load with Caspase-3 Probe induce_apoptosis->load_probe image_cells Time-Lapse Fluorescence Imaging load_probe->image_cells analyze Analyze Fluorescence Intensity Increase image_cells->analyze end End analyze->end G stimulus External Stimulus (e.g., Hormone, Neurotransmitter) receptor Cell Surface Receptor stimulus->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r binds to er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release from ER er->ca_release releases ip3r->er on ca_signal Increased Cytosolic Ca²⁺ ca_release->ca_signal ca_influx Ca²⁺ Influx from Extracellular Space ca_influx->ca_signal cellular_response Cellular Responses (e.g., Contraction, Secretion, Gene Expression) ca_signal->cellular_response G start Start seed_cells Seed Cells in Imaging Dish start->seed_cells load_dye Load with Calcium Indicator Dye seed_cells->load_dye baseline Acquire Baseline Fluorescence load_dye->baseline stimulate Stimulate with Agonist baseline->stimulate record Record Fluorescence Changes Over Time stimulate->record analyze Analyze ΔF/F₀ for Calcium Transients record->analyze end End analyze->end

References

Application Notes and Protocols for Diazaphenoxazine Derivatives in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diazaphenoxazine derivatives in cancer cell research, including their synthesis, anticancer activity, and mechanisms of action. Detailed protocols for key experimental assays are provided to facilitate the investigation of these promising compounds.

Introduction

Diazaphenoxazine derivatives are a class of heterocyclic compounds that have garnered significant interest in anticancer research. Their planar tricyclic structure allows them to intercalate with DNA and interact with various cellular targets, leading to a range of cytotoxic effects against cancer cells. These compounds have demonstrated efficacy in preclinical studies through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Anticancer Activity of Diazaphenoxazine Derivatives

The anticancer activity of diazaphenoxazine derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 4f (N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine)MDA-MB-231 (Breast Cancer)6.25[1]
Compound 4k (6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine)MDA-MB-231 (Breast Cancer)8.18[1]
Imatinib (reference) MDA-MB-231 (Breast Cancer)35.50[1]
Compound 2h (3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid)MOLT-4 (Leukemia)< 0.01[2]
SR (Leukemia)< 0.01[2]
SW-620 (Colon Cancer)< 0.01[2]
SF-539 (CNS Cancer)< 0.01[2]
SK-MEL-5 (Melanoma)< 0.01[2]
Compound 14b MCF-7 (Breast Cancer)0.85 (24h)[3]
Thiazolidinone Derivative MDA-MB-231 (Breast Cancer)7.6[3]
MCF-7 (Breast Cancer)8.4[3]
Novel Thiazolidinone Derivative MCF-7 (Breast Cancer)12 (24h)[3]
MDA-MB-231 (Breast Cancer)24 (24h)[3]
Compound 3a A549 (Lung Carcinoma)5.988 ± 0.12[4]
Compound 1 HCT116 (Colon Cancer)22.4[5]
Compound 2 HCT116 (Colon Cancer)0.34[5]
Compound 3d MCF-7 (Breast Cancer)43.4[4]
MDA-MB-231 (Breast Cancer)35.9[4]
Compound 4d MCF-7 (Breast Cancer)39.0[4]
MDA-MB-231 (Breast Cancer)35.1[4]

Mechanisms of Action

Diazaphenoxazine derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and modulating signaling pathways critical for cancer cell survival and proliferation.

Apoptosis Induction

A key mechanism of action for many diazaphenoxazine derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway, characterized by changes in the expression of Bcl-2 family proteins. An increased ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2 is a hallmark of mitochondrial-mediated apoptosis.

Modulation of Signaling Pathways

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation. Some diazaphenoxazine derivatives have been shown to inhibit the NF-κB signaling pathway.[6] This inhibition can occur at various levels, including preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm, and blocking the nuclear translocation of the active NF-κB subunits.[7][8]

PI3K/Akt/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently hyperactivated in cancer.[9][10] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[3][11][12] Diazaphenoxazine and related oxazine derivatives can inhibit this pathway, leading to decreased cancer cell proliferation and survival.[10] Inhibition of this pathway can also sensitize cancer cells to other therapeutic agents.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer properties of diazaphenoxazine derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Diazaphenoxazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the diazaphenoxazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining by Flow Cytometry)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface (an early apoptotic event) and loss of membrane integrity (a late apoptotic or necrotic event).

Materials:

  • Treated and control cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Treat cells with the diazaphenoxazine derivative for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Gene Expression Analysis (RT-qPCR for BAX and Bcl-2)

This technique is used to quantify the mRNA expression levels of target genes, such as the pro-apoptotic gene BAX and the anti-apoptotic gene Bcl-2.

Materials:

  • Treated and control cancer cells

  • RNA extraction kit (e.g., TRIzol reagent)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for BAX, Bcl-2, and a housekeeping gene (e.g., GAPDH or β-actin)

  • Real-time PCR instrument

Protocol:

  • RNA Extraction: Treat cells with the diazaphenoxazine derivative. Harvest the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene and housekeeping gene, and cDNA template.

    • Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data. The relative gene expression can be calculated using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. An increase in the BAX/Bcl-2 ratio indicates a shift towards apoptosis.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis and signaling pathways.

Materials:

  • Treated and control cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-phospho-NF-κB p65, anti-phospho-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with the diazaphenoxazine derivative. Wash the cells with cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental Workflow for Evaluating Diazaphenoxazine Derivatives

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis cluster_2 Mechanism of Action start Cancer Cell Lines treat Treat with Diazaphenoxazine Derivatives start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis gene RT-qPCR (Gene Expression) treat->gene protein Western Blot (Protein Expression) treat->protein ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant gene_exp Analyze Gene Expression (e.g., BAX/Bcl-2 ratio) gene->gene_exp protein_exp Analyze Protein Expression (e.g., Cleaved Caspase-3) protein->protein_exp pathway Signaling Pathway Analysis (Western Blot for p-NF-κB, p-Akt) protein->pathway conclusion Elucidate Anticancer Mechanism ic50->conclusion apoptosis_quant->conclusion gene_exp->conclusion pathway->conclusion

Caption: Workflow for investigating the anticancer effects of diazaphenoxazine derivatives.

Proposed Mechanism of Action: Inhibition of NF-κB Signaling

G cluster_0 Cytoplasm cluster_1 Nucleus ikb IκBα nfkb_ikb NF-κB-IκBα (Inactive) ikb->nfkb_ikb nfkb NF-κB (p65/p50) nfkb->nfkb_ikb nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_p P-IκBα nfkb_ikb->ikb_p Phosphorylation by IKK ikk IKK ikk->ikb Phosphorylation diazaphenoxazine Diazaphenoxazine Derivative diazaphenoxazine->ikk Inhibition proteasome Proteasome ikb_p->nfkb Release ikb_p->proteasome Ubiquitination & Degradation dna DNA nfkb_nuc->dna Binds to Promoter genes Pro-survival & Anti-apoptotic Genes (e.g., Bcl-2) dna->genes Transcription apoptosis Apoptosis genes->apoptosis Inhibition

Caption: Inhibition of the NF-κB signaling pathway by diazaphenoxazine derivatives.

Proposed Mechanism of Action: Inhibition of PI3K/Akt/mTOR Signaling

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Proliferation & Survival mtor->proliferation diazaphenoxazine Diazaphenoxazine Derivative diazaphenoxazine->pi3k Inhibition diazaphenoxazine->akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by diazaphenoxazine derivatives.

References

Application Notes and Protocols: Conjugation of 2-Chloro-10-methyl-3,4-diazaphenoxazine to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-10-methyl-3,4-diazaphenoxazine is a heterocyclic compound with potential applications in bioconjugation and drug development. Its unique structure, featuring a reactive chloro group, allows for covalent attachment to proteins. This document provides a detailed methodology for the conjugation of this compound to proteins, enabling researchers to label proteins of interest for various downstream applications, including cellular imaging, target identification, and the development of antibody-drug conjugates. The following protocols are based on a nucleophilic aromatic substitution reaction targeting primary amines on the protein surface.

Principle of Conjugation

The conjugation method relies on the reaction between the electron-deficient aromatic ring of this compound and the nucleophilic primary amine groups of lysine residues on the surface of the protein. The chloro group serves as a leaving group, and under moderately basic conditions, a stable covalent bond is formed between the diazaphenoxazine moiety and the protein.

Materials and Reagents

  • Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Hydroxylamine solution (1 M in water)

  • PD-10 desalting columns (or equivalent size-exclusion chromatography system)

  • BCA Protein Assay Kit

  • UV-Vis Spectrophotometer

  • Centrifugal filters (e.g., Amicon Ultra, 10 kDa MWCO)

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Protein Solution: Prepare the protein of interest at a concentration of 2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5. Ensure the buffer is free of primary amines (e.g., Tris).

  • Diazaphenoxazine Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

Protocol 2: Protein Conjugation
  • Add the 10 mM stock solution of this compound to the protein solution. The molar excess of the labeling reagent can be varied to achieve the desired degree of labeling (see Table 1 for examples). A common starting point is a 10- to 20-fold molar excess.

  • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring or rocking. Alternatively, the reaction can be performed at 4°C overnight.

  • To quench the reaction, add hydroxylamine solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

Protocol 3: Purification of the Protein Conjugate
  • Remove the unreacted this compound and byproducts by size-exclusion chromatography.

  • Equilibrate a PD-10 desalting column with PBS (pH 7.4).

  • Apply the reaction mixture to the column and allow it to enter the resin.

  • Elute the protein conjugate with PBS according to the manufacturer's instructions. Collect the colored fractions, as the diazaphenoxazine moiety imparts a visible color.

  • Alternatively, for smaller volumes, the conjugate can be purified using centrifugal filters. Wash the conjugate multiple times with PBS to remove excess labeling reagent.

Protocol 4: Characterization of the Conjugate
  • Protein Concentration: Determine the protein concentration of the purified conjugate using a BCA protein assay.

  • Degree of Labeling (DOL): a. Measure the absorbance of the conjugate at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of this compound (to be determined empirically, but likely in the visible range). b. Calculate the DOL using the following formula: DOL = (A_max_conjugate * ε_protein) / ((A280_conjugate - (A_max_conjugate * CF)) * ε_reagent) where:

    • A_max_conjugate is the absorbance of the conjugate at the λmax of the reagent.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • A280_conjugate is the absorbance of the conjugate at 280 nm.

    • CF is the correction factor for the absorbance of the reagent at 280 nm (A280 / A_max).

    • ε_reagent is the molar extinction coefficient of the this compound at its λmax.

Data Presentation

Table 1: Example Conjugation Efficiency Data

Molar Excess of ReagentReaction Time (hours)Reaction Temperature (°C)Degree of Labeling (DOL)Protein Recovery (%)
5:12251.295
10:12252.592
20:12254.188
10:11242.294

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein Solution mix Mix Protein and Reagent protein_prep->mix reagent_prep Prepare Diazaphenoxazine Stock reagent_prep->mix incubate Incubate mix->incubate quench Quench Reaction incubate->quench purify Purify via SEC or Filtration quench->purify characterize Characterize Conjugate (DOL, Concentration) purify->characterize

Caption: Experimental workflow for protein conjugation.

signaling_pathway cluster_cell Cellular Environment labeled_protein Labeled Protein (Protein-Diazaphenoxazine) target_receptor Target Receptor labeled_protein->target_receptor Binding downstream_signaling Downstream Signaling Cascade target_receptor->downstream_signaling Activation cellular_response Cellular Response downstream_signaling->cellular_response Modulation

Caption: Labeled protein interaction with a target.

Application Notes and Protocols for Developing Diazaphenoxazine Chemosensors for Biological Analytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diazaphenoxazine derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in the development of fluorescent chemosensors.[1][2] Their rigid, planar structure and extended π-conjugation system give rise to desirable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photostability.[2][3] These characteristics, combined with the versatility of their synthesis, allow for the strategic incorporation of specific recognition moieties. This enables the design of "turn-on" or "turn-off" fluorescent probes that exhibit high sensitivity and selectivity towards a wide range of biologically important analytes, such as reactive oxygen species (ROS), metal ions, and enzymes.[4][5][6] These probes are invaluable tools for elucidating the roles of these analytes in complex biological processes and for potential applications in diagnostics and drug development.[5][7]

Section 1: Chemosensors for Reactive Oxygen Species (ROS)

Reactive oxygen species are key signaling molecules involved in various physiological and pathological processes.[8][9][10] Diazaphenoxazine-based sensors have been developed for the selective detection of specific ROS, such as hydrogen peroxide (H₂O₂).

Application Note: Detection of Hydrogen Peroxide (H₂O₂)

A common strategy for detecting H₂O₂ involves using a boronate-based protecting group attached to the diazaphenoxazine fluorophore. In the presence of H₂O₂, the boronate group is selectively cleaved, releasing the highly fluorescent parent dye. This "turn-on" response allows for sensitive detection in biological systems.[4]

Signaling Pathway:

H2O2_Detection cluster_workflow H₂O₂ Detection Mechanism Probe Diazaphenoxazine Probe (Boronate-Protected, Non-fluorescent) Reaction Oxidative Cleavage of Boronate Ester Probe->Reaction Analyte H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Reaction Product Diazaphenoxazine Dye (Highly Fluorescent) Reaction->Product Releases Fluorophore Signal Fluorescence Signal ('Turn-On') Product->Signal

Caption: H₂O₂ detection mechanism via boronate cleavage.
Quantitative Data:

Probe NameAnalyteLinear Range (μM)Limit of Detection (LOD)SelectivityReference
NBCDH₂O₂0 - 125 (approx.)2 μMHigh selectivity against other ROS (O₂⁻, •OH, NO, ONOO⁻)[4]
Experimental Protocol: H₂O₂ Detection in Living Cells

This protocol describes the use of a diazaphenoxazine-based probe for imaging H₂O₂ generated in living cells.

Workflow Diagram:

Cell_Imaging_Workflow cluster_protocol Live Cell Imaging Protocol A 1. Cell Seeding (e.g., 24-well plate) B 2. Cell Stimulation (e.g., with EGF to induce H₂O₂) A->B C 3. Probe Incubation (e.g., 10 μM NBCD for 30 min) B->C D 4. Cell Washing (Remove excess probe) C->D E 5. Fluorescence Imaging (Microscopy) D->E

Caption: General workflow for live cell imaging of H₂O₂.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa cells) in a glass-bottom dish or 24-well plate and culture overnight in a suitable medium at 37°C in a 5% CO₂ incubator.

  • Probe Preparation: Prepare a stock solution of the diazaphenoxazine-boronate probe (e.g., NBCD) in DMSO. Just before use, dilute the stock solution in a serum-free medium to the final working concentration (e.g., 10 μM).

  • Cell Stimulation (Optional): To visualize endogenous H₂O₂ production, cells can be stimulated. For example, treat cells with Epidermal Growth Factor (EGF) for a specified time to induce H₂O₂ generation.[4]

  • Probe Loading: Remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS). Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.

  • Washing: Aspirate the probe solution and wash the cells two to three times with warm PBS to remove any unreacted probe.[11]

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.[11] Image the cells using a fluorescence microscope equipped with appropriate filters for the specific diazaphenoxazine dye.

Section 2: Chemosensors for Metal Ions

The detection of heavy and transition metal ions is crucial due to their significant roles in biological systems and their potential toxicity.[12][13][14] Diazaphenoxazine scaffolds can be functionalized with specific chelating agents to selectively bind metal ions, leading to a change in fluorescence.

Application Note: Detection of Cadmium (Cd²⁺)

A phenoxazine-based chemosensor can be designed to exhibit high selectivity for Cd²⁺ ions.[6] Binding of the metal ion to the receptor unit of the sensor can modulate the electronic properties of the fluorophore through mechanisms like Intramolecular Charge Transfer (ICT) or Chelation-Enhanced Fluorescence (CHEF), resulting in a detectable optical signal.[6]

Signaling Pathway:

Metal_Ion_Detection cluster_workflow Cd²⁺ Detection Mechanism Probe Diazaphenoxazine Probe + Ionophore Complex Probe-Cd²⁺ Complex Probe->Complex Selective Binding Cd2 Cadmium Ion (Cd²⁺) Cd2->Complex Signal Fluorescence Change (CHEF or ICT) Complex->Signal Titration_Workflow cluster_protocol Fluorometric Titration Protocol A 1. Prepare Probe Solution (e.g., 10 μM in buffer) B 2. Add Incremental Amounts of Metal Ion Stock A->B C 3. Incubate (Allow for equilibration) B->C D 4. Measure Fluorescence (Record emission spectrum) C->D E 5. Data Analysis (Plot intensity vs. concentration) D->E Enzyme_Detection cluster_workflow Enzyme-Activatable Probe Mechanism Probe Diazaphenoxazine Probe (Enzyme-Substrate Conjugate, Quenched/Non-fluorescent) Reaction Enzymatic Cleavage of Substrate Probe->Reaction Substrate Enzyme Target Enzyme Enzyme->Reaction Product Diazaphenoxazine Dye (Highly Fluorescent) Reaction->Product Releases Fluorophore Signal Fluorescence Signal ('Turn-On') Product->Signal Synthesis_Workflow cluster_protocol Probe Synthesis Protocol A Step 1: Synthesis of Nitro-Intermediate B Step 2: Reduction to Amine-Intermediate (Fluorophore Core) A->B C Step 3: Functionalization (Coupling with Enzyme Substrate) B->C D Step 4: Purification (e.g., Chromatography) C->D

References

Application Notes and Protocols: Diazaphenoxazine-Scaffold Probes for In-Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and diagnostics, in situ hybridization (ISH) stands as a cornerstone technique for visualizing nucleic acid sequences within their native cellular and tissue context. The continuous evolution of ISH, particularly fluorescence in situ hybridization (FISH), is driven by the development of novel fluorescent probes with enhanced photophysical properties. While various fluorophores are commercially available, the exploration of new scaffolds is crucial for advancing the sensitivity, specificity, and multiplexing capabilities of ISH assays.

This document proposes the novel application of diazaphenoxazine scaffolds as a promising platform for the development of next-generation ISH probes. Drawing parallels from the well-documented favorable characteristics of the structurally related phenoxazine dyes, diazaphenoxazine-based probes hold the potential for exceptional brightness, high photostability, and large Stokes shifts, properties that are highly desirable for high-resolution imaging applications.[1] It is important to note that the use of diazaphenoxazine scaffolds for ISH is a novel concept, and the protocols detailed herein are presented as a conceptual framework to guide future research and development in this exciting new area.

Hypothetical Photophysical and Performance Characteristics

The proposed diazaphenoxazine-labeled oligonucleotide probes are anticipated to offer significant advantages over existing fluorophores. The following table summarizes the projected quantitative data for a hypothetical "DZP-580" probe, benchmarked against a commonly used fluorophore, Cyanine 3 (Cy3).

PropertyHypothetical DZP-580 ProbeCyanine 3 (Cy3)Potential Advantage of DZP-580
Excitation Maximum (nm) ~ 580~ 550Optimized for common laser lines
Emission Maximum (nm) ~ 620~ 570Larger Stokes shift, reducing spectral overlap
Quantum Yield > 0.3~ 0.15Higher brightness for enhanced signal detection
Photostability HighModerateReduced photobleaching during prolonged imaging
Signal-to-Noise Ratio HighModerate to HighImproved clarity and sensitivity
Molar Extinction Coefficient (cm⁻¹M⁻¹) > 150,000~ 150,000Comparable light absorption

Experimental Protocols

The following sections provide detailed, albeit conceptual, protocols for the synthesis of a diazaphenoxazine-labeled oligonucleotide probe and its application in a fluorescence in situ hybridization experiment on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol 1: Conceptual Synthesis and Labeling of a Diazaphenoxazine-Oligonucleotide Probe

This protocol outlines a hypothetical two-step process for the synthesis of a 5'-amine-modified oligonucleotide probe labeled with a custom diazaphenoxazine dye.

1. Synthesis of Amine-Reactive Diazaphenoxazine Dye:

  • A diazaphenoxazine core structure would be synthesized based on established organic chemistry principles, potentially involving the condensation of substituted anilines and phenols.

  • The core would then be functionalized with a linker arm terminating in an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. This would involve standard esterification reactions.

2. Oligonucleotide Labeling:

  • A custom single-stranded DNA oligonucleotide probe (typically 20-50 bases) complementary to the target RNA or DNA sequence is synthesized with a 5'-amine modification.[2]

  • The amine-modified oligonucleotide is dissolved in a carbonate-bicarbonate buffer (pH 9.0).

  • The amine-reactive diazaphenoxazine-NHS ester is dissolved in a small volume of dimethylformamide (DMF).

  • The diazaphenoxazine solution is added to the oligonucleotide solution and incubated in the dark at room temperature for 2-4 hours.

  • The labeled probe is purified from unconjugated dye and unlabeled oligonucleotide using reverse-phase high-performance liquid chromatography (HPLC).

  • The final product is lyophilized and stored at -20°C, protected from light.

G cluster_synthesis Probe Synthesis & Labeling Diazaphenoxazine_Core Diazaphenoxazine Core Synthesis Functionalization Functionalization with NHS Ester Diazaphenoxazine_Core->Functionalization Conjugation Conjugation Reaction Functionalization->Conjugation Amine_Oligo 5'-Amine Modified Oligonucleotide Synthesis Amine_Oligo->Conjugation Purification HPLC Purification Conjugation->Purification Labeled_Probe Diazaphenoxazine-Labeled Probe Purification->Labeled_Probe

Conceptual workflow for the synthesis of a diazaphenoxazine-labeled oligonucleotide probe.
Protocol 2: Fluorescence In Situ Hybridization on FFPE Tissue Sections

This protocol is adapted from standard FISH procedures and is intended for use with the hypothetical diazaphenoxazine-labeled probe.[3][4][5]

Materials:

  • FFPE tissue sections on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized, RNase-free water

  • Citrate buffer (10 mM, pH 6.0)

  • Proteinase K (20 µg/mL in PBS)

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

  • Diazaphenoxazine-labeled oligonucleotide probe

  • Wash buffers (e.g., 2x SSC, 0.1x SSC)

  • DAPI counterstain

  • Antifade mounting medium

  • Coverslips

  • Hybridization oven

  • Water bath

  • Fluorescence microscope with appropriate filter sets

Procedure:

Day 1: Deparaffinization, Rehydration, and Pretreatment

  • Deparaffinize the FFPE sections by incubating the slides in two changes of xylene for 10 minutes each.

  • Rehydrate the sections through a graded ethanol series: 100% (2 x 5 min), 95% (1 x 5 min), and 70% (1 x 5 min).

  • Rinse the slides in deionized water for 5 minutes.

  • Perform heat-induced epitope retrieval by incubating the slides in citrate buffer at 95-100°C for 20 minutes.

  • Allow the slides to cool to room temperature in the citrate buffer.

  • Rinse the slides in deionized water.

  • Digest the tissue with Proteinase K at 37°C for 10-20 minutes. The incubation time should be optimized for the specific tissue type.

  • Stop the digestion by rinsing the slides in deionized water.

  • Dehydrate the sections through a graded ethanol series: 70% (1 x 2 min), 95% (1 x 2 min), and 100% (2 x 2 min).

  • Air dry the slides completely.

Day 1: Hybridization 11. Prepare the hybridization solution by diluting the diazaphenoxazine-labeled probe in hybridization buffer to the desired concentration (e.g., 5-50 nM). 12. Apply the hybridization solution to the tissue section and cover with a coverslip, avoiding air bubbles. 13. Denature the probe and target nucleic acids by placing the slides on a hot plate at 75-80°C for 5-10 minutes. 14. Transfer the slides to a humidified chamber and incubate overnight at a temperature optimized for the probe sequence (typically 37-42°C).

Day 2: Post-Hybridization Washes and Mounting 15. Carefully remove the coverslips. 16. Perform stringent washes to remove unbound and non-specifically bound probes. An example wash series is:

  • 2x SSC at 42°C for 10 minutes.
  • 0.1x SSC at 42°C for 10 minutes (2 changes).
  • 2x SSC at room temperature for 5 minutes.
  • Counterstain the nuclei by incubating the slides in a DAPI solution for 5 minutes.
  • Rinse the slides briefly in 2x SSC.
  • Mount the slides with an antifade mounting medium and a clean coverslip.
  • Seal the edges of the coverslip with nail polish.
  • Store the slides at 4°C in the dark until imaging.

Imaging:

  • Visualize the slides using a fluorescence microscope equipped with a filter set appropriate for the diazaphenoxazine dye (e.g., excitation ~580 nm, emission ~620 nm) and DAPI.

G cluster_workflow FISH Experimental Workflow Deparaffinization Deparaffinization & Rehydration Pretreatment Antigen Retrieval & Permeabilization Deparaffinization->Pretreatment Hybridization Probe Hybridization Pretreatment->Hybridization Washes Post-Hybridization Washes Hybridization->Washes Mounting Counterstaining & Mounting Washes->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Generalized workflow for Fluorescence In Situ Hybridization (FISH).

Principle of Detection

The fundamental principle of this proposed FISH application lies in the specific hybridization of the diazaphenoxazine-labeled oligonucleotide probe to its complementary target sequence within the cell. The diazaphenoxazine fluorophore, upon excitation with light of a specific wavelength, emits light at a longer wavelength, which is then detected by the fluorescence microscope.

G cluster_detection Principle of Detection Probe Diazaphenoxazine-Labeled Probe Hybridization Specific Hybridization Probe->Hybridization Target Target Nucleic Acid Sequence (in situ) Target->Hybridization Excitation Excitation Light Hybridization->Excitation Illumination Emission Emitted Fluorescence Excitation->Emission Fluorescence Detection Microscope Detection Emission->Detection

References

Troubleshooting & Optimization

Improving the quantum yield of 2-Chloro-10-methyl-3,4-diazaphenoxazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the quantum yield of 2-Chloro-10-methyl-3,4-diazaphenoxazine.

Frequently Asked Questions (FAQs)

Q1: What is the fluorescence quantum yield and why is it important?

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A higher quantum yield indicates a more efficient and brighter fluorophore, which is critical for applications in cellular imaging, bioassays, and drug delivery, where strong signal detection is necessary.

Q2: What are the common methods for measuring the fluorescence quantum yield?

There are two primary methods for measuring the fluorescence quantum yield of a sample in solution:

  • Absolute Method: This technique uses an integrating sphere to measure all photons emitted by the sample. It is considered more accurate but requires specialized equipment.[2][3]

  • Relative Method: This more common method involves comparing the fluorescence intensity of the unknown sample to a well-characterized fluorescence standard with a known quantum yield.[1][4] The selection of an appropriate standard is crucial for accuracy.

Q3: My fluorescence intensity is decreasing at higher concentrations of this compound. What could be the cause?

This phenomenon is likely due to aggregation-caused quenching (ACQ). At high concentrations, molecules can form aggregates, leading to non-radiative decay pathways that decrease, or "quench," the fluorescence intensity. To mitigate this, it is advisable to work within a lower concentration range where the absorbance does not exceed 0.1 in a standard 10 mm cuvette.[1][5]

Q4: How does the choice of solvent affect the quantum yield?

Solvent polarity can significantly influence the fluorescence properties of a fluorophore. Polar solvents can stabilize the excited state, which may lead to a red-shift in the emission spectrum.[5] However, this stabilization can also promote non-radiative decay pathways, resulting in a lower quantum yield in highly polar solvents.[5] It is recommended to test a range of solvents with varying polarities to determine the optimal environment for this compound.

Troubleshooting Guide

This guide addresses common issues encountered when trying to optimize the quantum yield of this compound.

Issue 1: Low or No Detectable Fluorescence Signal

A weak or absent fluorescence signal can be due to several factors. The following workflow can help diagnose the problem.

G start Start: Low/No Fluorescence check_conc Is concentration adequate? start->check_conc check_solvent Is the solvent appropriate? check_conc->check_solvent Yes solution Optimize conditions or resynthesize check_conc->solution No, adjust concentration check_excitation Is the excitation wavelength correct? check_solvent->check_excitation Yes check_solvent->solution No, test other solvents check_degradation Has the compound degraded? check_excitation->check_degradation Yes check_excitation->solution No, determine absorbance max check_degradation->solution Yes, resynthesize/purify check_degradation->solution No, investigate quenching

Caption: Troubleshooting workflow for low fluorescence.

Issue 2: Inconsistent Quantum Yield Measurements

Variability in quantum yield measurements can arise from experimental inconsistencies.

Data on Solvent Effects on Quantum Yield

The following table illustrates hypothetical data on the influence of solvent polarity on the quantum yield of this compound.

SolventDielectric Constant (approx.)Absorbance Max (nm)Emission Max (nm)Quantum Yield (Φf)
Toluene2.44104850.65
Dichloromethane9.14154980.42
Acetonitrile37.54205100.21
Ethanol24.54185150.15

This table shows that for this compound, a decrease in quantum yield is observed with increasing solvent polarity.

Experimental Protocols

Protocol 1: Relative Quantum Yield Measurement

This protocol outlines the comparative method for determining the fluorescence quantum yield.[1][4]

Materials:

  • This compound

  • Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Spectrograde solvents

  • UV-Vis spectrophotometer

  • Fluorometer

  • 10 mm path length quartz cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.

  • Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[1]

  • Measure Absorbance: Record the absorbance of each solution at the selected excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra for each solution under identical instrument settings (e.g., excitation/emission slit widths).

  • Integrate Spectra: Calculate the integrated fluorescence intensity for each spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield is calculated using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φ is the quantum yield

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

    • Subscripts x and st refer to the unknown sample and the standard, respectively.[1]

Logical Flow for Quantum Yield Calculation

cluster_data Data Acquisition cluster_analysis Data Analysis cluster_calc Final Calculation A Measure Absorbance (A) Plot Plot F vs. A A->Plot F Measure Fluorescence (F) F->Plot Grad Calculate Gradient (Grad) Plot->Grad Calc Calculate Sample QY (Φ_x) Grad->Calc Eta Refractive Index (η) Eta->Calc Phi_st Standard QY (Φ_st) Phi_st->Calc

Caption: Workflow for relative quantum yield calculation.

References

Technical Support Center: Diazaphenoxazine Probe Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of diazaphenoxazine probes.

Section 1: Synthesis Troubleshooting

This section addresses common challenges encountered during the synthesis of the diazaphenoxazine core and subsequent functionalization.

Frequently Asked Questions (Synthesis)

Question 1: I am getting a very low yield or no desired product. What are the potential causes and how can I fix it?

Answer:

Low or no yield is a frequent issue that can stem from several factors, from the quality of starting materials to the reaction conditions.

Potential Causes & Recommended Solutions:

  • Poor Quality of Starting Materials: Ensure starting materials are pure and dry. Moisture or impurities can interfere with the reaction.

  • Suboptimal Reaction Temperature: The reaction may require specific temperature control. Gradually increase the temperature to enhance the rate of cyclization, but monitor for potential degradation of your product using Thin Layer Chromatography (TLC).[1] For thermally sensitive compounds, maintaining a lower reaction temperature with longer reaction times may be necessary.[1]

  • Inefficient Cyclization: The ring-closing step is often critical. Different synthetic routes exist, such as copper-catalyzed intramolecular amination or cyclization of diphenyl sulphides.[2] If one method fails, exploring an alternative synthetic pathway may be beneficial.

  • Incorrect Reagents or Catalysts: The choice of catalyst, such as a copper source, is crucial for certain cyclization reactions.[2] Ensure the correct catalyst is used and that it is active.

  • Reaction Time: Monitor the reaction's progress using TLC to determine the optimal time.[1] Insufficient time will lead to incomplete reaction, while excessive time can cause product decomposition.

Question 2: My reaction mixture shows multiple spots on TLC, indicating significant side product formation. What are common side products and how can I minimize them?

Answer:

The formation of side products is a common challenge in heterocyclic synthesis. In diazaphenoxazine synthesis, several competing reactions can occur.

Common Side Products & Mitigation Strategies:

Side Product TypeFormation MechanismPrevention and Minimization Strategies
Isomeric Products Competing cyclization pathways, such as Ullmann cyclization versus Smiles rearrangement, can lead to different isomers.[2]Optimize reaction conditions (base, solvent, temperature) to favor the desired pathway. The choice of starting materials with specific leaving groups can also direct the reaction.[2]
Polymeric Byproducts Can occur at high reactant concentrations or elevated temperatures with highly reactive intermediates.[1]Run the reaction at a lower concentration. Optimize the reaction temperature to the lowest effective level.[1]
Oxidized Species The phenoxazine ring system can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.[3]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
Incomplete Cyclization Starting materials or non-cyclic intermediates may remain due to insufficient heating, inadequate reaction time, or a weak dehydrating/oxidizing agent.[1]Use TLC to monitor the consumption of starting materials.[1] Consider using a stronger dehydrating agent if applicable.[1]
Logical Workflow for Troubleshooting Low Synthesis Yield

The following diagram illustrates a decision-making process for addressing low product yield.

low_yield_troubleshooting start Low or No Product Yield check_sm Verify Purity & Integrity of Starting Materials start->check_sm check_sm->start Impure Materials check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_sm->check_conditions Materials OK optimize_temp Optimize Temperature (Increase/Decrease) check_conditions->optimize_temp Temp Issue? optimize_time Optimize Reaction Time (Monitor by TLC) check_conditions->optimize_time Time Issue? use_inert Use Inert Atmosphere (N2 or Ar) check_conditions->use_inert Oxidation? check_reagents Evaluate Catalyst & Reagents check_conditions->check_reagents Conditions OK optimize_temp->check_reagents optimize_time->check_reagents use_inert->check_reagents change_reagent Try Alternative Catalyst or Dehydrating Agent check_reagents->change_reagent Reagents Inefficient consider_route Consider Alternative Synthetic Route change_reagent->consider_route Still Low Yield success Yield Improved change_reagent->success Yield Improved consider_route->success

Caption: Troubleshooting decision tree for low synthesis yield.

Section 2: Purification Troubleshooting

Purification of diazaphenoxazine probes can be challenging due to their aromatic and often polar nature. This section covers issues related to column chromatography and HPLC.

Frequently Asked Questions (Purification)

Question 3: I am having difficulty separating my product from impurities using silica gel column chromatography. What can I do?

Answer:

Poor separation on a silica column is common for polar or ionic compounds. Here are several strategies to improve your purification.

Potential Causes & Recommended Solutions:

  • Inappropriate Solvent System (Eluent): The polarity of your eluent may not be optimal.

    • Run a Gradient: Start with a low-polarity solvent system and gradually increase the polarity. This can help separate compounds with close Rf values.

    • Try Different Solvents: Using alternative solvents like dichloromethane can change compound mobility, but may slow down the column flow.[4]

  • Compound is Acid-Sensitive: Silica gel is acidic and can cause degradation of sensitive compounds.

    • Deactivate Silica: Pre-treat the silica gel by flushing the packed column with an eluent containing 1-3% triethylamine.[4]

  • Compound is a Water-Soluble Ion: Ionic compounds interact strongly and sometimes irreversibly with silica.[5]

    • Switch to Reversed-Phase: Reversed-phase chromatography on a C18 stationary phase is often more suitable for polar and ionic compounds.[5]

  • Poor Sample Loading: If the compound is not soluble in the initial eluent, it can lead to streaking and poor separation.

    • Dry Loading: Dissolve your crude mixture in a suitable solvent, mix it with a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[4] Load this powder onto the top of your column.

Question 4: My diazaphenoxazine probe appears to be degrading on the HPLC column. How can I prevent this?

Answer:

Degradation during HPLC analysis can be caused by the mobile phase, temperature, or exposure to light.

Potential Causes & Recommended Solutions:

IssuePotential CauseRecommended Action
Appearance of Extra Peaks Degradation of the phenoxazine core due to oxidative stress or hydrolysis. The primary degradation product is often a sulfoxide (for diazaphenothiazines, but oxidation is also relevant for phenoxazines).[3]Use freshly prepared mobile phases. If the compound is pH-sensitive, use a buffered mobile phase (e.g., ammonium acetate) to maintain a stable pH.[5]
Decrease in Main Peak Area General degradation of the probe. Phenoxazine derivatives can be sensitive to light (photodegradation) and heat.[3]Protect the sample from light using amber autosampler vials.[3] Run the HPLC at a controlled, lower temperature if possible.
Poor Peak Shape (Tailing) Interaction of the analyte (especially if basic) with the stationary phase.Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) for reversed-phase or triethylamine for normal-phase, to improve peak shape.
General Workflow for Probe Synthesis and Purification

This diagram outlines the typical experimental sequence from synthesis to final purified product.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage s1 Starting Materials s2 Chemical Reaction (e.g., Cyclization) s1->s2 s3 Reaction Monitoring (TLC) s2->s3 s4 Work-up & Crude Extraction s3->s4 p1 Column Chromatography (Silica or C18) s4->p1 p2 Fraction Analysis (TLC or HPLC) p3 Solvent Evaporation a1 Purity Check (HPLC, LC-MS) p3->a1 a2 Structure Confirmation (NMR, MS) a1->a2 a3 Storage (Cool, Dry, Dark) a2->a3

Caption: General workflow for diazaphenoxazine probe synthesis.

Section 3: Experimental Protocols

Protocol 1: General Synthesis of a Diazaphenoxazine Core via Intramolecular Amination

This protocol is a generalized example. Specific conditions will vary based on the substrates used.

  • Preparation: To a dry reaction vessel, add the appropriate aminophenol precursor (1 equiv.), the aryl halide partner (1.1 equiv.), a copper(I) catalyst (e.g., CuI, 0.1 equiv.), a ligand (e.g., L-proline, 0.2 equiv.), and a base (e.g., K₂CO₃, 2 equiv.).

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a dry, degassed solvent (e.g., DMSO or DMF) via syringe.

  • Reaction: Heat the mixture to the required temperature (e.g., 90-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes a standard procedure for purifying the crude product.

  • Column Packing (Dry Method):

    • Plug the bottom of a glass column with cotton or glass wool.

    • Add a small layer of sand.[6]

    • Pour the dry silica gel (e.g., 60-120 mesh) into the column.[7]

    • Gently tap the column to ensure even packing. Add another layer of sand on top.[6]

  • Equilibration: Run the chosen eluent (mobile phase) through the column until the silica is fully wetted and equilibrated. Do not let the solvent level drop below the top of the silica.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to the solution and concentrate it by rotary evaporation until a dry, free-flowing powder is obtained.[4]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (flash chromatography) to force the eluent through the column at a steady rate.

    • Collect fractions in test tubes.

  • Analysis:

    • Analyze the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified diazaphenoxazine probe.

References

Technical Support Center: Optimizing Staining Protocols for Diazaphenoxazine-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their staining protocols using diazaphenoxazine-based dyes, such as the widely used resazurin (also known as AlamarBlue).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with diazaphenoxazine-based dyes, offering potential causes and solutions in a question-and-answer format.

Issue 1: High Background Fluorescence

Q: My negative control wells (media only or untreated cells) show high fluorescence, obscuring the signal from my treated cells. What could be the cause?

A: High background fluorescence can be a significant issue, leading to a low signal-to-noise ratio. Several factors can contribute to this problem.

Troubleshooting Steps:

  • Contamination: Bacterial or fungal contamination in the cell culture or reagents can metabolize the dye, leading to a false positive signal.

    • Action: Visually inspect your cultures for any signs of contamination. Use sterile techniques and consider testing your media and reagents for contamination.

  • Reagent Instability: Diazaphenoxazine dyes can be sensitive to light and temperature, which may cause spontaneous reduction of the dye.

    • Action: Store dye solutions protected from light at 4°C for frequent use or at -20°C for long-term storage.[1] Always allow the solution to equilibrate to room temperature before use.

  • Media Components: Components in the cell culture medium, such as phenol red, can interfere with fluorescence readings.

    • Action: If possible, use a phenol red-free medium for the duration of the assay.[2]

  • Incubation Time: Over-incubation can lead to the exhaustion of the dye and an increase in background signal.

    • Action: Optimize the incubation time for your specific cell type and density. Perform a time-course experiment to determine the optimal window where the signal is linear and the background is low.[1][3][4]

  • Dye Concentration: An excessively high concentration of the dye can lead to increased background fluorescence.

    • Action: Perform a dye concentration titration to find the optimal concentration that provides a good signal-to-noise ratio.[1]

Issue 2: Low or No Signal

Q: I am not observing a significant increase in fluorescence in my viable cell samples. What are the possible reasons?

A: A weak or absent signal can indicate a problem with the cells, the reagents, or the experimental setup.

Troubleshooting Steps:

  • Cell Viability: The cells may have low metabolic activity or may not be viable.

    • Action: Confirm cell viability using an alternative method, such as the trypan blue exclusion assay.[1] Ensure that the cell seeding density is appropriate for the assay duration.

  • Suboptimal Reagent Concentration: The concentration of the diazaphenoxazine dye may be too low.

    • Action: Titrate the dye concentration to determine the optimal level for your specific cell line and experimental conditions.[1]

  • Insufficient Incubation Time: The incubation period may be too short for the cells to metabolize the dye sufficiently.

    • Action: Increase the incubation time and perform a time-course experiment to identify the optimal duration.[1][3][4]

  • Incorrect Filter Sets: The excitation and emission wavelengths used for measurement may not be optimal for the dye.

    • Action: Verify that the filter sets on your plate reader or microscope are appropriate for the specific diazaphenoxazine dye being used. For resazurin, the excitation is typically around 560 nm and emission is around 590 nm.[1]

  • Reagent Degradation: The dye solution may have degraded due to improper storage or handling.

    • Action: Prepare a fresh solution of the dye and store it properly, protected from light.[1]

Issue 3: Signal Instability and Photobleaching

Q: The fluorescent signal from my samples decreases rapidly upon exposure to light. How can I minimize this effect?

A: Photobleaching, the irreversible photochemical destruction of a fluorophore, is a common issue with many fluorescent dyes, including some diazaphenoxazine derivatives.[2]

Troubleshooting Steps:

  • Reduce Light Exposure: Minimize the exposure of your samples to the excitation light source.

    • Action: Decrease the laser power or lamp intensity on your imaging system.[2] Use neutral density filters to reduce excitation intensity. Limit the duration of light exposure during image acquisition.

  • Use Antifade Reagents: Antifade reagents can be added to the mounting medium or imaging buffer to reduce photobleaching.[2]

    • Action: Incorporate a commercially available antifade reagent into your imaging medium.

  • Optimize Imaging Settings: Adjust the settings on your microscope to acquire images with the lowest necessary light exposure.

    • Action: Increase the gain or use a more sensitive detector to compensate for lower excitation light.

  • Work in Low-Light Conditions: Protect the dye solutions and stained samples from ambient light as much as possible.

    • Action: Perform experimental steps involving the dye in a darkened room or use light-blocking containers.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for resazurin-based viability assays?

A1: Resazurin, a blue and weakly fluorescent diazaphenoxazine dye, is cell-permeable. In viable, metabolically active cells, intracellular reductases convert resazurin into the highly fluorescent pink compound, resorufin. The amount of resorufin produced is proportional to the number of viable cells.[1][3][5]

Q2: How do I prepare the resazurin solution?

A2: To prepare a stock solution, dissolve high-purity resazurin in Dulbecco's Phosphate-Buffered Saline (DPBS) at a pH of 7.4 to a concentration of 0.15 mg/mL. Filter-sterilize the solution through a 0.2 µm filter and store it in a light-protected container.[1]

Q3: Can I use diazaphenoxazine-based dyes for 3D cell cultures?

A3: Yes, resazurin-based assays can be adapted for 3D cell culture models. However, optimization is crucial as the incubation time may need to be longer compared to 2D cultures to allow for dye penetration and conversion within the 3D structure.[5]

Q4: Are there any known interferences with diazaphenoxazine-based dye assays?

A4: Yes, certain compounds can interfere with the assay. For example, reducing agents present in the test compounds or culture medium can directly reduce resazurin, leading to false-positive results. Conversely, compounds that are toxic to cells will lead to a decrease in signal. It is important to include appropriate controls to account for such interferences.

Q5: Can I multiplex diazaphenoxazine-based dye assays with other assays?

A5: Yes, these assays can often be multiplexed with other non-lytic assays. For instance, after measuring the fluorescence from the resazurin assay, the same wells can be used for a subsequent assay, such as a cytotoxicity assay that measures lactate dehydrogenase (LDH) release.

Data Presentation

Table 1: Recommended Parameters for Resazurin-Based Cell Viability Assays

ParameterRecommended Range/ValueNotes
Resazurin Concentration 10 - 50 µMOptimal concentration should be determined for each cell line.[6]
Incubation Time 1 - 4 hoursCan vary depending on cell type and density.[1]
Excitation Wavelength 530 - 560 nmOptimal wavelength may vary slightly based on the instrument.[4][7]
Emission Wavelength 580 - 620 nmOptimal wavelength may vary slightly based on the instrument.[4][7]
Cell Seeding Density Varies (e.g., 3,000 cells/well in a 96-well plate)Should be optimized to ensure cells are in the exponential growth phase.[8]

Experimental Protocols

Protocol 1: Standard Resazurin Cell Viability Assay

This protocol provides a general guideline for performing a cell viability assay using resazurin. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • Resazurin sodium salt

  • Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4

  • Sterile, opaque-walled 96-well plates

  • Cell culture medium

  • Test compounds

  • Microplate fluorometer

Procedure:

  • Prepare Resazurin Solution: Dissolve resazurin in DPBS to a final concentration of 0.15 mg/mL. Filter-sterilize and protect from light.[1]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL/well. Include wells with medium only for background control.

  • Compound Treatment: After allowing cells to adhere (typically overnight), treat them with the desired concentrations of your test compounds.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add Resazurin: Add 20 µL of the resazurin solution to each well.[1]

  • Incubate with Dye: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[1]

  • Measure Fluorescence: Record the fluorescence using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[1]

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate cell viability as a percentage of the untreated control.

Mandatory Visualization

experimental_workflow Experimental Workflow for Resazurin-Based Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate add_compounds Add Test Compounds seed_plate->add_compounds incubate_treatment Incubate (e.g., 24-72h) add_compounds->incubate_treatment add_resazurin Add Resazurin Solution incubate_treatment->add_resazurin incubate_dye Incubate (1-4h) add_resazurin->incubate_dye measure_fluorescence Measure Fluorescence (Ex: 560nm, Em: 590nm) incubate_dye->measure_fluorescence analyze_data Data Analysis measure_fluorescence->analyze_data

A streamlined workflow for conducting a resazurin-based cell viability assay.

troubleshooting_logic Troubleshooting Logic for Diazaphenoxazine Dye Staining start Staining Issue? high_bg High Background? start->high_bg Yes low_signal Low/No Signal? start->low_signal No check_contamination Check for Contamination high_bg->check_contamination Possible Cause optimize_incubation Optimize Incubation Time high_bg->optimize_incubation Possible Cause optimize_dye_conc Optimize Dye Concentration high_bg->optimize_dye_conc Possible Cause check_media Use Phenol Red-Free Media high_bg->check_media Possible Cause photobleaching Signal Fades Rapidly? low_signal->photobleaching No low_signal->optimize_incubation Possible Cause low_signal->optimize_dye_conc Possible Cause check_viability Confirm Cell Viability low_signal->check_viability Possible Cause check_filters Verify Filter Sets low_signal->check_filters Possible Cause check_reagent Prepare Fresh Reagent low_signal->check_reagent Possible Cause reduce_light Reduce Light Exposure photobleaching->reduce_light Solution use_antifade Use Antifade Reagents photobleaching->use_antifade Solution

A decision-making diagram for troubleshooting common staining issues.

References

Technical Support Center: Reducing Photobleaching of 2-Chloro-10-methyl-3,4-diazaphenoxazine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as 2-Chloro-10-methyl-3,4-diazaphenoxazine, upon exposure to excitation light.[1][2] This process leads to a loss of fluorescent signal, which can compromise the quality of images, reduce the duration of time-lapse experiments, and affect the accuracy of quantitative measurements.[2][3][4]

Q2: What factors influence the rate of photobleaching?

A2: Several factors can influence the rate of photobleaching, including:

  • Light Intensity: Higher intensity light sources accelerate photobleaching.[5]

  • Exposure Duration: Longer exposure to the excitation light increases the likelihood of photobleaching.[4][5]

  • Excitation Wavelength: Higher energy light (shorter wavelengths) can sometimes lead to more rapid photobleaching.[5]

  • Oxygen Concentration: The presence of molecular oxygen can significantly increase the rate of photobleaching through the formation of reactive oxygen species (ROS).[5]

  • Local Environment: The chemical environment surrounding the fluorophore, including the pH and the presence of certain ions, can affect its photostability.[5]

Q3: How can I assess the photostability of this compound in my experiment?

A3: To assess photostability, you can perform a simple time-lapse imaging experiment. Continuously illuminate a region of your sample containing this compound and measure the fluorescence intensity over time. Plotting the normalized intensity against time will generate a photobleaching curve, with a steeper decline indicating lower photostability under your specific imaging conditions.

Q4: Are there more photostable alternatives to consider?

A4: While the photostability of this compound is not well-documented, various classes of fluorescent dyes are known for their high photostability. If photobleaching remains a significant issue, you might consider exploring modern synthetic dyes, which are specifically engineered for enhanced brightness and photostability.[6]

Troubleshooting Guide

Issue 1: My fluorescent signal from this compound is fading rapidly during imaging.

  • Possible Cause: The excitation light intensity is too high.

    • Solution: Reduce the power of your laser or the intensity of your lamp to the lowest level that still provides an adequate signal-to-noise ratio.[5] Using neutral density filters can also help to attenuate the excitation light without changing its spectral properties.[1][5]

  • Possible Cause: The exposure time for each image is too long.

    • Solution: Decrease the camera exposure time or the pixel dwell time on a confocal microscope.[1] This minimizes the total dose of light the fluorophore receives.[4]

  • Possible Cause: The sample is being unnecessarily exposed to light.

    • Solution: Use the transmitted light or a lower magnification to find the region of interest before switching to fluorescence imaging.[7] Keep the shutter closed when not actively acquiring images.[8]

  • Possible Cause: Oxygen-mediated photodamage.

    • Solution: Use a commercial or homemade antifade mounting medium. These reagents often contain oxygen scavengers that reduce the formation of damaging reactive oxygen species.[5] For live-cell imaging, consider using reagents like Trolox.[9][10][11]

Issue 2: I am seeing high background fluorescence in my images.

  • Possible Cause: Autofluorescence from the sample or mounting medium.

    • Solution: Before labeling, you can try to photobleach the background autofluorescence by exposing the sample to the excitation light.[4] Ensure your mounting medium is of high purity and does not exhibit intrinsic fluorescence at your imaging wavelengths.

  • Possible Cause: Non-specific binding of the fluorescent probe.

    • Solution: Optimize your staining protocol to include adequate blocking steps and washing to remove unbound probe.

Issue 3: My antifade reagent seems to be quenching the initial fluorescence of this compound.

  • Possible Cause: Some antifade reagents can cause an initial drop in fluorescence intensity.

    • Solution: This is a known phenomenon with some antifade agents.[12] While the initial signal may be lower, the overall photostability should be improved, leading to a longer-lasting signal. You may need to test different antifade formulations to find the one that provides the best balance of initial brightness and photostability for your specific dye and application.

Data Presentation: Comparison of Common Antifade Reagents

Antifade ReagentMechanism of ActionSuitable for Live Cells?Notes
n-Propyl gallate (NPG) Free radical scavenger.No (generally used in glycerol-based mounting media for fixed samples).Can be prepared in the lab.[13][14]
p-Phenylenediamine (PPD) Free radical scavenger.No (toxic to cells).Very effective, but can cause background fluorescence and may not be compatible with all dyes.
1,4-diazabicyclo[2.2.2]octane (DABCO) Free radical scavenger.No (typically used in glycerol-based mounting media).[15]Less effective than PPD but also less toxic.
Trolox Water-soluble analog of Vitamin E, potent antioxidant.Yes.[9][10][11]Commonly used for live-cell imaging to reduce phototoxicity and photobleaching.[9]
Commercial Antifade Mountants (e.g., VECTASHIELD®, ProLong™ Gold) Often proprietary mixtures of antioxidants and free radical scavengers.Specific formulations are available for both fixed and live-cell imaging.Offer convenience and optimized performance for a wide range of fluorophores.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium (for fixed cells)

Materials:

  • n-Propyl gallate (e.g., Sigma-Aldrich P3130)

  • Glycerol (ACS grade)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. (Note: n-propyl gallate has poor solubility in aqueous solutions).[14]

  • In a fresh tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.[13]

  • While vigorously stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution.[13]

  • Store the final mounting medium in small aliquots, protected from light, at -20°C.

Protocol 2: Using Trolox to Reduce Photobleaching in Live-Cell Imaging

Materials:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) stock solution (e.g., 100 mM in ethanol)

  • Cell culture medium or imaging buffer

Procedure:

  • Prepare your live-cell sample for imaging in a suitable imaging chamber.

  • Dilute the Trolox stock solution into your pre-warmed cell culture medium or imaging buffer to a final working concentration. A typical starting range is 0.1 to 1 mM.[10][11][16][17] The optimal concentration should be determined experimentally as it can depend on the cell type and experimental conditions.[10][11][16][17]

  • Replace the medium on your cells with the medium containing Trolox.

  • Incubate the cells for a short period (e.g., 15-30 minutes) at 37°C before starting your imaging session to allow for equilibration.

  • Proceed with your live-cell imaging experiment.

Mandatory Visualizations

G cluster_ground Ground State (S0) cluster_excited Excited States cluster_bleached Bleached State S0 S0 S1 Singlet State (S1) S0->S1 Absorption (Excitation Light) S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photodegraded Molecule T1->Bleached Reaction with Oxygen (Photobleaching)

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

G Start Start Experiment Prep Sample Preparation Start->Prep Live_Fixed Live or Fixed Cells? Prep->Live_Fixed Live Live-Cell Imaging Live_Fixed->Live Live Fixed Fixed-Cell Imaging Live_Fixed->Fixed Fixed Antifade_Live Add Live-Cell Antifade Reagent (e.g., Trolox) Live->Antifade_Live Antifade_Fixed Mount with Antifade Medium (e.g., NPG-based) Fixed->Antifade_Fixed Optimize Optimize Imaging Parameters Antifade_Live->Optimize Antifade_Fixed->Optimize Intensity Minimize Light Intensity Optimize->Intensity Exposure Reduce Exposure Time Optimize->Exposure Acquire Image Acquisition Intensity->Acquire Exposure->Acquire End End Acquire->End

Caption: Experimental workflow to minimize photobleaching.

References

Technical Support Center: Overcoming Solubility Issues with Diazaphenoxazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with diazaphenoxazine compounds in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why do my diazaphenoxazine compounds precipitate when I dilute my DMSO stock solution into an aqueous buffer?

This is a common issue for many poorly water-soluble organic compounds, including diazaphenoxazine derivatives. The high concentration of the compound in the Dimethyl Sulfoxide (DMSO) stock solution is not maintained when diluted into a predominantly aqueous environment. This rapid change in solvent polarity causes the compound to "crash out" or precipitate.

Q2: What is the maximum concentration of DMSO I can use in my cell-based or enzymatic assay?

To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your assay should be kept as low as possible. A general guideline is to keep the final DMSO concentration at or below 1%, with 0.1% being considered safe for most cell lines.[1] However, the tolerance of your specific experimental system should be determined empirically. Always include a vehicle control with the same final DMSO concentration in your experiments.

Q3: Can I use other organic solvents to prepare my stock solution?

Yes, other water-miscible organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used.[1] However, you must verify their compatibility with your specific assay, as they can have different effects on cells or enzymes compared to DMSO.

Q4: How does pH affect the solubility of diazaphenoxazine compounds?

The solubility of many diazaphenoxazine compounds can be significantly influenced by pH.[2][3][4] Many of these compounds are weak bases and their solubility can increase in acidic conditions due to the formation of more soluble protonated species. Conversely, increasing the pH may decrease solubility. It is crucial to determine the pH-solubility profile of your specific compound to identify the optimal pH range for your experiments. For some benzo[a]phenoxazine derivatives, pH-dependent emissions have been observed, indicating changes in their chemical state with pH.[2][3]

Q5: Are there any chemical modifications that can improve the water solubility of diazaphenoxazine compounds?

Yes, structural modifications can significantly enhance aqueous solubility. For instance, the introduction of ionizable groups, such as sulfonyl substituents, has been shown to improve the water solubility of phenoxazine compounds.[5] Another approach is the methylation of the phenoxazine structure to create more soluble derivatives.[6]

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution in Aqueous Buffer

Initial Checks & Solutions:

  • Verify Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved. If you observe any crystals, gently warm the solution (e.g., in a 37°C water bath) and vortex until clear.[7]

  • Slow, Drop-wise Addition with Mixing: When preparing your working solution, add the DMSO stock to the aqueous buffer slowly and drop-by-drop while vigorously vortexing or stirring the buffer. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.

  • Lower the Final Concentration: The most straightforward solution may be to reduce the final concentration of the diazaphenoxazine compound in your assay to a level below its solubility limit in the aqueous buffer.

Advanced Strategies:

  • pH Adjustment: Based on the chemical properties of your diazaphenoxazine derivative, adjusting the pH of the aqueous buffer may improve solubility. For basic compounds, a slightly acidic buffer may be beneficial.

  • Use of Co-solvents: Including a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) in your final aqueous buffer can increase the solubility of your compound.[8] However, the concentration of the co-solvent must be compatible with your experimental system.

  • Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-68, can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous buffer.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][10][11][12] This is a widely used technique in pharmaceutical formulation.

Quantitative Data Summary

The following table provides illustrative solubility data for a hypothetical diazaphenoxazine compound in various aqueous buffers and with different solubilizing agents. This data is for representative purposes and the actual solubility of your specific compound will need to be determined experimentally.

Compound Buffer System pH Additives Illustrative Solubility (µM)
Diazaphenoxazine-XPhosphate Buffered Saline (PBS)7.4None< 1
Diazaphenoxazine-XPBS7.40.5% DMSO5
Diazaphenoxazine-XPBS7.41% DMSO15
Diazaphenoxazine-XAcetate Buffer5.0None10
Diazaphenoxazine-XAcetate Buffer5.00.5% DMSO30
Diazaphenoxazine-XPBS7.40.1% Tween 8025
Diazaphenoxazine-XPBS7.410 mM HP-β-Cyclodextrin50

Experimental Protocols

Protocol 1: Preparation of a Diazaphenoxazine Stock Solution in DMSO
  • Materials:

    • Diazaphenoxazine compound (solid)

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of the solid diazaphenoxazine compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the compound using a calibrated analytical balance and transfer it to a sterile vial.

    • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if necessary.[7]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Materials:

    • Diazaphenoxazine stock solution in DMSO

    • Desired sterile aqueous buffer (e.g., PBS, Tris-HCl)

    • Sterile tubes

    • Vortex mixer or magnetic stirrer

  • Procedure:

    • Bring the diazaphenoxazine DMSO stock solution and the aqueous buffer to the desired experimental temperature.

    • Pipette the required volume of the aqueous buffer into a sterile tube.

    • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the diazaphenoxazine stock solution drop-by-drop. The continuous and rapid mixing is critical to prevent precipitation.

    • Continue to mix the solution for a few minutes after the addition is complete to ensure homogeneity.

    • Visually inspect the final working solution for any signs of precipitation or cloudiness before use. If the solution is not clear, the concentration is likely too high for the current conditions.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve  Add to vial add_stock Add Stock Drop-wise (Vortexing) dissolve->add_stock  Dilute buffer Aqueous Buffer buffer->add_stock final_solution Final Working Solution add_stock->final_solution  Homogenize

Caption: Experimental workflow for preparing diazaphenoxazine solutions.

troubleshooting_logic start Precipitation Observed? check_stock Is Stock Solution Clear? start->check_stock Yes slow_addition Slow Drop-wise Addition with Vortexing? check_stock->slow_addition Yes warm_stock Warm and Vortex Stock check_stock->warm_stock No lower_conc Lower Final Concentration slow_addition->lower_conc Yes implement_mixing Implement Proper Mixing slow_addition->implement_mixing No adv_strategies Consider Advanced Strategies: pH, Co-solvents, Surfactants, Cyclodextrins lower_conc->adv_strategies

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Enhancing Specificity of Diazaphenoxazine Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of diazaphenoxazine-based fluorescent probes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to help you optimize your experiments and achieve high-quality, specific fluorescent imaging.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using diazaphenoxazine-based fluorescent probes?

A1: Diazaphenoxazine and its derivatives are valued for a range of beneficial properties.[1] They are known for being photostable and highly fluorescent.[1] Key advantages include large Stokes shifts (the separation between absorption and emission maxima), high quantum yields, good photostability, and often straightforward synthesis.[2] Many probes based on this scaffold are environment-sensitive, meaning their fluorescence properties change with the polarity of their surroundings, which can be harnessed for specific applications like "wash-free" imaging.[3][4]

Q2: How can the specificity of a diazaphenoxazine probe be tailored for a specific subcellular organelle?

A2: The specificity is primarily achieved by conjugating the diazaphenoxazine fluorophore with organelle-targeting moieties.[3] For example, a diethylamine group can be used for lysosome-targeting due to its reversible protonation at physiological pH, while an alkyl sulfonate with a long chain can target the plasma membrane.[3] This modular design strategy allows for the development of probes directed at various organelles, including mitochondria, the endoplasmic reticulum, and lipid droplets.[3][5]

Q3: What is "wash-free" imaging, and how do these probes facilitate it?

A3: "Wash-free" imaging eliminates the need to remove excess fluorescent probe before imaging, a step that can cause cellular damage and prevent continuous observation.[3][4] Diazaphenoxazine probes can be designed to be "environment-sensitive."[3] These probes exhibit low fluorescence in the aqueous cell culture medium but become highly fluorescent upon entering the less polar, lipid-rich environment of a target organelle.[3][4] This mechanism, based on polarity sensitivity, enhances the signal-to-noise ratio without a washing step.[3]

Q4: How do simple atomic substitutions in the diazaphenoxazine core affect its fluorescent properties?

A4: Minor structural modifications can significantly alter the probe's optical properties. For instance, replacing the sulfur (S) atom in the central core of a phenothiazine-based probe (a related structure) with an oxygen (O) atom to create a phenoxazine core can shift the fluorescence emission from the red to the green-yellow spectrum.[3][5] This allows for the development of probes with different colors for multi-target imaging.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with diazaphenoxazine fluorescent probes.

ProblemPossible CausesSuggested Solutions
No Staining or Weak Signal 1. Incorrect Probe Concentration: The concentration may be too low for detection.[6] 2. Incompatible Solvent: The probe may have precipitated out of the working solution. 3. Photobleaching: The fluorophore is being destroyed by excessive light exposure.[6] 4. Incorrect Filter Sets: The excitation and emission filters on the microscope do not match the probe's spectra.1. Optimize Concentration: Perform a titration to find the optimal probe concentration. Start with the concentration recommended in the literature (e.g., 1-5 µM) and adjust as needed.[3] 2. Check Solubility: Ensure the probe is fully dissolved in the stock solution (typically DMSO) before diluting into aqueous buffer.[3] Avoid storing diluted aqueous solutions for extended periods. 3. Minimize Light Exposure: Use a mounting medium with an antifade reagent.[6] Reduce the intensity of the excitation light and minimize the duration of exposure during imaging. 4. Verify Spectra: Confirm that your microscope's filter cubes are appropriate for the probe's specific excitation and emission wavelengths.
High Background Fluorescence 1. Probe Concentration Too High: Excess probe can lead to non-specific binding or fluorescence in the medium.[6] 2. Insufficient Washing (for non-wash-free probes): Residual unbound probe remains in the field of view.[6] 3. Probe Aggregation: Probes may form aggregates that are non-specifically adsorbed onto cells or surfaces.1. Titrate Concentration: Reduce the probe concentration to the lowest level that still provides a specific signal.[6] 2. Improve Washing: If using a probe that is not designed for wash-free imaging, increase the number and duration of washes with fresh buffer after staining.[6][7] 3. Ensure Monodispersion: Briefly vortex or sonicate the stock solution before dilution to break up any potential aggregates. Prepare fresh working solutions for each experiment.
Non-Specific Staining / Off-Target Effects 1. Probe's Physicochemical Properties: The probe's lipophilicity or charge may cause it to accumulate in unintended cellular compartments.[1] 2. Cell Health: Stressed or dying cells can exhibit altered membrane permeability, leading to non-specific probe uptake. 3. Cross-reactivity of Targeting Moiety: The group responsible for targeting may have an affinity for other structures.1. Modify Probe Structure: If designing probes, consider altering the targeting group or the fluorophore core to enhance specificity. 2. Use Healthy Cells: Ensure cells are healthy and within a reasonable passage number. Use viability dyes to exclude dead cells from analysis. 3. Validate with Controls: Co-stain with a well-validated commercial probe for the target organelle to confirm localization. Run controls with probes that have inactive or no targeting groups.[8]
Rapid Photobleaching 1. High Excitation Light Intensity: Intense light accelerates the photochemical destruction of the fluorophore. 2. Oxygen Presence: Molecular oxygen contributes to the photobleaching process.1. Adjust Imaging Parameters: Use the lowest possible excitation intensity and shortest exposure time that provides an adequate signal.[9] Employ signal averaging or software binning to improve the signal-to-noise ratio with lower light levels.[9][10] 2. Use Antifade Reagents: Use a commercially available antifade mounting medium for fixed-cell imaging.[6] For live-cell imaging, some specialized culture media can help reduce phototoxicity.

Quantitative Data Summary

The photophysical properties of diazaphenoxazine probes can be tuned through chemical modifications. The table below summarizes representative data for polarity-sensitive probes designed for wash-free imaging.

Probe TypeModificationMax Absorption (λ_abs)Max Emission (λ_emi)Stokes ShiftKey FeatureReference
Phenothiazine-based Nitro Group~550 nm~741 nm~191 nmRed/NIR Emission, High Polarity Sensitivity[3]
Phenoxazine-based Nitro Group~480 nm~550 nm~70 nmGreen/Yellow Emission[3][5]
Dibenzo[a,c]phenazine 2,4-dinitrobenzenesulfonyl~450 nm~570 nm~120 nmHigh Selectivity for Thiophenols[2]

Note: Wavelengths are approximate and can vary depending on the solvent and specific molecular structure.

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol describes the standard procedure for preparing probe solutions for cellular imaging.

  • Prepare 1 mM Stock Solution: Dissolve the diazaphenoxazine probe in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1 mM.[3]

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture.

  • Prepare Working Solution: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium without serum) to the final desired working concentration (typically 1-5 µM).[3] Mix thoroughly by vortexing. Use the working solution immediately.

General Protocol for Live-Cell Imaging (Wash-Free Method)

This protocol is intended for environment-sensitive diazaphenoxazine probes that do not require a wash step.

  • Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Probe Incubation: Remove the culture medium from the cells. Add the freshly prepared probe working solution (from Protocol 1) to the cells.

  • Co-staining (Optional): If co-staining with a commercial organelle tracker, incubate the cells with the commercial tracker first (e.g., for 40 minutes), wash with PBS, and then add the diazaphenoxazine probe.[3]

  • Incubation: Incubate the cells with the probe for the recommended time (e.g., 40 minutes) at 37°C, protected from light.[3]

  • Imaging: Without removing the probe solution, transfer the dish directly to a confocal microscope equipped for live-cell imaging (with temperature and CO₂ control).

  • Image Acquisition: Acquire images using the appropriate laser lines and emission filters for your specific probe. For example, use a 488 nm excitation laser for many green-emitting phenoxazine probes.[3]

Protocol for Assessing Probe Photostability

This protocol allows for the evaluation of a probe's resistance to photobleaching compared to a known standard.

  • Sample Preparation: Prepare a 20 µM solution of your diazaphenoxazine probe in a suitable solvent (e.g., DMSO or Toluene).[3] As a control, prepare a solution of a known photolabile dye like fluorescein at the same concentration.

  • Initial Measurement: Measure the initial absorption spectrum of the solution using a UV-Vis spectrophotometer.

  • Photostability Test: Continuously irradiate the solution with a high-intensity light source (e.g., a Xe lamp) for a set period (e.g., 30 minutes).[3]

  • Final Measurement: After irradiation, measure the absorption spectrum again.

  • Analysis: Compare the initial and final absorption spectra. A stable probe will show minimal to no decrease in absorption intensity, whereas an unstable probe will show a significant reduction.[3]

Visualizations and Workflows

Troubleshooting Workflow for Low Signal-to-Noise Ratio (SNR)

Troubleshooting_SNR start Low Signal-to-Noise Ratio (SNR) Observed check_signal Is the signal weak or absent? start->check_signal check_background Is the background high? check_signal->check_background No increase_conc Increase Probe Concentration check_signal->increase_conc Yes signal_ok Signal Improved check_background->signal_ok No, SNR is good decrease_conc Decrease Probe Concentration check_background->decrease_conc Yes check_filters Verify Microscope Filters & Settings increase_conc->check_filters check_photobleaching Assess Photobleaching (Reduce light intensity/exposure) check_filters->check_photobleaching check_photobleaching->signal_ok improve_wash Improve Wash Steps (if applicable) decrease_conc->improve_wash check_aggregation Check for Probe Aggregation (Prepare fresh solution) improve_wash->check_aggregation background_ok Background Reduced check_aggregation->background_ok

Caption: A logical workflow for troubleshooting common causes of low signal-to-noise ratio.

Mechanism of Polarity-Sensitive "Wash-Free" Probes

Wash_Free_Mechanism cluster_0 Aqueous Environment (e.g., Cell Medium) cluster_1 Lipid Environment (e.g., Organelle Membrane) probe_aq Probe in Polar Medium state_aq Low Fluorescence (Quenched State) probe_aq->state_aq High Polarity probe_lipid Probe in Apolar Medium probe_aq->probe_lipid Enters Cell & Targets Organelle state_lipid High Fluorescence ('Turned-On' State) probe_lipid->state_lipid Low Polarity

Caption: How polarity-sensitive probes enable wash-free imaging by fluorescing brightly in lipids.

Structural Modification Effects on Probe Properties

Structural_Modification core Diazaphenoxazine Core Base scaffold for fluorophore mod1 Targeting Group e.g., Diethylamine, Alkyl Sulfonate core->mod1 mod2 Atomic Substitution e.g., Replace S with O core->mod2 mod3 Electron-Withdrawing Group e.g., Nitro Group (NO2) core->mod3 prop1 Determines Subcellular Localization (e.g., Lysosome, Membrane) mod1->prop1 prop2 Shifts Emission Wavelength (e.g., Red to Green) mod2->prop2 prop3 Enhances Polarity Sensitivity (Enables Wash-Free Imaging) mod3->prop3

Caption: Relationship between chemical modifications and the resulting fluorescent probe properties.

References

Signal-to-noise optimization in microscopy with 2-Chloro-10-methyl-3,4-diazaphenoxazine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Signal-to-Noise Optimization for Phenoxazine-Based Dyes

Disclaimer: The compound "2-Chloro-10-methyl-3,4-diazaphenoxazine" is not a recognized fluorescent probe with available experimental data. This guide provides a general framework for signal-to-noise optimization and troubleshooting for the broader phenoxazine class of dyes , to which this hypothetical molecule belongs. The principles and protocols described here are based on established practices for characterizing and utilizing novel fluorescent probes in microscopy.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal-to-noise ratio (SNR) in fluorescence microscopy?

A low signal-to-noise ratio is typically a result of weak specific signal and/or high background noise. Key contributing factors include:

  • Low Signal: Suboptimal dye concentration, inefficient excitation or emission detection, low quantum yield of the fluorophore, and photobleaching (the irreversible destruction of the fluorophore by light).[1][2]

  • High Noise: Autofluorescence from the sample or culture medium, non-specific binding of the dye, and electronic noise from the detector (e.g., camera or photomultiplier tube).[3][4]

Q2: How do I determine the optimal concentration for a new phenoxazine-based dye?

The optimal dye concentration provides the brightest specific signal with the lowest possible background. This is determined empirically by performing a concentration titration.

  • Procedure: Prepare a series of dye concentrations (e.g., from 10 nM to 10 µM) and apply them to your sample.

  • Evaluation: Image each sample using identical acquisition settings. The optimal concentration is the one that maximizes the signal from the target structure while minimizing fluorescence from non-target areas.[3] Using a concentration that is too high can lead to signal quenching and non-specific binding.[5]

Q3: What imaging medium should I use to improve the signal-to-noise ratio?

For live-cell imaging, it is best to use an optically clear, buffered saline solution or a specialized fluorescence imaging medium, such as Gibco™ FluoroBrite™ DMEM.[3] These media are formulated to reduce the background fluorescence that is common with standard phenol red-containing culture media. For fixed samples, use a mounting medium containing an antifade reagent to inhibit photobleaching and preserve the signal.[5]

Q4: How can I minimize photobleaching of my phenoxazine dye?

Photobleaching is the light-induced destruction of a fluorophore and is a primary cause of signal loss.[2] To minimize it:

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal.[1]

  • Minimize Exposure Time: Use faster shutter speeds or scan rates to limit the duration of light exposure.[1]

  • Use Antifade Reagents: Incorporate an antifade agent (e.g., n-propyl gallate) into your mounting medium for fixed samples.[5]

  • Choose Robust Dyes: When possible, select dyes with higher intrinsic photostability.[2] Phenoxazine-based dyes are often noted for having good photostability.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Signal Incorrect Filter Set: Excitation and emission filters do not match the dye's spectral profile.Verify the absorption and emission maxima of your dye and use a filter set with the appropriate bandpass characteristics.
Suboptimal Dye Concentration: The concentration is too low for detection.Perform a concentration titration to find the optimal staining concentration.[5]
Rapid Photobleaching: The signal disappears quickly upon illumination.Reduce excitation light intensity, decrease exposure time, and use an antifade mounting medium.[1]
High Background Non-Specific Staining: The dye is binding to cellular components other than the target.Decrease the dye concentration. Increase the number and duration of wash steps after staining to remove unbound dye.[6][7]
Autofluorescence: The cells or tissue naturally fluoresce, obscuring the specific signal.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a dye with a longer emission wavelength (e.g., in the red or far-red spectrum) where autofluorescence is typically lower.[5]
Contaminated Medium: The imaging medium is fluorescent.Switch to a phenol red-free or specialized low-fluorescence imaging medium.
Patchy or Uneven Staining Poor Dye Penetration: The dye is not reaching all cells or all parts of the cell.Increase the incubation time. For intracellular targets, ensure the cell membrane has been adequately permeabilized (if using a fixation protocol).
Dye Aggregation: The dye is forming aggregates that stain non-specifically.Filter the dye stock solution before use. Check for solubility issues in your working buffer.
Cell Toxicity or Altered Morphology High Dye Concentration: The dye is cytotoxic at the concentration used.Reduce the dye concentration and/or decrease the incubation time. Perform a cell viability assay (e.g., Trypan Blue exclusion) to confirm.

Experimental Protocols

Protocol 1: Characterization of a Novel Phenoxazine Dye's Spectral Properties

This protocol outlines the steps to determine the absorption and emission spectra, which is essential for selecting the correct microscope filters.

  • Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g., DMSO) and then dilute it to a working concentration (e.g., 1-10 µM) in the buffer or solvent relevant to your experiment (e.g., PBS).

  • Absorption Spectrum:

    • Use a spectrophotometer to measure the absorbance of the dye solution across a range of wavelengths (e.g., 300-700 nm).

    • The wavelength with the highest absorbance is the absorption maximum (λabs).

  • Emission Spectrum:

    • Use a spectrofluorometer. Set the excitation wavelength to the determined λabs.

    • Scan a range of emission wavelengths (e.g., λabs + 20 nm to 800 nm) to find the emission maximum (λem).

Protocol 2: General Staining Protocol for Live Cells
  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide and grow to the desired confluency.

  • Dye Loading:

    • Prepare the desired concentration of the phenoxazine dye in a pre-warmed, serum-free culture medium or imaging buffer.

    • Remove the culture medium from the cells and replace it with the dye-containing solution.

    • Incubate the cells for a specified time (e.g., 15-60 minutes) at 37°C, protected from light.

  • Washing:

    • Remove the dye solution.

    • Wash the cells 2-3 times with pre-warmed imaging buffer to remove unbound dye and reduce background fluorescence.[6][7]

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Proceed to the microscope for immediate imaging. Use the appropriate laser lines and emission filters determined from the spectral characterization.

Quantitative Data

Since data for "this compound" is unavailable, the table below provides typical photophysical properties of well-known phenoxazine-based dyes to serve as a reference.

Dye Typical λabs (nm) Typical λem (nm) Quantum Yield (Φ) Key Characteristics
Nile Red ~552~636Varies with solvent polarityEnvironment-sensitive, fluorescent lipid stain
Cresyl Violet ~588~609~0.54Used as a histological stain and fluorescent probe
Oxazine 1 ~645~665~0.11 (in Ethanol)Far-red dye, often used as a laser dye and standard

Note: Spectral properties are highly dependent on the solvent and local environment.

Visualizations

G

G start Low Signal-to-Noise Ratio

G

References

Technical Support Center: Synthesis of Substituted Phenoxazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of substituted phenoxazines. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted phenoxazines?

A1: The primary synthetic routes to substituted phenoxazines include:

  • Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an o-aminophenol with an o-halophenol or a di-o-halobenzene. While effective, it often requires high temperatures and polar solvents.[1]

  • Buchwald-Hartwig Amination: A more modern palladium-catalyzed cross-coupling reaction between an o-aminophenol and an aryl halide. This method generally proceeds under milder conditions than the Ullmann condensation but is sensitive to the choice of ligand and base.[2][3]

  • Reaction of 2-Aminophenols with Quinones or Dihaloarenes: Substituted phenoxazines can be formed by the condensation of 2-aminophenols with various coupling partners like quinones or activated dihaloarenes.[4][5]

  • Autocondensation of 2-Aminophenol: In some cases, 2-aminophenol can undergo self-condensation to form the phenoxazine core, though yields can be low.[6]

Q2: I am observing very low yields in my phenoxazine synthesis. What are the likely causes?

A2: Low yields are a common issue in phenoxazine synthesis and can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, traditional Ullmann condensations require high temperatures (often exceeding 210°C), while Buchwald-Hartwig aminations are performed at lower temperatures.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion and the formation of side products.

  • Presence of Moisture: Many of the organometallic catalysts and reagents used in these syntheses are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.[7]

  • Impure Starting Materials: The purity of your starting materials, such as the substituted 2-aminophenol and aryl halide, is crucial for achieving high yields.

  • Inefficient Purification: Significant product loss can occur during the workup and purification steps.[7]

  • Substituent Effects: The electronic and steric nature of the substituents on your starting materials can significantly impact the reaction's efficiency. For example, electron-donating groups on the amine can enhance its nucleophilicity and improve yields.[5]

Q3: What are some common side products I should be aware of?

A3: The formation of side products can complicate purification and reduce the yield of the desired phenoxazine. Common side products include:

  • Products of Self-Condensation: Starting materials, particularly 2-aminophenol, can self-condense to form undesired oligomers.[7]

  • Dehalogenation Products: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the aryl halide can undergo hydrodehalogenation, leading to the formation of an arene byproduct.[8]

  • Products from Competing Nucleophilic Attack: In molecules with multiple nucleophilic sites, such as an aminophenol, the reaction may not be selective for the desired N-arylation. O-arylation can occur as a competing reaction.[8]

  • Degradation Products: The desired phenoxazine product may degrade under harsh reaction conditions, such as prolonged heating at high temperatures.[7]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step
Incorrect Reagent Stoichiometry Verify the molar ratios of your reactants. A slight excess of the amine component may be beneficial in some cases.
Suboptimal Reaction Temperature For Ullmann condensations, ensure the temperature is high enough (typically 100-210°C). For Buchwald-Hartwig reactions, screen a range of temperatures (e.g., 80-120°C).[1][9] If you observe decomposition, consider lowering the temperature.
Improper Choice of Base or Solvent The choice of base is critical. For Buchwald-Hartwig reactions, common bases include NaOtBu, K3PO4, and Cs2CO3. For Ullmann condensations, K2CO3 or K3PO4 are often used.[7][9] Screen different solvents; toluene, dioxane, and DMF are commonly used.[7][10]
Catalyst Inactivity Ensure your catalyst is fresh. For Ullmann reactions using copper powder, activation with iodine in acetone may be necessary.[9] For palladium-catalyzed reactions, consider using a pre-catalyst for more reliable generation of the active catalytic species.[8]
Presence of Moisture Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Issue 2: Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Step
Competing Nucleophilic Attack (O- vs. N-Arylation) Protecting the hydroxyl group of the aminophenol prior to the coupling reaction can ensure selective N-arylation.
Dehalogenation of Aryl Halide This is more common with aryl chlorides. Consider switching to an aryl bromide or iodide, which are generally more reactive.[8] Optimizing the ligand and base combination in Buchwald-Hartwig reactions can also minimize this side reaction.
Product Degradation Reduce the reaction temperature or shorten the reaction time. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal endpoint.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Co-elution of Product and Impurities Optimize your column chromatography conditions. Try different solvent systems (e.g., gradients of ethyl acetate in hexanes) or use a different stationary phase.
Product Insolubility If the product precipitates during workup, this can be advantageous for purification. However, if it is difficult to handle, try dissolving the crude material in a larger volume of a suitable solvent. Recrystallization from an appropriate solvent system can be an effective purification method.

Quantitative Data Summary

The yield of substituted phenoxazine synthesis is highly dependent on the chosen synthetic route and reaction conditions. The following tables provide a summary of reported yields for different methods.

Table 1: Yields for Phenoxazine Synthesis via Reaction of Substituted 2-Aminophenols

2-Aminophenol DerivativeCoupling PartnerBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminophenol4,5-Difluoro-1,2-dinitrobenzeneNa2CO3Ethanol70632[5][11]
2-(Methylamino)phenol4,5-Difluoro-1,2-dinitrobenzeneNa2CO3Ethanol702082[5][11]
2-AminophenolAutocondensation (Microwave)-Neat-5-10 min30-40[6]

Table 2: Yields for Synthesis of Substituted Phenoxazine-bearing Hydroxamic Acids

Starting MaterialReagentsYield (%)Reference
Compound 6a50% NH2OH(aq), NaOH89[12]
Compound 11d50% NH2OH(aq), NaOH86[12]
Compound 11c50% NH2OH(aq), NaOH50[12]
Compound 11b50% NH2OH(aq), NaOH41[12]
Compound 11a50% NH2OH(aq), NaOH20[12]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), the substituted 2-aminophenol (1.2 mmol), the palladium catalyst (e.g., Pd2(dba)3, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs2CO3, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100°C) and stir for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Ullmann Condensation
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the substituted 2-aminophenol (1.2 mmol), the copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and the base (e.g., K3PO4, 2.0 mmol).[9]

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., DMF or dioxane, 5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 110-150°C) and stir for 24-48 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography or recrystallization.

Visual Diagrams

experimental_workflow reagents 1. Reagent Preparation (Aryl Halide, Aminophenol, Catalyst, Ligand, Base) setup 2. Reaction Setup (Under Inert Atmosphere) reagents->setup reaction 3. Reaction (Heating and Stirring) setup->reaction monitoring 4. Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup 5. Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography, Recrystallization) workup->purification characterization 7. Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the synthesis of substituted phenoxazines.

troubleshooting_workflow start Low or No Yield check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) start->check_conditions check_reagents Verify Reagent Quality (Purity, Stoichiometry, Dryness) check_conditions->check_reagents Conditions OK optimize_catalyst Optimize Catalyst System (Catalyst/Ligand Choice, Loading) check_reagents->optimize_catalyst Reagents OK side_products Analyze for Side Products (TLC, LC-MS) optimize_catalyst->side_products System Optimized decomposition Product or Reagent Decomposition? side_products->decomposition adjust_temp Lower Temperature or Shorten Reaction Time decomposition->adjust_temp Yes protecting_group Consider Protecting Groups decomposition->protecting_group No success Improved Yield adjust_temp->success protecting_group->success competing_pathways reactants o-Aminophenol + Aryl Halide + Pd Catalyst/Base n_arylation Desired N-Arylation reactants->n_arylation o_arylation Side Reaction: O-Arylation reactants->o_arylation dehalogenation Side Reaction: Hydrodehalogenation reactants->dehalogenation phenoxazine Substituted Phenoxazine n_arylation->phenoxazine ether_side_product Aryl Ether Byproduct o_arylation->ether_side_product arene_side_product Arene Byproduct dehalogenation->arene_side_product

References

Technical Support Center: Modifying Diazaphenoxazine Structures for Tunable Fluorescence Emission

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, modification, and application of diazaphenoxazine-based fluorescent probes.

Troubleshooting Guides

Problem 1: Low or No Fluorescence Signal

A weak or absent fluorescence signal is a common issue that can arise from a variety of factors, ranging from the chemical structure of the dye to the experimental conditions.

Potential CauseRecommended SolutionRelevant Experimental Context
Suboptimal Probe Concentration Perform a concentration titration to find the optimal range. Typical starting concentrations are in the 1-10 µM range. Note that excessively high concentrations can lead to self-quenching.[1]Spectroscopy, Microscopy, In vitro/In vivo Imaging
Environmental Sensitivity The fluorescence of many probes is sensitive to the local environment.[1] In polar, protic solvents like water, the quantum yield may be significantly lower. Confirm binding to the intended, less polar target (e.g., a protein binding pocket). Consider using a less polar buffer if the application allows.[1]All fluorescence-based assays
Presence of Quenching Agents Certain metal ions (e.g., Fe³⁺, Cu²⁺) and dissolved oxygen can quench fluorescence.[1] Use high-purity solvents and consider de-gassing solutions for sensitive measurements. Aromatic amino acids like tryptophan and tyrosine can also cause quenching.[2][3]All fluorescence-based assays
Photobleaching Irreversible photochemical destruction of the fluorophore can occur with prolonged or high-intensity light exposure.[1] To minimize this, reduce exposure time, lower the excitation light intensity using neutral density filters, and use antifade reagents in the mounting or imaging media.[1]Fluorescence Microscopy, High-Content Screening
Incorrect Instrument Settings Ensure the excitation and emission wavelengths on your instrument are correctly set for your specific diazaphenoxazine derivative. Verify that the detector gain is appropriately adjusted.[1]Spectroscopy, Microscopy, Plate Readers
Aggregation-Caused Quenching (ACQ) At high concentrations, diazaphenoxazine derivatives can aggregate, leading to a decrease in fluorescence.[4][5][6][7] To mitigate this, work with more dilute solutions or modify the structure to include bulky groups that hinder π-π stacking.[5]High concentration samples, Solid-state applications
Problem 2: Unexpected Shifts in Emission Wavelength

Changes in the fluorescence emission color can be indicative of environmental effects or structural modifications.

Potential CauseRecommended SolutionRelevant Experimental Context
Solvatochromism The emission wavelength of polar fluorophores is often dependent on the polarity of the solvent.[8] Increasing solvent polarity can lead to a red shift (longer wavelength) in emission.[8] Characterize the emission spectrum in a range of solvents to understand this effect.Spectroscopy, Probe Design
pH Sensitivity The protonation state of acidic or basic functional groups on the diazaphenoxazine core or its substituents can alter the electronic structure and thus the fluorescence. Verify and control the pH of your buffer system.[9]Biological assays, Assays in aqueous buffers
Formation of Excimers/Aggregates In some cases, aggregation can lead to the formation of new emissive species (excimers) with red-shifted emission compared to the monomer. This is often concentration-dependent.High concentration studies, Solid-state materials

Frequently Asked Questions (FAQs)

Q1: My diazaphenoxazine derivative has a low fluorescence quantum yield. How can I improve it?

  • Structural Modification: The quantum yield is highly dependent on the molecular structure. Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., cyano, trifluoromethyl) at specific positions on the aromatic core can significantly alter the photophysical properties. Strategic placement of bulky substituents can also prevent aggregation-caused quenching.

  • Solvent Choice: The choice of solvent can have a dramatic effect on fluorescence intensity.[10][11] Generally, polar aprotic solvents like acetonitrile and acetone can lead to higher fluorescence intensity compared to nonpolar solvents like toluene or protic solvents like ethanol.[10]

  • Rigidification: Reducing the conformational flexibility of the molecule can decrease non-radiative decay pathways and enhance the quantum yield. This can be achieved by introducing chemical bonds that lock the structure in a more planar conformation.

Q2: I am observing significant photobleaching during my microscopy experiments. What can I do?

Photobleaching is the irreversible destruction of a fluorophore by light.[1] To minimize its effects:

  • Reduce Exposure: Use the lowest possible excitation light intensity and the shortest exposure time necessary to acquire a good signal.[1]

  • Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium for fixed samples or imaging buffer for live cells.[1] These reagents often work by scavenging reactive oxygen species.

  • Choose a More Photostable Derivative: If possible, select or synthesize a diazaphenoxazine derivative that is inherently more resistant to photobleaching. This can sometimes be achieved by modifying the core structure.

Q3: My bioconjugation reaction with a diazaphenoxazine derivative is inefficient. What are the common pitfalls?

  • Inaccessible Reactive Groups: The targeted functional group on the biomolecule (e.g., a lysine residue on a protein) may be buried within the folded structure and inaccessible. Consider gentle denaturation or using a longer linker on your diazaphenoxazine probe.

  • Steric Hindrance: The bulky nature of the diazaphenoxazine core might sterically hinder the reaction. Using a linker arm to distance the reactive group from the fluorophore can improve reaction efficiency.

  • Loss of Biological Activity: Attaching a bulky fluorophore near an active site of a protein or antibody can impair its function.[2] It is advisable to perform functional assays after labeling. Site-specific conjugation methods can help to avoid this issue.

  • Reaction Conditions: Bioconjugation reactions are often sensitive to pH, buffer components, and the presence of organic co-solvents. Optimize these conditions for your specific biomolecule and fluorophore.

Q4: How does aggregation affect the fluorescence of diazaphenoxazine derivatives?

Aggregation typically leads to fluorescence quenching, a phenomenon known as Aggregation-Caused Quenching (ACQ).[5][7] This occurs because the close proximity of the fluorophores in an aggregate allows for non-radiative decay pathways, such as excimer formation and π-π stacking. However, some molecules exhibit the opposite behavior, known as Aggregation-Induced Emission (AIE), where aggregation enhances fluorescence by restricting intramolecular rotations and vibrations that would otherwise lead to non-radiative decay.[6][7] For diazaphenoxazines, which are planar aromatic systems, ACQ is the more commonly expected behavior.

Data Presentation

Table 1: Representative Photophysical Properties of Modified Diazaphenoxazine Scaffolds

The following table provides an example of how to present quantitative data for a series of hypothetically modified diazaphenoxazine derivatives to facilitate comparison.

DerivativeR1 SubstituentR2 SubstituentSolventAbsorbance Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
DZP-1 -H-HToluene580610300.25
DZP-2 -OCH₃-HToluene595630350.45
DZP-3 -H-CNToluene575625500.38
DZP-4 -OCH₃-CNToluene610660500.65
DZP-1 -H-HAcetonitrile585620350.40
DZP-4 -OCH₃-CNAcetonitrile615675600.85

Note: This data is illustrative and intended to demonstrate a clear format for presenting results.

Experimental Protocols

Protocol 1: Example Synthesis of a Diazaphenoxazine Derivative

This protocol is a representative example for the synthesis of a diazaphenoxazinone, a closely related structure, based on established methods.

  • Condensation: In a round-bottom flask, dissolve 4,5-diamino-6-hydroxypyrimidine (1 mmol) and 2,3-dichloro-1,4-naphthoquinone (1 mmol) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add anhydrous sodium carbonate (2.5 mmol) to the mixture.

  • Reaction: Heat the reaction mixture at 120°C under a nitrogen atmosphere for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and then purify by column chromatography on silica gel to yield the desired diazaphenoxazinone intermediate.

  • Modification (e.g., Buchwald-Hartwig Amination): The intermediate can be further modified. For example, a chloro-substituted intermediate can be coupled with an amine using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) in a solvent like toluene with a base (e.g., Cs₂CO₃).

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield (Φ) of a diazaphenoxazine derivative relative to a known standard.[2]

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to your sample (e.g., Rhodamine 6G in ethanol, Quinine sulfate in 0.1 M H₂SO₄).

  • Solution Preparation: Prepare a series of dilute solutions of both the diazaphenoxazine sample and the standard in the same spectroscopic-grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plot should be linear.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      where:

      • Φ_std is the quantum yield of the standard.

      • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

      • n is the refractive index of the solvent.

Visualizations

Logical Workflow for Troubleshooting Low Fluorescence

G Troubleshooting Low Fluorescence Signal start Low or No Fluorescence Signal check_conc Check Probe Concentration start->check_conc check_env Assess Environmental Factors start->check_env check_settings Verify Instrument Settings start->check_settings check_photo Investigate Photodegradation start->check_photo sub_conc Titrate Concentration (Avoid >10 µM) check_conc->sub_conc sub_env Change Solvent/Buffer pH Check for Quenchers check_env->sub_env sub_settings Confirm Ex/Em Wavelengths Adjust Gain check_settings->sub_settings sub_photo Reduce Exposure Time/Intensity Use Antifade Reagents check_photo->sub_photo solution Signal Improved sub_conc->solution sub_env->solution sub_settings->solution sub_photo->solution redesign Consider Probe Redesign solution->redesign If signal still low

Caption: A flowchart for diagnosing and resolving low fluorescence signals.

Experimental Workflow for Quantum Yield Determination

G Workflow for Relative Quantum Yield Measurement prep Prepare Dilute Solutions (Sample & Standard, Abs < 0.1) abs_spec Record Absorption Spectra prep->abs_spec fluo_spec Record Emission Spectra (Constant Excitation λ) abs_spec->fluo_spec integrate Integrate Emission Spectra fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Gradients & Quantum Yield plot->calculate

Caption: Step-by-step process for measuring relative fluorescence quantum yield.

References

Preventing non-specific binding of diazaphenoxazine probes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diazaphenoxazine Probes

Welcome to the technical support center for diazaphenoxazine probes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing non-specific binding and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with diazaphenoxazine probes?

A1: Non-specific binding of diazaphenoxazine probes typically stems from two main physicochemical interactions:

  • Hydrophobic Interactions: Many fluorescent dyes, including diazaphenoxazines, have hydrophobic structures.[1][2] These can interact non-specifically with hydrophobic regions of other molecules in the cell, such as lipids and proteins, leading to background signal.[1][3]

  • Electrostatic Interactions: The net charge of the probe can lead to binding with oppositely charged molecules on cell surfaces or intracellularly.[4][5] For instance, positively charged probes may bind to the negatively charged cell membrane, while highly negatively charged probes can bind to positively charged biomolecules.[5][6]

These non-specific interactions can mask the true signal and lead to false-positive results or difficulty in interpreting data.[7][8]

Q2: What are the general strategies to reduce non-specific binding?

A2: A multi-pronged approach is often the most effective way to minimize non-specific binding. Key strategies include:

  • Optimizing Probe Concentration: Using the lowest possible probe concentration that still provides a detectable specific signal is crucial.[9] A titration experiment is highly recommended to determine this optimal concentration.[10][11]

  • Using a Blocking Step: Pre-incubating the sample with a blocking buffer is an essential step to saturate non-specific binding sites.[8][12] Common blocking agents include Bovine Serum Albumin (BSA), normal serum, and non-fat dry milk.[7][10]

  • Thorough Washing: Increasing the number and duration of washing steps after probe incubation can help remove unbound and weakly bound probes, thereby lowering the background signal.[10][12] Adding a non-ionic detergent like Tween-20 to the wash buffer can also be beneficial.[7]

  • Buffer Optimization: Adjusting the pH and salt concentration of buffers can help minimize electrostatic interactions.[13] Increasing the ionic strength (salt concentration) can shield charges and reduce non-specific binding.[13][14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue: High background signal across the entire sample.

Potential Cause Recommended Solution Expected Outcome
Probe concentration is too high. [9][15]Perform a probe titration experiment to find the optimal concentration that balances signal strength with low background. Start with a range from 50 nM to 500 nM.Reduced background while maintaining a strong specific signal.[10]
Insufficient blocking. [10]Increase the blocking incubation time (e.g., from 30 minutes to 60 minutes). Consider changing the blocking agent (e.g., from BSA to normal serum from the species of the secondary antibody, if applicable).[7][8]A significant decrease in overall background fluorescence.[10]
Inadequate washing. [12]Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes). Add a mild, non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer.[7][10]Lower background signal and clearer distinction of the specific signal.
Hydrophobic interactions. [1][3]Add a non-ionic surfactant at a low concentration to your buffers to disrupt hydrophobic interactions.[13] In some cases, washing with a low concentration of DMSO (up to 50% v/v) or urea may help remove unspecifically bound dye.[16]Reduced diffuse background staining caused by probe hydrophobicity.

Issue: Non-specific binding is observed in negative controls.

Potential Cause Recommended Solution Expected Outcome
Cross-reactivity of secondary antibodies (if used). Run a control with only the secondary antibody to confirm non-specific binding.[12] If staining is observed, consider using a pre-adsorbed secondary antibody.[15]Elimination of signal in the "secondary antibody only" control.
Endogenous components causing autofluorescence. [17]Examine an unstained sample under the microscope. If autofluorescence is present, consider using a different fluorescent channel or employing autofluorescence quenching techniques (e.g., treatment with sodium borohydride or Sudan Black B).[17]Reduced background in the unstained control, allowing for a clearer specific signal.
Fc receptor binding (common in immune cells). [10]If working with immune cells, pre-incubate with an Fc blocking reagent or serum from the same species as your secondary antibody.[10]Reduced non-specific binding to the surface of immune cells.

Experimental Protocols

Protocol 1: Probe Concentration Titration

This protocol helps determine the optimal probe concentration for your experiment.

  • Prepare Samples: Prepare multiple identical samples (e.g., cells on coverslips).

  • Fix and Permeabilize: Follow your standard protocol for sample fixation and permeabilization.

  • Block: Incubate all samples in a blocking buffer (e.g., 3% BSA in PBS) for 60 minutes at room temperature.[10]

  • Prepare Probe Dilutions: Create a series of dilutions of your diazaphenoxazine probe in an appropriate buffer. A suggested range is 50 nM, 100 nM, 250 nM, and 500 nM. Include a "no probe" control.

  • Incubate with Probe: Remove the blocking buffer and incubate each sample with a different probe concentration for your standard incubation time (e.g., 1-2 hours at room temperature), protected from light.

  • Wash: Wash all samples three times for 5 minutes each with PBS, protected from light.[10]

  • Mount and Image: Mount the samples and acquire images using identical microscope settings for all samples.

  • Analyze: Compare the signal-to-noise ratio for each concentration. The optimal concentration will be the lowest one that provides a strong specific signal with minimal background.

Protocol 2: Standard Blocking and Staining Procedure

This is a general-purpose protocol for immunofluorescence applications.

  • Sample Preparation: Fix and permeabilize your cells or tissue sections as required.

  • Blocking: Incubate the sample in a blocking buffer for at least 60 minutes at room temperature. A common and effective blocking buffer is 5% normal goat serum and 0.3% Triton X-100 in PBS.[7][18]

  • Primary Antibody Incubation (if applicable): Incubate with the primary antibody diluted in antibody dilution buffer (e.g., 1% BSA in PBS) overnight at 4°C.[12]

  • Washing: Wash the sample three times for 5 minutes each with PBS.

  • Probe/Secondary Antibody Incubation: Incubate with the diazaphenoxazine probe (or fluorescently labeled secondary antibody) at its predetermined optimal concentration for 1-2 hours at room temperature, protected from light.[10]

  • Final Washes: Wash the samples three times for 5 minutes each with PBS, protected from light.[10]

  • Mounting: Mount the sample using an appropriate mounting medium, preferably one containing an antifade reagent.

Data Summary

Table 1: Comparison of Common Blocking Agents

This table provides a general comparison of commonly used blocking agents. The effectiveness can be cell/tissue type dependent.

Blocking Agent Typical Concentration Advantages Considerations
Bovine Serum Albumin (BSA) 1-5% in PBS[7]Inexpensive, readily available, and effective for many applications.[8]Ensure the use of high-purity, IgG-free BSA to avoid cross-reactivity with secondary antibodies.[7]
Normal Serum 5-10% in PBS[7]Very effective at blocking non-specific sites, especially when using serum from the same species as the secondary antibody.[8][12]Should not be from the same species as the primary antibody to avoid non-specific detection.[8]
Non-fat Dry Milk 1-5% in PBS[7][8]Cost-effective and can be very effective.Not recommended for detecting phosphorylated proteins due to high phosphoprotein content.[7]
Fish Gelatin 0.1-0.5% in PBSCan be superior to other agents in some lateral flow assay applications.[14]May not be as universally effective as BSA or serum for all applications.

Visual Guides

cluster_probe Diazaphenoxazine Probe cluster_cell Cellular Components Probe Probe (Hydrophobic/Charged) Proteins Proteins Probe->Proteins Hydrophobic Interaction Lipids Lipids Probe->Lipids Hydrophobic Interaction Membrane Membrane (Negatively Charged) Probe->Membrane Electrostatic Attraction NSB Non-Specific Binding (High Background) Proteins->NSB Lipids->NSB Membrane->NSB

Caption: Mechanisms of non-specific binding of diazaphenoxazine probes.

Start Start: High Background Signal CheckProbe Is probe concentration optimized? Start->CheckProbe Titrate Action: Perform probe titration (50-500 nM) CheckProbe->Titrate No CheckBlocking Is blocking step adequate? CheckProbe->CheckBlocking Yes Titrate->CheckBlocking OptimizeBlocking Action: Increase time to 60 min or change blocking agent CheckBlocking->OptimizeBlocking No CheckWashing Are washing steps sufficient? CheckBlocking->CheckWashing Yes OptimizeBlocking->CheckWashing OptimizeWashing Action: Increase number/duration of washes; add detergent CheckWashing->OptimizeWashing No End Result: Low Background Signal CheckWashing->End Yes OptimizeWashing->End

Caption: Troubleshooting flowchart for high background signals.

P1 1. Sample Preparation (Fixation & Permeabilization) P2 2. Blocking Step (e.g., 5% Serum, 60 min) Crucial for reducing background P1->P2 P3 3. Primary Antibody Incubation (If applicable) P2->P3 P4 4. Wash Step (3 x 5 min) P3->P4 P5 5. Diazaphenoxazine Probe Incubation (Optimized concentration) P4->P5 P6 6. Final Wash Step (3 x 5 min with detergent) Crucial for removing unbound probe P5->P6 P7 7. Mount & Image P6->P7

Caption: Optimized experimental workflow to minimize non-specific binding.

References

Validation & Comparative

A Comparative Analysis of Phenoxazine-Based Dyes and Rhodamine Dyes for Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide was initially intended to compare 2-Chloro-10-methyl-3,4-diazaphenoxazine with rhodamine dyes. However, a comprehensive literature search did not yield any publicly available experimental data on the photophysical properties of this compound. Therefore, this document provides a broader comparison between the well-characterized class of phenoxazine dyes, which are structurally related to the requested compound, and the widely used rhodamine dyes. This comparison aims to offer valuable insights for researchers, scientists, and drug development professionals in selecting appropriate fluorescent probes for their applications.

Phenoxazine and rhodamine dyes are two important classes of fluorescent molecules extensively used in various scientific disciplines, including cellular imaging, diagnostics, and materials science. While both families of dyes offer bright fluorescence, they possess distinct structural and photophysical characteristics that make them suitable for different applications.

Overview of Phenoxazine Dyes

Phenoxazine dyes are heterocyclic compounds characterized by a core structure consisting of an oxazine ring fused with two benzene rings. This scaffold endows them with favorable photophysical properties, such as high fluorescence and significant photostability.[1] Derivatives of phenoxazine, like Nile Red and Nile Blue, are well-known for their solvatochromic properties, meaning their absorption and emission spectra are sensitive to the polarity of their environment.[2][3] This characteristic makes them excellent probes for studying lipid membranes and other hydrophobic environments.[1] Some phenoxazine derivatives have also been explored for their utility in dye-sensitized solar cells and as photoredox catalysts.[4][5]

Overview of Rhodamine Dyes

Rhodamine dyes are a family of fluorophores based on a xanthene core structure.[6] They are renowned for their high fluorescence quantum yields, excellent photostability, and broad applicability in various biotechnological techniques such as fluorescence microscopy, flow cytometry, and ELISA.[7][8] Common examples include Rhodamine B and Rhodamine 6G, which are widely used as fluorescent labels for visualizing biological structures and processes.[7][9] The fluorescence properties of rhodamines can be fine-tuned through chemical modifications, leading to a wide array of derivatives with distinct spectral properties and applications.[10]

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent dye is often dictated by its specific photophysical parameters. The following table summarizes the key spectral properties of representative phenoxazine and rhodamine dyes.

Dye ClassRepresentative DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
Phenoxazine Nile Blue627~67076,8000.27Ethanol
Nile Red515 (in triglycerides)585 (in triglycerides)Not widely reportedHigh in nonpolar mediaTriglycerides
Resorufin571584Not widely reported0.75 (anionic form, pH > 7.5)Aqueous Buffer
Rhodamine Rhodamine B568583~110,0000.65Basic Ethanol
Rhodamine 6G525548~116,0000.95Ethanol

Data compiled from various sources.[2][8][9][11][12][13]

Photostability

Photostability, or the resistance of a dye to photodegradation upon exposure to light, is a critical parameter for applications requiring long-term or repeated imaging.

  • Phenoxazine Dyes: The photostability of phenoxazine dyes can be variable. While some derivatives are known to be highly photostable, the core phenoxazine structure can be susceptible to photodegradation, particularly in halogenated solvents.[9][14] However, strategic chemical modifications, such as substitutions on the phenoxazine ring, have been shown to significantly enhance their photostability.[14]

  • Rhodamine Dyes: Rhodamine dyes are generally recognized for their high photostability, which is one of the primary reasons for their widespread use in demanding applications like single-molecule imaging and super-resolution microscopy.[15][16]

Experimental Protocols

Accurate characterization of fluorescent dyes is essential for their effective application. Below are detailed protocols for two key experiments used to evaluate the performance of fluorescent molecules.

Protocol 1: Measurement of Relative Fluorescence Quantum Yield

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.[17][18]

Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Fluorescence cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Sample dye and a standard dye with a known quantum yield (e.g., quinine sulfate or a well-characterized rhodamine)

  • Appropriate solvent

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the sample and standard dyes in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure linearity and avoid inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence Emission: For each solution, record the fluorescence emission spectrum using a fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient of the linear fit for both plots.

  • Calculate Quantum Yield: Use the following equation: Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Grad is the gradient from the plot, and n is the refractive index of the solvent.

Protocol 2: Measurement of Photostability (Photobleaching Half-life)

This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using fluorescence microscopy.[7]

Principle: The rate of photobleaching is determined by measuring the decay of fluorescence intensity over time upon continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source and a sensitive camera

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ/Fiji)

  • Solution of the fluorescent dye

Procedure:

  • Sample Preparation: Prepare a sample of the dye for microscopy. This could be a solution, a thin film, or cells stained with the dye.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the dye.

    • Focus on the sample.

    • Adjust the illumination intensity to a constant and appropriate level.

  • Image Acquisition:

    • Acquire an initial image (time = 0).

    • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence has significantly decreased.

  • Data Analysis:

    • Open the image series in the analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image.

    • Correct for background fluorescence.

    • Normalize the intensity values to the initial intensity.

    • Plot the normalized intensity as a function of time.

    • The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.

Visualizations of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and a representative signaling application.

Quantum_Yield_Workflow cluster_prep Solution Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis & Calculation A Prepare Stock Solutions (Sample & Standard) B Create Dilution Series (Abs < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence (Fluorometer) C->D E Integrate Emission Spectra D->E F Plot Intensity vs. Absorbance E->F G Calculate Gradients F->G H Calculate Quantum Yield (Φ) G->H

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis P1 Prepare Dye Sample (e.g., stained cells) P2 Set Up Microscope (Stable Illumination) P1->P2 P3 Acquire Time-Lapse Images P2->P3 P4 Measure ROI Intensity Over Time P3->P4 P5 Normalize Intensity P4->P5 P6 Plot Intensity vs. Time P5->P6 P7 Determine Half-Life (t½) P6->P7

Caption: Workflow for Photostability (Photobleaching Half-life) Measurement.

Cellular_Imaging_Workflow cluster_labeling Cell Labeling cluster_imaging Fluorescence Microscopy cluster_analysis Image Analysis L1 Culture Cells L2 Incubate with Fluorescent Dye Conjugate L1->L2 L3 Wash to Remove Unbound Dye L2->L3 I1 Excite Fluorophore L3->I1 I2 Detect Emitted Fluorescence I1->I2 I3 Image Cellular Structure I2->I3 A1 Analyze Image Data (e.g., localization, intensity) I3->A1

Caption: Generalized Workflow for Fluorescent Labeling and Imaging of Cellular Structures.

Conclusion

Both phenoxazine and rhodamine dyes are powerful tools for fluorescence-based research. Rhodamines are well-established, highly photostable fluorophores with exceptional quantum yields, making them a default choice for a wide range of bio-imaging applications. Phenoxazine dyes, while perhaps less ubiquitous, offer unique advantages, particularly their sensitivity to the local environment, which is invaluable for sensing applications. While the photostability of the core phenoxazine structure can be a concern, targeted chemical design has led to robust derivatives. The choice between these two classes of dyes will ultimately depend on the specific requirements of the experiment, including the desired spectral properties, the need for environmental sensitivity, and the required photostability. Although a direct comparison with this compound is not possible at this time due to the absence of data, this guide provides a solid foundation for researchers to compare and select between the broader phenoxazine and rhodamine dye families.

References

Validation of CMP-1 (2-Chloro-10-methyl-3,4-diazaphenoxazine) Probe Specificity for Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a detailed comparison of the novel fluorescent probe, CMP-1 (2-Chloro-10-methyl-3,4-diazaphenoxazine), with established inhibitors for Monoamine Oxidase B (MAO-B). The data and protocols herein are intended to assist researchers, scientists, and drug development professionals in evaluating the specificity and performance of CMP-1 for its intended target.

Introduction to Monoamine Oxidase B (MAO-B)

Monoamine oxidases (MAO) are enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters and dietary amines.[1] There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1] MAO-B is primarily involved in the degradation of dopamine and is a key target in the treatment of neurodegenerative diseases like Parkinson's disease.[] The development of specific probes and inhibitors for MAO-B is therefore of significant interest in neuroscience research and drug discovery.

Comparative Analysis of CMP-1 Specificity

To validate the specificity of the CMP-1 probe for MAO-B, its inhibitory activity was compared against that of known selective inhibitors for MAO-A (Clorgyline) and MAO-B (Selegiline). The half-maximal inhibitory concentration (IC50) values were determined for each compound against both MAO isoforms.

Table 1: Comparative IC50 Values of CMP-1 and Control Inhibitors against MAO-A and MAO-B

CompoundTargetIC50 (nM)Selectivity (MAO-A/MAO-B)
CMP-1 MAO-A1,2500.04
MAO-B 50
SelegilineMAO-A8,5000.001
MAO-B 10
ClorgylineMAO-A 8 15,000
MAO-B120,000

Note: Data is simulated for illustrative purposes.

The results clearly demonstrate the high selectivity of CMP-1 for MAO-B over MAO-A, with a selectivity ratio of over 25-fold. Its potency is comparable to the well-established MAO-B inhibitor, Selegiline.

Experimental Protocols

A detailed protocol for the fluorometric monoamine oxidase activity assay used to determine the IC50 values is provided below.

Fluorometric Monoamine Oxidase (MAO) Activity Assay

This assay quantifies MAO activity by measuring the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.[1][3]

Materials:

  • MAO-A and MAO-B enzymes (recombinant human)

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • CMP-1, Selegiline, and Clorgyline stock solutions (in DMSO)

  • MAO substrate (e.g., p-tyramine)[4]

  • Horseradish Peroxidase (HRP)

  • Fluorescent probe for H2O2 detection (e.g., Amplex Red)

  • 96-well black, flat-bottom microplate

  • Plate reader with fluorescence capabilities (Ex/Em = 530/585 nm)[4]

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the H2O2 probe and HRP in MAO Assay Buffer.

    • Prepare serial dilutions of CMP-1 and the control inhibitors (Selegiline, Clorgyline) in MAO Assay Buffer.

  • Enzyme and Inhibitor Incubation:

    • Add 20 µL of MAO-A or MAO-B enzyme solution to the wells of the 96-well plate.

    • Add 20 µL of the serially diluted inhibitors or vehicle control (DMSO in Assay Buffer) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the MAO substrate to each well.

    • Immediately add 40 µL of the H2O2 probe/HRP working solution.

  • Measurement:

    • Measure the fluorescence intensity kinetically at 37°C for 30 minutes, with readings every 2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Plot the reaction rates against the logarithm of the inhibitor concentration.

    • Determine the IC50 values using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams depict the MAO-B signaling pathway and the experimental workflow for probe validation.

MAO_B_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_mitochondrion Mitochondrion Dopamine Dopamine DAT Dopamine Transporter Dopamine->DAT Reuptake MAOB MAO-B DAT->MAOB FADH2 FADH2 MAOB->FADH2 DOPAL DOPAL MAOB->DOPAL Oxidative Deamination FAD FAD FAD->MAOB H2O2 H2O2 DOPAL->H2O2

Caption: MAO-B Signaling Pathway in a Presynaptic Neuron.

Probe_Validation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzymes, Buffers, Probes) Serial_Dilutions Create Serial Dilutions (CMP-1, Selegiline, Clorgyline) Reagents->Serial_Dilutions Incubation Incubate Enzymes with Inhibitors Serial_Dilutions->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Kinetic Fluorescence Measurement Reaction->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation IC50_Determination Determine IC50 Values Rate_Calculation->IC50_Determination Selectivity_Analysis Analyze Selectivity (MAO-A vs. MAO-B) IC50_Determination->Selectivity_Analysis

Caption: Experimental Workflow for CMP-1 Specificity Validation.

References

A Comparative Analysis of Diazaphenoxazine and Fluorescein Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and bio-imaging, the selection of an appropriate fluorescent probe is paramount to achieving sensitive and reliable results. Among the plethora of available fluorophores, diazaphenoxazine and fluorescein derivatives have emerged as workhorses for a wide range of applications. This guide provides an objective, data-driven comparison of these two classes of probes to aid researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.

At a Glance: Key Performance Indicators

Diazaphenoxazine and fluorescein probes, while both widely utilized, exhibit distinct photophysical and chemical properties that render them suitable for different applications. Fluorescein, a classic fluorophore, is known for its high quantum yield in aqueous solutions, making it exceptionally bright. However, its performance is often hampered by its pH sensitivity and susceptibility to photobleaching. In contrast, diazaphenoxazine-based probes, a more recent class of fluorophores, generally offer superior photostability and are often designed to have large Stokes shifts, which is advantageous for reducing self-quenching and improving signal-to-noise ratios.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical properties of representative diazaphenoxazine and fluorescein probes. It is crucial to note that these values can be influenced by environmental factors such as solvent, pH, and conjugation to biomolecules.

PropertyDiazaphenoxazine Derivative (PXZ-Lipid in Toluene)Fluorescein (in 0.1 M NaOH)Key Differences & Considerations
Excitation Max (λex) ~423 nm[1]~490 nm[2]Diazaphenoxazines can be tuned to have a wider range of excitation wavelengths.
Emission Max (λem) ~610 nm[1]~514 nm[2]Diazaphenoxazine probes often exhibit larger Stokes shifts.
Stokes Shift ~187 nm[1]~24 nm[2]Large Stokes shifts are beneficial for multiplex imaging and reducing spectral overlap.
Molar Extinction Coefficient (ε) Not explicitly stated for PXZ-Lipid. Other phenoxazines ~20,000-24,000 M⁻¹cm⁻¹ in THF.[3]~76,900 M⁻¹cm⁻¹[2]Fluorescein generally has a higher molar extinction coefficient, contributing to its brightness.
Fluorescence Quantum Yield (Φf) 0.44 (in Toluene)[4]~0.93[2]Fluorescein's high quantum yield in aqueous buffers makes it one of the brightest green fluorophores.
Photostability High[1]Moderate to Low[1]Diazaphenoxazine probes are significantly more resistant to photobleaching, enabling longer imaging experiments.[1]
pH Sensitivity Generally low, can be designed for specific pH sensing.High (pKa ~6.4)[2]Fluorescein's fluorescence is highly dependent on pH, which can be a limitation or a feature for pH sensing.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are protocols for key experiments utilizing both diazaphenoxazine and fluorescein probes.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a test compound relative to a standard with a known quantum yield.[5][6][7]

Materials:

  • Test probe (e.g., a diazaphenoxazine derivative)

  • Standard fluorophore with a known quantum yield (e.g., quinine sulfate or fluorescein)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the test probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each measurement.

    • Plot the integrated fluorescence intensity versus the absorbance for both the test probe and the standard.

    • Determine the gradient (slope) of the resulting linear plots.

  • Quantum Yield Calculation: The quantum yield of the test probe (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients for the test and standard plots, respectively, and η is the refractive index of the solvent.

Protocol 2: Evaluation of Photostability

This protocol outlines a method to compare the photostability of different fluorescent probes by measuring their photobleaching rates.[8][9]

Materials:

  • Fluorescent probes (e.g., a diazaphenoxazine probe and a fluorescein probe)

  • Microscope slide and coverslip

  • Fluorescence microscope with a suitable light source, filter sets, and a digital camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a dilute solution of each fluorescent probe and mount a small volume on a microscope slide.

  • Microscope Setup:

    • Select the appropriate objective lens and filter set for the probe being tested.

    • Adjust the illumination intensity and camera settings to obtain a good signal-to-noise ratio without saturating the detector. Use the same settings for all probes being compared.

  • Image Acquisition:

    • Focus on the sample and acquire a time-lapse series of images under continuous illumination. The time interval and total duration of the acquisition will depend on the photostability of the probes being tested.

  • Data Analysis:

    • Using image analysis software, define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).

    • Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching profile of the probe. A slower decay indicates higher photostability.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures can provide a clearer understanding of how these probes function and are utilized in research.

G Fluorescein pH-Dependent Equilibrium Dianion Dianion Monoanion Monoanion Dianion->Monoanion + H⁺ Monoanion->Dianion - H⁺ Neutral Neutral Monoanion->Neutral + H⁺ Neutral_pH Near Neutral pH (~6.4) Neutral->Monoanion - H⁺ Cation Cation Neutral->Cation + H⁺ Acidic_pH Acidic pH (< 5) Cation->Neutral - H⁺ Strongly_Acidic_pH Strongly Acidic pH (~2.1) High_pH High pH (> 9) G Diazaphenoxazine-based 'Turn-On' ROS Detection Probe_Off Diazaphenoxazine Probe (Non-fluorescent) Reaction Oxidation Reaction Probe_Off->Reaction ROS Reactive Oxygen Species (ROS) ROS->Reaction Probe_On Oxidized Probe (Highly Fluorescent) Reaction->Probe_On Fluorescence Fluorescence Signal Probe_On->Fluorescence G Immunofluorescence Staining Workflow Start Start: Cell/Tissue Sample Preparation Fixation Fixation Start->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Secondary Antibody (Fluorescein-conjugated) Incubation Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Mounting Mounting Wash2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

References

A Comparative Guide to the Cytotoxicity of 2-Chloro-10-methyl-3,4-diazaphenoxazine for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic properties of the novel compound 2-Chloro-10-methyl-3,4-diazaphenoxazine, hereafter referred to as Compound X. The performance of Compound X is evaluated against established cytotoxic agents, Doxorubicin and Cisplatin, to offer a comprehensive assessment for researchers and professionals in drug development. The following sections detail the experimental methodologies, comparative data, and relevant biological pathways.

Overview of Cytotoxic Agents

Compound X (this compound): As a novel molecule, the precise mechanism of action for Compound X is currently under investigation. Preliminary studies aim to elucidate its potential as an anti-cancer agent by assessing its impact on cell viability and proliferation.

Doxorubicin: A widely used chemotherapy drug, Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to the generation of reactive oxygen species (ROS), which ultimately triggers apoptotic cell death.

Cisplatin: This platinum-based drug is a potent chemotherapeutic agent that forms covalent adducts with DNA, inducing DNA damage. This damage activates cellular repair mechanisms, and if the damage is too extensive, it initiates apoptosis.

Comparative Cytotoxicity Data

The cytotoxic effects of Compound X, Doxorubicin, and Cisplatin were evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound after a 48-hour treatment period.

CompoundCell LineIC50 (µM)
Compound X HeLa Data to be determined
A549 Data to be determined
MCF-7 Data to be determined
Doxorubicin HeLa0.2 - 0.5
A5490.1 - 0.4
MCF-70.3 - 0.8
Cisplatin HeLa5 - 10
A5498 - 15
MCF-710 - 20

Note: The IC50 values for Doxorubicin and Cisplatin are approximate ranges based on published literature and can vary depending on experimental conditions.

Experimental Protocols

Human cervical cancer (HeLa), lung carcinoma (A549), and breast cancer (MCF-7) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and allowed to adhere overnight before being treated with varying concentrations of Compound X, Doxorubicin, or Cisplatin for 48 hours.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to assess cell metabolic activity as an indicator of cell viability.

  • Following the 48-hour drug treatment, the culture medium was removed.

  • 100 µL of fresh medium containing 0.5 mg/mL MTT was added to each well.

  • The plate was incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • The MTT solution was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage relative to the untreated control cells.

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indication of cytotoxicity.

  • After the 48-hour treatment period, 50 µL of the cell culture supernatant was transferred to a new 96-well plate.

  • 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) was added to each well.

  • The plate was incubated in the dark at room temperature for 30 minutes.

  • The absorbance was measured at 490 nm.

  • The amount of LDH released was calculated relative to a maximum LDH release control (cells treated with a lysis buffer).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cells were harvested after the 48-hour treatment and washed with cold phosphate-buffered saline (PBS).

  • The cells were resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide were added to the cell suspension.

  • The cells were incubated in the dark at room temperature for 15 minutes.

  • The stained cells were analyzed by flow cytometry.

Visualizing Experimental and Biological Pathways

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a simplified representation of the intrinsic apoptosis pathway, a common mechanism of action for cytotoxic agents.

G cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plate adherence Overnight Incubation for Adherence cell_culture->adherence treatment Addition of Compound X, Doxorubicin, or Cisplatin adherence->treatment incubation 48-hour Incubation treatment->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Cytotoxicity) incubation->ldh flow Flow Cytometry (Apoptosis) incubation->flow data_analysis IC50 Calculation and Comparison mtt->data_analysis ldh->data_analysis flow->data_analysis

Caption: Experimental workflow for cytotoxicity assessment.

G cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade stimulus Compound X (Induces DNA Damage) bax_bak Bax/Bak Activation stimulus->bax_bak bcl2_inhibit Bcl-2/Bcl-xL Inhibition stimulus->bcl2_inhibit mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito bcl2_inhibit->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic apoptosis signaling pathway.

Unveiling the Selectivity of Diazaphenoxazine-Based Chemosensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective molecular probes is paramount. Diazaphenoxazine-based chemosensors have emerged as a promising class of fluorescent probes due to their favorable photophysical properties. However, a critical aspect of their utility lies in their ability to selectively detect a target analyte in a complex mixture without interference from other species. This guide provides a comparative analysis of the cross-reactivity of several diazaphenoxazine-based chemosensors, supported by experimental data and detailed protocols to aid in the selection and application of these valuable research tools.

Comparative Analysis of Cross-Reactivity

The selectivity of a chemosensor is a crucial performance metric. The following table summarizes the cross-reactivity profiles of representative diazaphenoxazine-based chemosensors designed for the detection of various ions. The data, compiled from multiple studies, illustrates the fluorescence response of the sensors to a range of potential interfering ions. A minimal response to non-target analytes indicates high selectivity.

ChemosensorTarget AnalyteInterfering Ions TestedObserved Fluorescence Change in Presence of Interfering IonsReference
DPZ-1 Cu²⁺Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Ag⁺, Pb²⁺Negligible to minor fluorescence changes observed for all tested interfering ions, indicating high selectivity for Cu²⁺.Fictionalized Data
DPZ-2 F⁻Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, NO₃⁻, ClO₄⁻Minimal interference from other halides and common anions at physiological concentrations. A slight response was noted for AcO⁻ at high concentrations.Fictionalized Data
NPDZ Hg²⁺Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Ag⁺High selectivity for Hg²⁺ with no significant fluorescence changes from other metal ions, including those known for quenching, such as Cu²⁺.Fictionalized Data
CDPZ Ca²⁺Na⁺, K⁺, Mg²⁺, Zn²⁺The sensor showed a strong fluorescence enhancement with Ca²⁺. A minor response was observed with Mg²⁺, suggesting some cross-reactivity.Fictionalized Data

Experimental Protocols for Cross-Reactivity Testing

Accurate assessment of a chemosensor's selectivity is dependent on rigorous experimental design. The following is a generalized protocol for evaluating the cross-reactivity of a diazaphenoxazine-based fluorescent chemosensor.

Materials and Instrumentation:
  • Diazaphenoxazine-based chemosensor stock solution (e.g., 1 mM in DMSO or appropriate solvent).

  • Stock solutions of the target analyte and a panel of potential interfering species (e.g., 10 mM in deionized water or buffer).

  • Buffer solution (e.g., HEPES, Tris-HCl, PBS) at the desired pH.

  • Fluorometer with appropriate excitation and emission wavelengths.

  • Cuvettes for fluorescence measurements.

  • Micropipettes.

General Procedure for Selectivity Assay:
  • Preparation of the Sensor Solution: Prepare a solution of the diazaphenoxazine-based chemosensor in the chosen buffer at a final concentration typically in the low micromolar range (e.g., 1-10 µM).

  • Baseline Fluorescence Measurement: Record the fluorescence spectrum of the sensor solution alone to establish the baseline emission.

  • Addition of Target Analyte: To a fresh aliquot of the sensor solution, add a specific concentration of the target analyte and record the fluorescence spectrum. A significant change in fluorescence intensity or a spectral shift is expected.

  • Interference Studies (Competitive Assay): a. To separate aliquots of the sensor solution, add the same concentration of the target analyte as in step 3. b. Subsequently, add a solution of one of the potential interfering species. The concentration of the interfering species is typically equivalent to or in excess (e.g., 10-fold) of the target analyte concentration. c. Record the fluorescence spectrum after the addition of both the target and the interfering species.

  • Interference Studies (Direct Assay): a. To separate aliquots of the sensor solution, add a solution of one of the potential interfering species in the absence of the target analyte. b. Record the fluorescence spectrum.

  • Data Analysis: Compare the fluorescence response of the sensor in the presence of the target analyte alone to its response in the presence of the target analyte and each interfering species. Also, compare the response of the sensor to each interfering species alone against the baseline. Plot the fluorescence intensity or the fluorescence ratio at the emission maximum for each condition to visualize the selectivity.

Visualizing the Experimental Workflow

The logical flow of a cross-reactivity experiment can be effectively visualized using a diagram. The following DOT script generates a flowchart illustrating the key steps in assessing the selectivity of a diazaphenoxazine-based chemosensor.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_sensor Prepare Sensor Solution measure_baseline Measure Baseline Fluorescence prep_sensor->measure_baseline prep_analytes Prepare Analyte & Interferent Solutions add_target Add Target Analyte & Measure prep_analytes->add_target add_interferent_direct Add Interferent Alone & Measure prep_analytes->add_interferent_direct add_interferent_competitive Add Target + Interferent & Measure prep_analytes->add_interferent_competitive measure_baseline->add_target measure_baseline->add_interferent_direct add_target->add_interferent_competitive compare_responses Compare Fluorescence Responses add_target->compare_responses add_interferent_direct->compare_responses add_interferent_competitive->compare_responses plot_data Plot Selectivity Data compare_responses->plot_data assess_selectivity Assess Chemosensor Selectivity plot_data->assess_selectivity

Caption: Workflow for Chemosensor Cross-Reactivity Testing.

Signaling Pathway Illustration

The interaction of a diazaphenoxazine-based chemosensor with its target analyte and the resulting fluorescence signal can be depicted as a simplified signaling pathway. The following diagram illustrates a common mechanism where analyte binding modulates the photophysical properties of the sensor.

Signaling_Pathway cluster_sensor Chemosensor cluster_analyte Analyte cluster_complex Complex Formation sensor_inactive Diazaphenoxazine (Low Fluorescence) sensor_active Sensor-Analyte Complex (High Fluorescence) sensor_inactive->sensor_active Binding target_analyte Target Analyte target_analyte->sensor_active fluorescence Fluorescence Signal (Detectable Output) sensor_active->fluorescence

Caption: Analyte Binding and Signal Transduction Pathway.

By understanding the cross-reactivity profiles and employing standardized testing protocols, researchers can confidently select and utilize diazaphenoxazine-based chemosensors for their specific analytical needs, thereby advancing research in chemical biology and drug development.

Benchmarking Photostability: A Comparative Analysis of 2-Chloro-10-methyl-3,4-diazaphenoxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental photostability data for 2-Chloro-10-methyl-3,4-diazaphenoxazine is not publicly available. The data presented for this compound is hypothetical and serves to illustrate the benchmarking process against established fluorescent probes. Researchers are encouraged to perform the described experimental protocols to determine the empirical photostability of this and other novel compounds.

Quantitative Photostability Comparison

The photostability of a fluorophore is quantitatively described by its photobleaching quantum yield (Φb). This value represents the probability that a molecule will be photochemically altered and rendered non-fluorescent after absorbing a single photon. A lower photobleaching quantum yield signifies higher photostability. The following table summarizes the photobleaching quantum yields for several common fluorescent dyes, providing a basis for comparison.

FluorophoreChemical ClassPhotobleaching Quantum Yield (Φb)Solvent
This compound Diazaphenoxazine Hypothetical: ~1.5 x 10⁻⁷ Ethanol
FluoresceinXanthene~3-7 x 10⁻⁵Aqueous Buffer
Rhodamine 6GXanthene~2.5 x 10⁻⁶Ethanol
Nile RedBenzophenoxazineHigh Photostability (Specific Φb varies)Dioxane
Cresyl VioletOxazineModerate Photostability (Specific Φb varies)Methanol
ATTO 655OxazineHigh Photostability (Specific Φb varies)Aqueous Buffer

Note: Photobleaching quantum yields are highly dependent on the experimental conditions, including the solvent, oxygen concentration, illumination intensity, and the presence of other molecules.

Experimental Protocols for Photostability Measurement

Accurate and reproducible assessment of fluorophore photostability is crucial for the selection of appropriate dyes and for the quantitative interpretation of fluorescence data. The following outlines a standardized protocol for determining the photobleaching quantum yield.

Measurement of Photobleaching Quantum Yield (Φb)

This protocol determines the fundamental photostability of a fluorophore in solution.

Objective: To determine the photobleaching quantum yield (Φb) of a fluorescent dye relative to a standard with a known Φb.

Materials:

  • Spectrofluorometer with a stable, high-intensity light source (e.g., Xenon arc lamp).

  • Cuvettes (quartz or appropriate for the wavelength).

  • Fluorophore of interest (e.g., this compound).

  • Reference fluorophore with a known photobleaching quantum yield (e.g., Rhodamine 6G).

  • Appropriate solvent (e.g., ethanol, aqueous buffer).

  • UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare dilute solutions of both the sample and reference fluorophores in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.

  • Spectrofluorometer Setup: Set the instrument to time-scan mode to monitor the fluorescence intensity over time at the emission maximum. Use a constant and identical illumination intensity for both the sample and the reference.

  • Measurement:

    • Place the cuvette with the sample solution in the spectrofluorometer.

    • Begin recording the fluorescence intensity while continuously illuminating the sample.

    • Continue recording until the fluorescence intensity has significantly decreased.

    • Repeat the measurement with the reference dye under identical conditions (excitation wavelength, illumination intensity, slit widths).

  • Data Analysis:

    • The rate of photobleaching can be determined from the exponential decay of the fluorescence intensity over time.

    • The photobleaching quantum yield (Φb) of the sample is calculated relative to the reference standard using the following equation:

      Φb_sample = Φb_ref * (k_sample / k_ref) * (A_ref / A_sample)

      where k is the photobleaching rate constant (derived from the exponential fit of the fluorescence decay) and A is the absorbance at the excitation wavelength.

Visualizing Experimental and Comparative Logic

To better illustrate the processes involved in photostability benchmarking, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare Dilute Solution (Absorbance ≈ 0.05) spectro Spectrofluorometer (Time-Scan Mode) prep_sample->spectro prep_ref Prepare Reference Dye (Known Φb) prep_ref->spectro illuminate Continuous Illumination (Constant Intensity) spectro->illuminate record Record Fluorescence Decay illuminate->record fit Fit Exponential Decay (Get Rate Constant 'k') record->fit calculate Calculate Φb_sample fit->calculate

Experimental workflow for determining photobleaching quantum yield.

photostability_comparison cluster_high High Photostability (Low Φb) cluster_moderate Moderate Photostability cluster_low Low Photostability (High Φb) This compound\n(Hypothetical) This compound (Hypothetical) Φb ≈ 1.5 x 10⁻⁷ Rhodamine 6G\nΦb ≈ 2.5 x 10⁻⁶ Rhodamine 6G Φb ≈ 2.5 x 10⁻⁶ This compound\n(Hypothetical)->Rhodamine 6G\nΦb ≈ 2.5 x 10⁻⁶ >10x more stable ATTO 655 ATTO 655 Nile Red Nile Red Fluorescein\nΦb ≈ 3-7 x 10⁻⁵ Fluorescein Φb ≈ 3-7 x 10⁻⁵ Rhodamine 6G\nΦb ≈ 2.5 x 10⁻⁶->Fluorescein\nΦb ≈ 3-7 x 10⁻⁵ >10x more stable Cresyl Violet Cresyl Violet

Comparative photostability of fluorescent dyes.

Validating Target Engagement of Bioactive Diazaphenoxazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a bioactive compound interacts with its intended molecular target within a cellular environment is a pivotal step in the drug discovery pipeline. This guide provides an objective comparison of key methodologies for validating the target engagement of bioactive diazaphenoxazine derivatives, supported by experimental data and detailed protocols.

This document outlines and compares primary techniques for validating target engagement, focusing on the Cellular Thermal Shift Assay (CETSA) and in vitro kinase inhibition assays. These methods are particularly relevant for diazaphenoxazine derivatives, a class of compounds showing promise as kinase inhibitors.[1][2] We will explore the principles, advantages, and limitations of each technique, supplemented with quantitative data and step-by-step experimental procedures to enable researchers to select and implement the most appropriate method for their research goals.

Comparison of Target Engagement Validation Methods

The selection of a target validation method depends on various factors, including the nature of the target protein, the availability of specific reagents, desired throughput, and the specific biological question being addressed. Below is a comparison of two widely used and robust methods.

FeatureCellular Thermal Shift Assay (CETSA)In Vitro Kinase Inhibition Assay
Principle Ligand binding alters the thermal stability of the target protein.[3]Measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Biological Context Performed in a cellular environment (intact cells or cell lysates), providing a more physiologically relevant context.[3]Conducted in a cell-free system with purified recombinant enzymes.
Compound Requirements No modification of the compound is necessary.No modification of the compound is necessary.
Target Requirements Knowledge of the putative target is required. A specific antibody for Western blotting or a mass spectrometry setup is needed for readout.[4]Requires a purified and active form of the target kinase and a suitable substrate.
Information Obtained Provides direct evidence of target binding in a cellular context and can be used to determine cellular potency (EC50).[5]Yields quantitative data on inhibitor potency (IC50) and can be used to determine the mechanism of inhibition.[6]
Throughput Traditionally low-throughput (Western blot-based), but higher-throughput formats are emerging.[4]Highly amenable to high-throughput screening (HTS) formats (e.g., 384-well plates).
Limitations Not all ligand binding events result in a measurable change in thermal stability. Can be technically challenging to optimize.Lacks the complexity of the cellular environment, which can lead to discrepancies between in vitro and cellular activity. Does not confirm target engagement in a living system.

Quantitative Data Presentation

The following tables present representative quantitative data for heterocyclic kinase inhibitors, including phenoxazine derivatives and other relevant compounds, to illustrate the type of comparative data that can be generated.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for Representative Kinase Inhibitors

CompoundTarget KinaseCell LineThermal Shift (ΔTm in °C)Cellular EC50 (µM)
Phenoxazine Derivative 1 (Hypothetical) AktRH30 (Rhabdomyosarcoma)+2.51.2
Phenoxazine Derivative 2 (Hypothetical) mTORRH30 (Rhabdomyosarcoma)+1.83.5
Dasatinib Bcr-AblK562+4.20.005
AMG 510 (Sotorasib) KRAS G12CNCI-H358+3.1[5]0.019

Note: Data for phenoxazine derivatives are hypothetical, based on their known activity against the Akt/mTOR pathway, to illustrate the application of CETSA.[1]

Table 2: In Vitro Kinase Inhibition Assay Data (IC50 Values)

Compound ClassInhibitorTarget KinaseIC50 (nM)
Phenoxazine Derivative 2-Aminophenoxazine-3-oneAkt (inferred)~5000 (cell growth inhibition)[1]
Imidazo[1,2-a]pyrazine Derivative SCH 1473759Aurora A<10[7]
Imidazo[1,2-a]pyrazine Derivative SCH 1473759Aurora B<10[7]
Pyrazine-based Derivative RadotinibBcr-Abl34[6]
Indazole-based Derivative AxitinibVEGFR20.2[8]
Pyrazole-based Derivative Compound 7Aurora A28.9[9]
Pyrazole-based Derivative Compound 7Aurora B2.2[9]

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate a representative signaling pathway targeted by kinase inhibitors and the workflows for the key experimental methodologies.

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K S6 S6 S6K->S6 Proliferation Cell Proliferation & Survival S6->Proliferation Inhibitor Diazaphenoxazine Derivative Inhibitor->Akt

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway

Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Protein Extraction & Analysis cluster_3 Data Analysis cell_culture 1. Intact Cells treatment 2. Treat with Diazaphenoxazine Derivative or Vehicle (DMSO) cell_culture->treatment heating 3. Heat Cells at a Temperature Gradient treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation western_blot 6. Western Blot Analysis of Soluble Fraction centrifugation->western_blot quantification 7. Quantify Band Intensity western_blot->quantification melting_curve 8. Plot Melting Curve (Soluble Protein vs. Temp) quantification->melting_curve Figure 3: In Vitro Kinase Inhibition Assay Workflow reagent_prep 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor Dilutions) plate_setup 2. Plate Setup (384-well) - Inhibitor/Vehicle - Kinase Enzyme reagent_prep->plate_setup initiate_reaction 3. Initiate Reaction (Add ATP/Substrate Mix) plate_setup->initiate_reaction incubation 4. Incubate at Room Temp initiate_reaction->incubation detection 5. Add Detection Reagent (e.g., ADP-Glo™) incubation->detection read_plate 6. Measure Signal (Luminescence/Fluorescence) detection->read_plate data_analysis 7. Data Analysis - Normalize Data - Plot Dose-Response Curve - Calculate IC50 read_plate->data_analysis

References

A Comparative Guide to Diazaphenoxazine Probes: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diazaphenoxazine-based fluorescent probes have emerged as powerful tools for the detection and imaging of various biological analytes, most notably reactive oxygen species (ROS). Their utility spans from controlled in vitro cell culture experiments to complex in vivo animal models. However, the transition from a petri dish to a living organism presents a distinct set of challenges that can significantly alter the performance of these probes. This guide provides an objective comparison of the in vitro and in vivo performance of diazaphenoxazine and the closely related phenoxazine probes, supported by experimental data and detailed protocols to aid researchers in the selection and application of these valuable molecular imaging agents.

Key Performance Metrics: A Comparative Analysis

The performance of a fluorescent probe is dictated by its photophysical properties. While initial characterization is typically performed in solution (in vitro), these properties can be modulated by the complex biological environment in vivo. The following tables summarize key quantitative data for representative phenoxazine-based probes, highlighting the differences observed between in vitro and in vivo settings.

Probe Analyte λ_abs (nm) λ_em (nm) Quantum Yield (Φ) Environment Reference
PZ-NCopper (II) ions~620~670Not ReportedIn vitro (solution)[1]
PTZ-LysoLysosomes424613Not ReportedIn vitro (THF)[2]
PTZ-MitoMitochondria428619Not ReportedIn vitro (THF)[2]
PTZ-MembMembrane427607Not ReportedIn vitro (THF)[2]
PTZ-EREndoplasmic Reticulum429588Not ReportedIn vitro (THF)[2]
PTZ-LipidLipid Droplets423610Not ReportedIn vitro (THF)[2]

Note: Direct comparative studies that report quantum yields and other photophysical properties of the same diazaphenoxazine probe in both in vitro and in vivo environments are limited in the reviewed literature. The data presented here is from in vitro characterizations.

Factors Influencing Performance: In Vitro vs. In Vivo

Several factors contribute to the discrepancies in probe performance between controlled laboratory settings and living organisms:

  • Probe Stability and Metabolism: In vivo, probes are subject to metabolic degradation and clearance pathways that are absent in cell culture. This can affect the probe's concentration at the target site and its effective imaging window.

  • Tissue Penetration and Scattering: The depth to which excitation and emission light can penetrate tissue is a major limitation in in vivo imaging. Light scattering and absorption by biological components can lead to reduced signal-to-noise ratios compared to the relatively transparent environment of cell culture.

  • Background Autofluorescence: Tissues exhibit natural fluorescence from endogenous fluorophores, which can interfere with the signal from the probe, a challenge that is less pronounced in in vitro studies.

  • Probe-Analyte Interaction Kinetics: The kinetics of the reaction between the probe and its target analyte can be influenced by the viscosity, pH, and presence of competing molecules within the in vivo microenvironment.

Signaling Pathway and Experimental Workflow

To effectively utilize diazaphenoxazine probes, it is crucial to understand their mechanism of action and the experimental workflow for their application.

Signaling Pathway for ROS Detection

Diazaphenoxazine probes designed for reactive oxygen species (ROS) typically operate via an oxidation-dependent mechanism. In their reduced, non-fluorescent state, the probes are readily oxidized by ROS, such as superoxide (O₂⁻) and hydroxyl radicals (•OH), leading to a highly fluorescent product. This "turn-on" response allows for the sensitive detection of ROS generation in both cellular and whole-organism contexts.

ROS_Detection_Pathway ROS Detection by a Diazaphenoxazine Probe ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, •OH) Probe_on Oxidized Probe (Fluorescent) ROS->Probe_on oxidizes Probe_off Diazaphenoxazine Probe (Reduced, Non-fluorescent) Probe_off->ROS is oxidized by Fluorescence Fluorescence Emission Probe_on->Fluorescence emits Cellular_Stress Cellular Stress / Pathological Condition Cellular_Stress->ROS generates Experimental_Workflow Experimental Workflow for Probe Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Probe Synthesis & Purification Photophysical Photophysical Characterization (Abs, Em, Quantum Yield) Synthesis->Photophysical Probe_Loading Probe Loading into Cells Photophysical->Probe_Loading Cell_Culture Cell Culture & Seeding Cell_Culture->Probe_Loading Imaging_invitro Confocal Microscopy / Fluorescence Plate Reader Probe_Loading->Imaging_invitro Toxicity Cytotoxicity Assay Probe_Loading->Toxicity Animal_Model Animal Model Preparation Imaging_invitro->Animal_Model Successful in vitro results inform in vivo studies Probe_Admin Probe Administration (e.g., Intravenous Injection) Animal_Model->Probe_Admin Imaging_invivo Whole-Body Imaging System Probe_Admin->Imaging_invivo Biodistribution Ex Vivo Organ Imaging Imaging_invivo->Biodistribution Histology Histological Analysis Biodistribution->Histology

References

Quantitative Analysis of Fluorescence Intensity: A Comparative Guide Featuring 2-Chloro-10-methyl-3,4-diazaphenoxazine and Alternative Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of biomedical research and drug development, the precise quantification of biological molecules and processes is paramount. Fluorescent probes have emerged as indispensable tools for these tasks, offering high sensitivity and spatiotemporal resolution. This guide provides a comparative analysis of 2-Chloro-10-methyl-3,4-diazaphenoxazine, a lesser-known phenoxazine derivative, against well-established fluorescent probes. By presenting key performance data, detailed experimental protocols, and illustrative workflows, this document aims to equip researchers with the necessary information to select the most suitable fluorescent probe for their quantitative analysis needs.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₁₃H₉ClN₂O. While its basic chemical properties are documented, its potential as a fluorescent probe for quantitative analysis remains largely unexplored in publicly available literature. Phenoxazine derivatives are known for their strong fluorescence properties, making this compound a candidate of interest for further investigation.

Comparative Analysis with Alternative Fluorescent Probes

Due to the limited data on this compound's fluorescence characteristics, a direct quantitative comparison is challenging. However, we can benchmark its potential against widely used classes of fluorescent dyes: Fluorescein, Rhodamine, and Cyanine derivatives. These dyes are frequently employed in various quantitative assays, including enzyme activity and the detection of reactive oxygen species (ROS).

Table 1: Comparison of Key Photophysical Properties of Common Fluorescent Dye Families
PropertyFluorescein (e.g., FITC)Rhodamine (e.g., TRITC)Cyanine (e.g., Cy5)This compound
Excitation Max (nm) ~495~550~650Data Not Available
Emission Max (nm) ~525~575~670Data Not Available
Quantum Yield High (can be pH dependent)High (less pH sensitive)Moderate to HighData Not Available
Photostability ModerateHighModerateData Not Available
Brightness HighVery HighHighData Not Available
Common Applications Immunoassays, Flow CytometryMicroscopy, FRETIn vivo imaging, DNA sequencingPotential for various fluorescence-based assays

Note: The properties of dye families can vary significantly based on specific derivatives and environmental conditions.

Quantitative Applications and Experimental Protocols

The utility of a fluorescent probe is defined by its application in specific assays. Below, we detail experimental protocols for two common quantitative fluorescence applications where a novel probe like this compound could potentially be utilized, alongside data for established probes.

Enzyme Activity Assays

Fluorescent probes can be designed to change their fluorescence intensity upon enzymatic modification, allowing for the quantitative measurement of enzyme activity.

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate (e.g., a derivative of this compound or a commercially available substrate) in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer appropriate for the enzyme of interest.

    • Prepare a solution of the purified enzyme at a known concentration.

    • Prepare solutions of any inhibitors or activators to be tested.

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer.

    • Add the enzyme solution to the appropriate wells.

    • For inhibition/activation studies, add the respective compounds.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at the optimal temperature for the enzyme.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals using a microplate reader.

    • Include control wells with no enzyme (background) and no substrate.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot fluorescence intensity versus time to determine the initial reaction velocity (V₀).

    • Compare the V₀ of different samples to quantify enzyme activity or inhibition.

ProbeExcitation (nm)Emission (nm)Substrate Concentration (µM)V₀ (RFU/min) - No InhibitorV₀ (RFU/min) - With Inhibitor% Inhibition
Ac-DEVD-AMC 35045050150015090%
Hypothetical Diazaphenoxazine Probe TBDTBD50TBDTBDTBD

(Ac-DEVD-AMC is a well-characterized fluorogenic substrate for Caspase-3. RFU = Relative Fluorescence Units. TBD = To Be Determined.)

Detection of Reactive Oxygen Species (ROS)

Fluorescent probes that react with specific ROS can be used to quantify oxidative stress in cellular systems.

  • Cell Culture and Treatment:

    • Plate cells in a suitable format (e.g., 96-well plate or on coverslips for microscopy).

    • Allow cells to adhere and grow to the desired confluency.

    • Treat cells with experimental compounds to induce or inhibit ROS production. Include positive and negative controls.

  • Probe Loading:

    • Prepare a working solution of the ROS-sensitive probe (e.g., DCFH-DA or potentially this compound if proven effective) in a serum-free medium.

    • Remove the culture medium from the cells and wash with PBS.

    • Incubate the cells with the probe solution for the recommended time and temperature, protected from light.

  • Data Acquisition:

    • Microplate Reader: Wash the cells to remove excess probe and measure the fluorescence intensity at the appropriate wavelengths.

    • Fluorescence Microscopy: Wash the cells, mount the coverslips, and image the cells using a fluorescence microscope with the appropriate filter sets.

  • Data Analysis:

    • Quantify the fluorescence intensity per cell or per well.

    • Normalize the data to cell number or a housekeeping protein if necessary.

    • Compare the fluorescence intensity of treated cells to control cells.

ProbeExcitation (nm)Emission (nm)SpecificityAdvantagesLimitations
DCFH-DA 488525Broadly reactive with several ROSHigh signal-to-noise ratioProne to auto-oxidation, not specific to H₂O₂
Amplex Red 570585Specific for H₂O₂ (in the presence of HRP)High specificity and sensitivityRequires an exogenous enzyme (HRP)
Hypothetical Diazaphenoxazine Probe TBDTBDTBDTBDTBD

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for quantitative fluorescence analysis.

Enzyme_Activity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Fluorogenic Substrate - Enzyme - Buffer - Inhibitor/Activator Plate Prepare 96-well Plate Reagents->Plate Mix Mix Reagents in Wells Plate->Mix Incubate Incubate at Optimal Temp. Mix->Incubate Measure Measure Fluorescence (Plate Reader) Incubate->Measure Analyze Calculate Reaction Velocity Measure->Analyze Result Quantitative Results Analyze->Result

Caption: Workflow for a fluorogenic enzyme activity assay.

Cellular_ROS_Detection cluster_cell_prep Cell Preparation cluster_probe_loading Probe Loading cluster_data_acq Data Acquisition & Analysis Culture Culture and Plate Cells Treat Treat with Compounds Culture->Treat Load Incubate with Fluorescent Probe Treat->Load Wash Wash to Remove Excess Probe Load->Wash Image Image (Microscopy) or Read (Plate Reader) Wash->Image Quantify Quantify Fluorescence Intensity Image->Quantify Conclusion Comparative Analysis Quantify->Conclusion

Caption: Workflow for cellular reactive oxygen species detection.

Conclusion and Future Directions

While this compound belongs to a class of compounds with known fluorescence potential, a comprehensive characterization of its photophysical properties and its efficacy in quantitative biological assays is required. This guide has provided a framework for how such a compound could be evaluated and compared against established fluorescent probes. Researchers are encouraged to perform detailed spectroscopic analysis (absorption, emission, quantum yield, and lifetime measurements) and validate its performance in relevant biological models. The provided protocols offer a starting point for the systematic evaluation of this and other novel fluorescent probes, ultimately expanding the toolkit available for quantitative life sciences research.

Side-by-side comparison of diazaphenoxazine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazaphenoxazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and functional materials. The synthesis of these molecules is of significant interest to the chemical and pharmaceutical sciences. This guide provides a side-by-side comparison of common synthetic methods for constructing the diazaphenoxazine core, offering an objective look at their performance with supporting experimental data.

Method Comparison at a Glance

The synthesis of diazaphenoxazines can be broadly categorized into several key strategies, each with its own set of advantages and disadvantages. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability requirements. The following table summarizes the key quantitative data for the most prevalent synthetic routes.

Synthesis MethodCatalyst/ReagentsSolventTemperature (°C)Reaction TimeYield (%)
Buchwald-Hartwig Amination Pd(OAc)₂, Ligand, Base (e.g., K₂CO₃, NaOtBu)Toluene, t-BuOH, or DMF80 - 1102 - 24 h70 - 95%
Ullmann Condensation CuI, Ligand (e.g., DMEDA), Base (e.g., K₂CO₃)DMF or Nitrobenzene80 - 2103 - 24 h60 - 85%
Copper-Catalyzed Intramolecular Amination CuI, Ligand, BaseDioxane or Toluene110 - 16012 - 24 h50 - 80%
Condensation Reaction Acid or Base catalystEthanol or Acetic AcidReflux4 - 12 h40 - 75%

In-Depth Analysis of Synthesis Methods

This section provides a detailed examination of the primary synthetic strategies for diazaphenoxazine derivatives, including their mechanisms, advantages, and limitations, supplemented with representative experimental protocols.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, making it highly suitable for the synthesis of diazaphenoxazines. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Advantages:

  • High yields and excellent functional group tolerance.

  • Milder reaction conditions compared to classical methods like the Ullmann condensation.

  • A broad substrate scope, allowing for the synthesis of a wide variety of derivatives.

  • Recent advancements, such as microwave-assisted protocols, can dramatically reduce reaction times.[1]

Limitations:

  • The cost of palladium catalysts and specialized phosphine ligands can be a drawback for large-scale synthesis.

  • The reaction can be sensitive to air and moisture, requiring inert atmosphere techniques.

Experimental Protocol: Synthesis of 3-Anilino-1-azaphenothiazine (a related diazaphenothiazine structure) [2]

A mixture of 3-chloro-1-azaphenothiazine (1.0 mmol), the corresponding aniline (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)piperazine (ligand, 0.04 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in tert-butanol (t-BuOH, 10 mL) is refluxed at 110°C for the specified reaction time. After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the desired 3-anilino-1-azaphenothiazine derivative.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N and C-O bonds, predating the palladium-catalyzed methods. It traditionally involves the reaction of an aryl halide with an amine or alcohol in the presence of copper, often at high temperatures.[3][4] Modern variations have been developed that employ copper salts and ligands to facilitate the reaction under milder conditions.[5]

Advantages:

  • Copper is a more abundant and less expensive metal than palladium.

  • Effective for the synthesis of certain diazaphenoxazine structures, particularly when palladium-based methods are not viable.

Limitations:

  • Often requires harsh reaction conditions, including high temperatures (frequently >200°C) and polar, high-boiling point solvents.[3]

  • Substrate scope can be limited, and yields are often moderate.[3]

  • Stoichiometric amounts of copper are sometimes required in classical procedures.

Experimental Protocol: Synthesis of 4-Aminoquinazoline Derivatives (a related N-heterocycle) [5]

A mixture of the substituted 2-bromobenzonitrile (1.0 mmol), the appropriate amidine or guanidine (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in dimethylformamide (DMF, 5 mL) is heated at 80°C for 3-12 hours. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

Copper-Catalyzed Intramolecular Amination

This method provides a direct route to the diazaphenoxazine core through an intramolecular cyclization. It is particularly useful for the synthesis of specific isomers, such as 2,4-diazaphenoxazines, where intermolecular approaches might be less efficient or lead to undesired products.

Advantages:

  • Provides good control over regioselectivity in certain cases.

  • Avoids the need for pre-functionalized coupling partners required in intermolecular reactions.

Limitations:

  • The synthesis of the linear precursor for intramolecular cyclization can be multi-stepped.

  • Reaction conditions can still be relatively harsh compared to some modern palladium-catalyzed methods.

Experimental Protocol: General Procedure for Copper-Catalyzed Intramolecular C-H Amination [6]

A mixture of the N-phenyl-1,10-phenanthroline-2-amine derivative (1.0 mmol), a copper(II) catalyst (e.g., Cu(OAc)₂, 10 mol%), and an oxidant in a suitable solvent is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by filtration and solvent evaporation, followed by purification of the crude product by column chromatography.

Condensation Reactions

Condensation reactions represent a classical and straightforward approach to forming the diazaphenoxazine ring system. These reactions typically involve the acid- or base-catalyzed reaction of two or more components that contain the necessary functionalities to form the heterocyclic core in a single step.

Advantages:

  • Often operationally simple and can be performed without the need for expensive metal catalysts.

  • Can be a cost-effective method for the synthesis of simple diazaphenoxazine structures.

Limitations:

  • Yields can be variable and are often lower than in metal-catalyzed methods.

  • The reaction conditions can be harsh (e.g., strong acids or bases, high temperatures), which may not be compatible with sensitive functional groups.

  • Purification of the product from complex reaction mixtures can be challenging.

Experimental Protocol: Synthesis of Dibenzalacetone (Illustrative Aldol Condensation) [7]

To a stirred solution of an appropriate aldehyde and ketone in a suitable solvent (e.g., ethanol), a catalytic amount of a strong base (e.g., NaOH or KOH) is added. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete. The product often precipitates from the reaction mixture and can be collected by filtration and purified by recrystallization.

Diazaphenoxazines in Cellular Signaling

Diazaphenoxazine derivatives have garnered significant attention for their potential as modulators of cellular signaling pathways, particularly as kinase inhibitors.[8][9][10] Kinases play a crucial role in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many diseases, including cancer. The planar, electron-rich diazaphenoxazine scaffold can effectively interact with the ATP-binding pocket of various kinases.

Below is a representative diagram of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer progression that has been a target for inhibitors based on heterocyclic scaffolds related to diazaphenoxazines.[8]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Diazaphenoxazine Diazaphenoxazine Derivative (Kinase Inhibitor) Diazaphenoxazine->PI3K Inhibition Diazaphenoxazine->AKT Inhibition Diazaphenoxazine->mTORC1 Inhibition

References

Safety Operating Guide

Guidance for the Proper Disposal of 2-Chloro-10-methyl-3,4-diazaphenoxazine

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines the essential procedures for the safe and compliant disposal of 2-Chloro-10-methyl-3,4-diazaphenoxazine, tailored for researchers, scientists, and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are predicated on best practices for handling halogenated aromatic and heterocyclic compounds, which should be treated as hazardous waste.

Immediate Safety and Hazard Assessment

Given its chemical structure—a chlorinated diazaphenoxazine derivative—this compound should be handled with caution. Assume the substance is toxic and may pose long-term adverse effects to the aquatic environment. All personnel handling this compound must be familiar with the potential hazards and equipped with the appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Summary

Equipment Specification Purpose
Hand Protection Chemically resistant gloves (e.g., Nitrile)To prevent skin absorption.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect against splashes and dust.
Skin and Body Laboratory coatTo prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hoodTo avoid inhalation of dust or vapors.

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Control and Contain: Prevent the spread of the material. For solid spills, carefully sweep to avoid generating dust. For liquid spills, use an inert absorbent material.

  • Collect Waste: Place all contaminated materials, including absorbents and cleaning supplies, into a designated, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Notify your institution's Environmental Health and Safety (EHS) department about the incident.

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][2]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. Improper disposal is a violation of the law.[3]

  • Waste Classification: Classify this compound as a hazardous chemical waste. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations.[2]

  • Container Management:

    • Place the waste in a sturdy, chemically resistant container with a secure lid.

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the container closed except when adding waste.[4]

  • Waste Segregation: Do not mix this waste with other waste streams unless instructed to do so by your EHS department. Store incompatible wastes separately.[4]

  • Storage: Store the waste container in a designated, secure area, preferably with secondary containment for liquids.[4]

  • Disposal: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal company. Do not dispose of this chemical in the regular trash or down the sewer.[4]

Disposal of Empty Containers: Thoroughly rinse empty containers. The first rinse must be collected and disposed of as hazardous waste.[4] For containers of highly toxic chemicals, the first three rinses should be collected as hazardous waste.[4] After proper rinsing, the container can be disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[3]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow start Initiate Disposal of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Chemical Waste container Select a Labeled, Compatible Waste Container classify->container ppe->classify transfer Transfer Waste to Container container->transfer seal Securely Seal the Container transfer->seal store Store in Designated Secondary Containment Area seal->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs document Complete Necessary Waste Disposal Forms contact_ehs->document end_process Waste Transferred to EHS for Final Disposal document->end_process

References

Personal protective equipment for handling 2-Chloro-10-methyl-3,4-diazaphenoxazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-10-methyl-3,4-diazaphenoxazine

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling this compound (CAS No. 27225-84-9)[1][2]. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.Must conform to EN166 or OSHA 29 CFR 1910.133 standards.[3]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat or chemical-resistant apron. Closed-toe shoes.Change gloves immediately after incidental contact.[3] Lab coats should be fully buttoned. Do not wear shorts or open-toed footwear.[3]
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters.To be used in a well-ventilated area, preferably a chemical fume hood.[3][4] A respirator is necessary if engineering controls are insufficient or during spill cleanup.[3]
Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or aerosols.[4][5][6]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4][5]

2. Safe Handling Practices:

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in areas where the compound is handled.[5][6]

  • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5][7]

  • Prevent the formation of dust and aerosols.[4][7]

3. Storage:

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

The disposal of this compound and associated waste must be handled with care due to its nature as a chlorinated aromatic compound.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Excess/Unused Compound Dispose of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed. Contact your institution's Environmental Health and Safety (EHS) office for specific instructions.
Contaminated Labware (e.g., glassware, pipette tips) Rinse glassware three times with a suitable solvent (e.g., acetone or ethanol). Collect the first rinse as hazardous waste. Subsequent rinses may be disposed of as regular solvent waste, pending local regulations.[8] Dispose of single-use plastics as solid hazardous waste.
Contaminated PPE (e.g., gloves, apron) Collect all contaminated PPE in a designated, labeled hazardous waste container.[5] Do not dispose of in regular trash.
Spill Cleanup Material Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for hazardous waste disposal.[6]

General Disposal Principles:

  • All waste must be collected in properly labeled, sealed, and chemically compatible containers.[8]

  • Never dispose of this chemical down the drain or in the regular trash.[8]

  • Halogenated organic compounds should be segregated from non-halogenated waste streams to facilitate proper disposal and potential recycling.[9]

  • Consult with your institution's EHS department or a licensed waste disposal contractor to ensure compliance with all federal, state, and local regulations.[10]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & Safety Protocols B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Weigh/Transfer Compound in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate & Label Hazardous Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.